molecular formula C7H8ClN B042847 3-Chloro-2-methylaniline CAS No. 87-60-5

3-Chloro-2-methylaniline

Cat. No.: B042847
CAS No.: 87-60-5
M. Wt: 141.6 g/mol
InChI Key: ZUVPLKVDZNDZCM-UHFFFAOYSA-N
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Description

3-Chloro-2-methylaniline is a versatile halogenated aniline derivative that serves as a critical synthetic intermediate in numerous research applications. Its structure, featuring both an electron-donating amino group and electron-withdrawing chloro substituent on the aromatic ring, along with an ortho-methyl group that imposes steric influence, makes it a valuable building block for the synthesis of complex organic molecules. In pharmaceutical research, it is extensively employed as a precursor in the development of agrochemicals, such as herbicides and pesticides, and dyes. Its primary research value lies in its role in heterocyclic chemistry, facilitating the construction of indoles, quinolines, and other N-containing heterocycles which are core scaffolds in many drug discovery programs. The compound's reactivity allows for further functionalization via diazotization, nucleophilic aromatic substitution, and amide bond formation, enabling the creation of diverse compound libraries for biological screening. Researchers utilize this compound to study structure-activity relationships (SAR) and to develop novel compounds with potential pharmacological activity. Proper handling is required due to the toxicity typical of aromatic amines. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-methylaniline
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InChI

InChI=1S/C7H8ClN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3
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InChI Key

ZUVPLKVDZNDZCM-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC=C1Cl)N
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Molecular Formula

C7H8ClN
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Related CAS

6259-40-1 (hydrochloride)
Record name 3-Chloro-2-methylphenylamine
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DSSTOX Substance ID

DTXSID3024815
Record name 3-Chloro-2-methylaniline
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Molecular Weight

141.60 g/mol
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Physical Description

Liquid; [HSDB] Yellow or brown liquid; [MSDSonline]
Record name 3-Chloro-o-toluidine
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Boiling Point

245 °C @ 760 MM HG
Record name 3-CHLORO-2-METHYLPHENYLAMINE
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Solubility

SOL IN HOT WATER; INSOL IN ETHER & BENZENE, SOL IN ALCOHOL
Record name 3-CHLORO-2-METHYLPHENYLAMINE
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Vapor Pressure

0.04 [mmHg]
Record name 3-Chloro-o-toluidine
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Color/Form

LIQUID

CAS No.

87-60-5
Record name 3-Chloro-2-methylaniline
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Record name 3-Chloro-2-methylphenylamine
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Record name Benzenamine, 3-chloro-2-methyl-
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Record name 3-CHLORO-O-TOLUIDINE
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Record name 3-CHLORO-2-METHYLPHENYLAMINE
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Melting Point

O-2 °C
Record name 3-CHLORO-2-METHYLPHENYLAMINE
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Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-methylaniline (CAS 87-60-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylaniline, also known as 3-chloro-o-toluidine, is an important chemical intermediate with the CAS number 87-60-5. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and toxicological profile. The information is intended to support researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and toxicology.

Physicochemical Properties

This compound is a colorless to brown liquid under standard conditions.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 87-60-5[3]
Molecular Formula C₇H₈ClN[3]
Molecular Weight 141.60 g/mol [3]
Melting Point 2 °C[3]
Boiling Point 245 °C (at 760 mmHg); 115-117 °C (at 10 mmHg)[3]
Density 1.185 g/mL at 25 °C[3]
Refractive Index 1.588 at 20 °C[3]
Solubility Soluble in hot water and alcohol; Insoluble in ether and benzene.

Synthesis

The primary industrial synthesis of this compound involves the reduction of 2-chloro-6-nitrotoluene (B1664060). Several methods have been reported for this conversion, each with its own advantages and specific experimental conditions.

Synthesis Workflow

The general workflow for the synthesis of this compound from o-nitrotoluene is depicted below.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Reduction o-Nitrotoluene o-Nitrotoluene 2-Chloro-6-nitrotoluene 2-Chloro-6-nitrotoluene o-Nitrotoluene->2-Chloro-6-nitrotoluene Cl₂, FeCl₃ (catalyst) 50-60°C 2-Chloro-6-nitrotoluene_redux 2-Chloro-6-nitrotoluene This compound This compound 2-Chloro-6-nitrotoluene_redux->this compound Reducing Agent (e.g., Fe/HCl, Catalytic Hydrogenation)

Caption: General synthesis pathway of this compound.

Experimental Protocols

This classic method utilizes iron powder in the presence of hydrochloric acid to reduce the nitro group of 2-chloro-6-nitrotoluene.

Procedure:

  • To a reaction vessel equipped with a stirrer and a reflux condenser, add 100 g of finely divided iron, 20 g of concentrated hydrochloric acid, and 200 ml of water.

  • Heat the mixture to boiling with continuous stirring.

  • Over a period of 2 hours, gradually add 100 g of 1-chloro-2-methyl-3-nitrobenzene (2-chloro-6-nitrotoluene).

  • After the addition is complete, place the reaction mixture in an oil bath and add 20 g of sodium carbonate.

  • The this compound product is then distilled off with steam at 140° C, with the oil bath temperature maintained at 200° C.

  • The distilled product is collected and separated using a separating funnel.

  • Purification can be achieved by vacuum distillation, with the product boiling at 105-110° C at 10 mmHg. The yield is approximately 94% of the theoretical value.[1]

This method employs a catalyst, such as Raney nickel, for the hydrogenation of 2-chloro-6-nitrotoluene. It is often favored for its cleaner reaction profile.

Procedure: A detailed, publicly available, step-by-step protocol for this specific catalytic hydrogenation is not readily available in the searched literature. However, a general approach would involve reacting 2-chloro-6-nitrotoluene with hydrogen gas in a suitable solvent and in the presence of a catalyst like Raney nickel under controlled temperature and pressure. The use of a co-catalyst or inhibitor may be necessary to prevent dechlorination.[4]

A patented method describes the use of sulfur and sodium bicarbonate in N,N-dimethylformamide as the solvent.

Procedure:

  • In a reaction vessel, combine N,N-dimethylformamide, 2-chloro-6-nitrotoluene, sulfur, and sodium bicarbonate. The molar ratio of 2-chloro-6-nitrotoluene to sulfur is typically 1:3 to 1:5.

  • The mixture is heated to a temperature between 110-140°C and stirred for 10-24 hours.

  • After the reaction is complete, the mixture is filtered.

  • The filtrate is then subjected to fractional distillation under reduced pressure to yield this compound.[4]

Applications

This compound is a versatile intermediate primarily used in the synthesis of other chemicals.

Dye Manufacturing

It is a key component in the production of various azo dyes. For instance, it is used in the synthesis of dye DB-50 and for dyeing materials such as cotton, viscose, silk, and nylon.[5]

Agrochemicals

This compound is a crucial intermediate in the manufacture of the herbicide Quinclorac, which is widely used in rice cultivation to control weeds.[4]

Pharmaceuticals

While specific examples are not extensively detailed in the available literature, it is mentioned as an intermediate in pharmaceutical synthesis.[6]

Toxicology and Metabolism

This compound is classified as a hazardous substance with significant toxicological effects.

Toxicological Profile
EffectDescriptionReference(s)
Acute Toxicity Harmful if swallowed and toxic in contact with skin.[7]
Methemoglobinemia Can induce the formation of methemoglobin in the blood, leading to cyanosis.[8]
Genotoxicity Has shown positive results for mutagenicity, significantly depressing testicular DNA synthesis in mice.[8]
Organ Damage May cause damage to organs through prolonged or repeated exposure.[7]
Metabolic Pathways

While specific studies on the metabolism of this compound are limited, the metabolic fate of structurally related compounds like o-toluidine (B26562) and chloroanilines provides valuable insights. The expected major metabolic pathways in mammals are N-acetylation and aromatic hydroxylation, followed by conjugation with sulfates or glucuronides to facilitate excretion.[1][9][10]

The biotransformation of aromatic amines is a critical factor in their toxicity. The process is primarily carried out by cytochrome P450 enzymes in the liver.[11]

G This compound This compound N-acetyl-3-chloro-2-methylaniline N-acetyl-3-chloro-2-methylaniline This compound->N-acetyl-3-chloro-2-methylaniline N-acetylation Hydroxylated_metabolites Hydroxylated Metabolites This compound->Hydroxylated_metabolites Hydroxylation (CYP450) Conjugated_metabolites Sulfate/Glucuronide Conjugates N-acetyl-3-chloro-2-methylaniline->Conjugated_metabolites Conjugation Hydroxylated_metabolites->Conjugated_metabolites Conjugation Excretion Excretion Conjugated_metabolites->Excretion

Caption: Postulated metabolic pathway of this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a common and effective technique for the detection and quantification of this compound.

Experimental Protocol: GC-MS Analysis

A detailed, validated protocol for the analysis of this compound in biological matrices is not available in the searched literature. However, a general procedure for the analysis of anilines in water or soil samples can be adapted.

Sample Preparation (General):

  • For water samples, extraction is typically performed at a basic pH (>11) with a solvent like methylene (B1212753) chloride.

  • For solid samples, extraction can be done with a mixture of methylene chloride and acetone.

  • The extract may require a cleanup step using techniques like Florisil column chromatography or gel permeation chromatography to remove interfering substances.[12]

GC-MS Parameters (General Guidance):

  • Column: A fused silica (B1680970) capillary column, such as a DB-1MS, is often used.[13]

  • Injection: Automatic injection of a small volume (e.g., 1 µL) is recommended for precision.

  • Carrier Gas: Helium is typically used.

  • Temperature Program: A temperature gradient is employed to separate the analytes. The specific program would need to be optimized based on the instrument and column used.

  • Detection: Mass spectrometry is used for detection and quantification, often in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

Safety and Handling

Due to its toxicity, this compound must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[14]

  • Handling: Avoid contact with skin and eyes, and do not breathe vapors or mist.[14]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container. The material may darken in color during storage.[14]

  • Incompatibilities: It is incompatible with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[14]

References

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylaniline, also known as 3-chloro-o-toluidine, is an aromatic organic compound with the chemical formula C₇H₈ClN.[1][2][3][4] It serves as a crucial intermediate in the synthesis of various industrial and pharmaceutical products, including pesticides and dyes.[1] A thorough understanding of its physical properties is essential for its effective handling, application in synthetic processes, and for ensuring safety and quality control in research and manufacturing. This guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and logical diagrams to facilitate a deeper understanding.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for predicting its behavior in various chemical and physical processes.

Identification and Structure

A logical diagram illustrating the key identifiers for this compound is presented below.

G Compound This compound CAS_No CAS Number 87-60-5 Compound->CAS_No Mol_Formula Molecular Formula C₇H₈ClN Compound->Mol_Formula Mol_Weight Molecular Weight 141.60 g/mol Compound->Mol_Weight Synonyms Synonyms 3-Chloro-o-toluidine 2-Amino-6-chlorotoluene Compound->Synonyms

Caption: Key identifiers for this compound.

Tabulated Physical Properties

The quantitative physical properties of this compound are presented in the following tables for clarity and ease of comparison.

Table 1: General Physical Properties

PropertyValueReferences
Appearance Colorless to brown or red clear liquid[1][5][6][7]
Melting Point 2-3 °C[1][4][5][6][8][9][10][11][12]
Boiling Point 241-245 °C at 760 mmHg; 115-117 °C at 10 mmHg[1][5][6][8][9][10][11][12][13][14][15][16]
Density Approximately 1.185 g/mL at 25 °C[8][10][11][14][15][16]
Refractive Index Approximately 1.588 at 20 °C[6][8][9][10][11][12][17][15]

Table 2: Solubility and Partitioning

PropertyValueReferences
Solubility in Water 4.5 g/L; Soluble in hot water[10]
Solubility in Organic Solvents Soluble in alcohol; Insoluble in ether and benzene[6][17][16]
LogP (Octanol-Water Partition Coefficient) 2.27

Table 3: Other Physicochemical Data

PropertyValueReferences
Vapor Pressure 0.0443 mmHg at 25 °C[1][9]
Flash Point 110-113 °C[5][9][15]
Polar Surface Area (PSA) 26.02 Ų[1]

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound.

Melting and Boiling Point Determination

The melting and boiling points are crucial for identifying and assessing the purity of a substance.

3.1.1 Melting Point Determination (Capillary Method)

This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

  • Procedure:

    • Ensure the sample is dry and, if solid, finely powdered.

    • Pack a small amount of the substance into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[14][15][18]

3.1.2 Boiling Point Determination (Distillation or Thiele Tube Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Apparatus: Distillation setup (distilling flask, condenser, receiving flask, thermometer) or a Thiele tube, small test tube, and capillary tube.

  • Procedure (Thiele Tube Method):

    • Place a small amount of the liquid into a small test tube.

    • Invert a sealed-end capillary tube into the test tube.

    • Attach the test tube to a thermometer and place it in a Thiele tube containing heating oil.

    • Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary tube.

    • Stop heating and observe the temperature at which the liquid is drawn back into the capillary tube. This is the boiling point.[1][6][11][13]

Density Measurement

Density is determined by measuring the mass of a known volume of the liquid.

  • Apparatus: Pycnometer or a graduated cylinder and an analytical balance.

  • Procedure (using a graduated cylinder):

    • Weigh a clean, dry graduated cylinder.

    • Add a known volume of this compound to the graduated cylinder.

    • Reweigh the graduated cylinder containing the liquid.

    • Calculate the density by dividing the mass of the liquid (final mass - initial mass) by its volume.[8][9][12][17][19]

Solubility Determination

This protocol outlines a qualitative assessment of solubility in various solvents.

  • Apparatus: Test tubes, vortex mixer (optional).

  • Procedure:

    • Add approximately 0.1 g of this compound to a test tube.

    • Add 3 mL of the solvent (e.g., water, ethanol, ether) in portions, shaking vigorously after each addition.

    • Observe whether the solute fully dissolves. The compound is considered soluble if a homogeneous solution is formed.[20][21][22]

Spectroscopic Analysis Workflow

Spectroscopic techniques are vital for structural elucidation and purity assessment. The general workflow for spectroscopic analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolve Dissolve in appropriate deuterated solvent (for NMR) or prepare as a thin film (for IR) Sample->Dissolve MS GC-MS Sample->MS Filter Filter to remove particulates Dissolve->Filter Transfer Transfer to NMR tube or onto IR cell/ATR crystal Filter->Transfer NMR ¹H NMR / ¹³C NMR Transfer->NMR IR FTIR Transfer->IR Process Process raw data (e.g., Fourier transform, baseline correction) NMR->Process IR->Process MS->Process Interpret Interpret spectra (chemical shifts, functional groups, mass fragments) Process->Interpret Structure Confirm Structure & Purity Interpret->Structure

Caption: General workflow for spectroscopic analysis.

3.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Filter the solution into an NMR tube to remove any particulate matter.[7][23][24][25]

  • Analysis: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. The resulting spectra provide detailed information about the molecular structure.

3.4.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: As a liquid, this compound can be analyzed directly. A thin film can be prepared between two salt plates (e.g., NaCl or KBr), or a drop can be placed on an Attenuated Total Reflectance (ATR) crystal.[2][3][10][26][27]

  • Analysis: Obtain the infrared spectrum, which will show characteristic absorption bands corresponding to the functional groups present in the molecule.

3.4.3 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: The sample is typically diluted in a volatile organic solvent. Derivatization may be employed to improve chromatographic performance.[4][5][16][28][29]

  • Analysis: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum that can be used for identification.

Conclusion

The physical properties of this compound are well-defined, making it a compound that can be reliably characterized and utilized in various chemical applications. The data and protocols presented in this guide offer a comprehensive resource for researchers, scientists, and professionals in drug development, enabling informed decisions regarding its use, storage, and handling. Adherence to standardized experimental procedures is crucial for obtaining accurate and reproducible results.

References

An In-depth Technical Guide to 3-Chloro-2-methylaniline: Structure, Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-2-methylaniline, an important chemical intermediate. The document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its emerging role in pharmaceutical research and drug development.

Chemical Structure and Formula

This compound, also known as 3-chloro-o-toluidine, is an organic compound with the chemical formula C₇H₈ClN.[1][2][3] Its structure consists of an aniline (B41778) ring substituted with a chlorine atom at position 3 and a methyl group at position 2.

IUPAC Name: this compound[4] CAS Number: 87-60-5[1][3] Molecular Weight: 141.60 g/mol [1][4][5][6]

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₇H₈ClN[1][2][3]
Molecular Weight 141.60 g/mol [1][4][5][6]
Appearance Colorless to brown clear liquid[6]
Melting Point 2 °C[1][5]
Boiling Point 115-117 °C at 10 mmHg[5]
Density 1.185 g/mL at 25 °C[5]
Refractive Index n20/D 1.588[5]
Solubility Soluble in common organic solvents, insoluble in water.[7]
Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

  • ¹H NMR Spectrum: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[2]

  • IR Spectrum: The infrared spectrum reveals the functional groups present in the molecule.[8]

  • Mass Spectrum: The mass spectrum helps in determining the molecular weight and fragmentation pattern of the molecule.[4][9]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Two common laboratory-scale protocols are detailed below.

Method 1: Reduction of 1-Chloro-2-methyl-3-nitrobenzene

This method involves the reduction of the nitro group of 1-chloro-2-methyl-3-nitrobenzene using iron powder in the presence of a strong acid.

Experimental Protocol:

  • To a boiling mixture of 100 g of finely divided iron, 20 g of concentrated hydrochloric acid, and 200 ml of water, add 100 g of 1-chloro-2-methyl-3-nitrobenzene over a period of 2 hours with continuous stirring.

  • After the addition is complete, place the reaction mixture in an oil bath and add 20 g of sodium carbonate.

  • Distill the this compound with steam at 140°C through an inclined condenser, maintaining the bath temperature at 200°C.

  • Separate the distilled this compound using a separating funnel.

  • Purify the product by vacuum distillation. The boiling point at 10 mm Hg is 105-110°C.

The following diagram illustrates the workflow for this synthesis method.

G Synthesis of this compound via Reduction start Start: 1-Chloro-2-methyl-3-nitrobenzene step1 Add to boiling mixture of Fe, conc. HCl, and H₂O start->step1 step2 Add Na₂CO₃ and place in oil bath step1->step2 step3 Steam distill at 140°C step2->step3 step4 Separate with separating funnel step3->step4 step5 Purify by vacuum distillation step4->step5 end End: this compound step5->end

Caption: Workflow for the synthesis of this compound.

Method 2: Chlorination and Reduction of o-Nitrotoluene

This two-step synthesis involves the chlorination of o-nitrotoluene followed by the reduction of the nitro group.

Experimental Protocol:

  • Chlorination: Add 2% ferric chloride as a catalyst to o-nitrotoluene. Pass chlorine gas through the mixture at 50-60°C until the desired density is reached. Wash the product with 5% hydrochloric acid, then with water, and finally neutralize with liquid caustic soda. Separate the aqueous layer and evaporate the water. The crude product is 2-chloro-6-nitrotoluene (B1664060).

  • Reduction: The 2-chloro-6-nitrotoluene is then reduced to this compound. This can be achieved through catalytic hydrogenation using a catalyst like Raney nickel or by using other reducing agents such as tin and hydrochloric acid.

Applications

This compound is a versatile intermediate with applications in various industries.

Dye and Pigment Industry

It is an important intermediate in the synthesis of azo dyes.[7] For instance, it is a precursor for the synthesis of dye DB-50.[7]

Agrochemical Industry

This compound is a key raw material in the production of pesticides, notably the herbicide Quinclorac, which is used to control weeds in paddy fields.[1]

Pharmaceutical and Drug Development

The use of this compound as a building block in the synthesis of therapeutic agents is a growing area of interest for researchers and drug development professionals.[10][11]

Anticancer Agent Synthesis:

A notable application is in the preparation of 1-[2-(10-dihydroartemisininoxy) ethyl]-3-phenylurea derivatives, which have demonstrated potential as anticancer agents.[1] This highlights the compound's significance in medicinal chemistry and the development of novel cancer therapies.

The logical relationship for the synthesis of these potential anticancer agents is depicted below.

G Role in Anticancer Agent Synthesis start This compound step1 Intermediate in multi-step synthesis start->step1 end 1-[2-(10-dihydroartemisininoxy) ethyl]-3-phenylurea derivatives step1->end activity Potential Anticancer Agents end->activity Exhibits

Caption: Logical workflow of this compound in synthesizing potential anticancer agents.

Safety and Handling

This compound is harmful if swallowed and may cause skin irritation.[5] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[12]

Conclusion

This compound is a chemical intermediate of significant industrial and research importance. Its utility in the synthesis of dyes, agrochemicals, and particularly its emerging role as a building block for novel pharmaceuticals, underscores its value to the scientific community. This guide provides essential technical information to support its safe and effective use in research and development activities.

References

Synonyms for 3-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synonyms and Identification of 3-Chloro-2-methylaniline

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This guide provides a comprehensive overview of the synonyms, identifiers, and key properties of this compound, a crucial intermediate in the synthesis of various dyes and pharmaceutical agents.

Nomenclature and Identification

This compound is systematically known by its IUPAC name, this compound.[1] However, in literature, patents, and commercial listings, it is referred to by a variety of synonyms. Understanding these alternative names is essential for exhaustive literature searches and accurate procurement.

The primary identifiers for this compound are its CAS Number, 87-60-5, and its chemical formula, C7H8ClN.[2][3] These identifiers provide an unambiguous way to reference the compound across different databases and suppliers.

Synonyms and Alternative Names

The following table summarizes the most common synonyms for this compound.

Synonym TypeSynonym
Systematic & Common Names 3-Chloro-o-toluidine[1][3][4]
2-Amino-6-chlorotoluene[3][4]
2-Methyl-3-chloroaniline[3][5]
3-Chloro-2-methylbenzenamine[3][6]
3-Chloro-2-methylphenylamine[1][3]
6-Chloro-2-aminotoluene[1][3]
1-Amino-2-methyl-3-chlorobenzene[3][5]
6-Chloro-2-amino-1-methylbenzene[3][5]
o-Methyl-m-chloroaniline[1][3]
Trade & Other Names Scarlet TR Base[1][3]
Fast Scarlet TR Base[1][3]
Azoic Diazo Component 46[1]
NSC 6184[1][3]
Chemical Identifiers

A comprehensive list of chemical identifiers is crucial for database searches and regulatory compliance.

IdentifierValue
CAS Number 87-60-5[1][2][4]
EC Number 201-756-6[1]
PubChem CID 6894[1]
MDL Number MFCD00007766
Beilstein Registry Number 471697
UNII QG8LP81715[1]
InChI InChI=1S/C7H8ClN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3[1]
InChIKey ZUVPLKVDZNDZCM-UHFFFAOYSA-N[1]
SMILES CC1=C(C=CC=C1Cl)N[1]

Physicochemical Properties

A summary of key quantitative data for this compound is presented below. These properties are essential for designing experimental protocols and for safety assessments.

PropertyValue
Molecular Weight 141.60 g/mol [1][2]
Appearance Colorless to brown clear liquid[4]
Melting Point 2 °C[6][7]
Boiling Point 115-117 °C at 10 mmHg[7]
Density 1.185 g/mL at 25 °C[7]
Refractive Index n20/D 1.588[7]

Logical Relationship of Synonyms

The following diagram illustrates the relationship between the primary IUPAC name and its various synonyms, highlighting the interchangeable nature of the nomenclature.

Synonyms_3_Chloro_2_methylaniline cluster_synonyms Synonyms This compound This compound 3-Chloro-o-toluidine 3-Chloro-o-toluidine This compound->3-Chloro-o-toluidine 2-Amino-6-chlorotoluene 2-Amino-6-chlorotoluene This compound->2-Amino-6-chlorotoluene 2-Methyl-3-chloroaniline 2-Methyl-3-chloroaniline This compound->2-Methyl-3-chloroaniline Scarlet TR Base Scarlet TR Base This compound->Scarlet TR Base Other Names Other Names This compound->Other Names

Caption: Relationship between the primary name and common synonyms.

Applications and Experimental Use

This compound serves as a vital intermediate in the chemical industry. It is primarily used in the synthesis of azo dyes.[1] For instance, it is a precursor for dyeing cotton, viscose, silk, and nylon.[7] In the agrochemical sector, it is used in the production of herbicides. Furthermore, its role as a versatile organic building block extends to the synthesis of various pharmaceutical compounds and therapeutic agents.[6]

Note on Experimental Protocols: This guide focuses on the synonyms and identifiers of this compound. Detailed experimental protocols for its synthesis or use in specific applications can be found in the relevant scientific literature and patents by searching the various synonyms and identifiers provided.

References

An In-Depth Technical Guide to 2-Amino-6-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core properties, synthesis, and spectral data of 2-Amino-6-chlorotoluene, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential data into a structured and accessible format.

Physicochemical Properties

2-Amino-6-chlorotoluene, also known by its synonyms 3-Chloro-2-methylaniline and 6-Chloro-o-toluidine, is a substituted aniline (B41778) with significant applications in organic synthesis. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 87-60-5[1]
Molecular Formula C₇H₈ClN[1]
Molecular Weight 141.60 g/mol
Appearance Clear yellow to red or red-brown liquid[1]
Melting Point 10-12 °C[2]
Boiling Point 215 °C[2]
Density 1.152 g/mL at 25 °C[2]
Flash Point >110 °C (>230 °F)[1]
Solubility Insoluble in water.[2]

Spectral Data

The structural elucidation of 2-Amino-6-chlorotoluene is supported by various spectroscopic techniques. The characteristic spectral data are detailed below.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Amino-6-chlorotoluene provides insight into the arrangement of hydrogen atoms within the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.9 (d)Doublet1HAromatic CH
~6.6 (t)Triplet1HAromatic CH
~6.5 (d)Doublet1HAromatic CH
~3.8 (s)Singlet2H-NH₂
~2.2 (s)Singlet3H-CH₃

Note: The exact chemical shifts may vary depending on the solvent and experimental conditions. The data presented is a representative interpretation.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~145C-NH₂
~130C-Cl
~128Aromatic CH
~125Aromatic CH
~120Aromatic C-CH₃
~118Aromatic CH
~17-CH₃

Note: The exact chemical shifts may vary depending on the solvent and experimental conditions. The data presented is a representative interpretation.

Infrared (IR) Spectroscopy

The infrared (IR) spectrum highlights the functional groups present in 2-Amino-6-chlorotoluene.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3500Strong, BroadN-H Stretch (Amine)
3000-3100MediumAromatic C-H Stretch
2850-2950MediumAliphatic C-H Stretch
1600-1650StrongN-H Bend (Amine)
1450-1550Medium-StrongAromatic C=C Stretch
1000-1250StrongC-N Stretch
700-800StrongC-Cl Stretch
Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

m/zRelative IntensityAssignment
141High[M]⁺ (Molecular Ion)
106Moderate[M-Cl]⁺
77Moderate[C₆H₅]⁺

Synthesis of 2-Amino-6-chlorotoluene

A common and efficient method for the laboratory synthesis of 2-Amino-6-chlorotoluene is through the reduction of 2-chloro-6-nitrotoluene (B1664060).

Experimental Protocol: Reduction of 2-Chloro-6-nitrotoluene

This protocol details the reduction of 2-chloro-6-nitrotoluene using tin(II) chloride in the presence of hydrochloric acid.

Materials:

  • 2-Chloro-6-nitrotoluene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 40%)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-nitrotoluene in ethanol (B145695) or a similar solvent.

  • Addition of Reducing Agent: To this solution, add a stoichiometric excess of tin(II) chloride dihydrate.

  • Acidification and Reflux: Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature. After the addition is complete, heat the mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is strongly basic. This will precipitate tin salts.

  • Extraction: Extract the aqueous mixture with diethyl ether or another suitable organic solvent multiple times. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-Amino-6-chlorotoluene.

  • Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2-Amino-6-chlorotoluene from 2-chloro-6-nitrotoluene.

Synthesis_Workflow start Start: 2-Chloro-6-nitrotoluene dissolution Dissolution in Ethanol start->dissolution reduction Reduction with SnCl2/HCl dissolution->reduction Add SnCl2 & HCl reflux Reflux reduction->reflux Heat workup Aqueous Work-up (NaOH Neutralization) reflux->workup Cool & Neutralize extraction Extraction with Organic Solvent workup->extraction Add Solvent drying Drying of Organic Phase extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (e.g., Distillation) concentration->purification product Final Product: 2-Amino-6-chlorotoluene purification->product

References

In-Depth Technical Guide: 3-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-2-methylaniline, with a core focus on its molecular weight. It includes detailed experimental protocols for molecular weight determination, a workflow for chemical characterization, and an illustrative metabolic pathway.

Core Chemical and Physical Properties

This compound, also known as 3-chloro-o-toluidine or 2-amino-6-chlorotoluene, is an organic compound used as an intermediate in the synthesis of pharmaceuticals and azo dyes.[1][2][3] Its fundamental properties are summarized below.

Table 1: Key Identifiers and Molecular Properties
PropertyValue
Molecular Weight 141.60 g/mol [4][5][6]
Monoisotopic Mass 141.0345270 Da[7]
Molecular Formula C₇H₈ClN[4][5][8]
CAS Number 87-60-5[5][6][8]
IUPAC Name This compound[7]
SMILES CC1=C(C=CC=C1Cl)N[5][6]
InChI Key ZUVPLKVDZNDZCM-UHFFFAOYSA-N[4][6]
Table 2: Physical and Chemical Properties
PropertyValue
Appearance Colorless to brown clear liquid[4][9]
Melting Point 2 °C (lit.)[6]
Boiling Point 115-117 °C at 10 mmHg (lit.)[6]
Density 1.185 g/mL at 25 °C (lit.)[5][6]
Refractive Index n20/D 1.588 (lit.)[6]
Purity >99.0% (GC)[4][9]

Experimental Protocols for Molecular Weight Determination

The molecular weight of an organic compound like this compound can be accurately determined using several analytical techniques. Mass spectrometry provides the exact mass, while titrimetric methods can be used to determine the equivalent weight of this basic compound.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the most common and accurate method for determining the molecular weight of a compound.[10]

Protocol: Molecular Weight Determination by Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • Instrument Setup:

    • Ion Source: Electron Ionization (EI).

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Ionization Energy: Set to a standard 70 eV.

  • Sample Introduction: Introduce the sample into the ion source. For a liquid sample, this is typically done via a direct insertion probe or through a gas chromatograph (GC) inlet.

  • Ionization: In the EI source, high-energy electrons bombard the sample molecules. This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺·).[11][12]

  • Mass Analysis: The generated ions are accelerated into the mass analyzer, which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis:

    • The mass spectrum is plotted as relative abundance versus m/z.

    • Identify the molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound. For this compound, this peak will appear at an m/z of approximately 141.

    • The presence of chlorine will result in a characteristic M+2 isotopic peak (due to the ³⁷Cl isotope) with an abundance of about one-third of the molecular ion peak. This helps confirm the presence of a single chlorine atom.

Titrimetric Method

For a basic compound like an amine, non-aqueous potentiometric titration can be used to determine its equivalent weight, which for a monoamine is equal to its molecular weight.

Protocol: Equivalent Weight Determination by Non-Aqueous Potentiometric Titration

  • Reagent Preparation:

    • Titrant: Prepare a standardized 0.1 M solution of perchloric acid (HClO₄) in glacial acetic acid.[9][13]

    • Solvent: Use glacial acetic acid.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of glacial acetic acid.

  • Titration Setup:

    • Use a potentiometer equipped with a suitable electrode system (e.g., a glass electrode and a reference electrode).

    • Calibrate the instrument using standard buffers.

  • Procedure:

    • Immerse the electrodes in the sample solution.

    • Titrate the sample with the standardized perchloric acid solution, recording the potential (in millivolts) after each addition of titrant.

    • Continue the titration past the equivalence point. The use of glacial acetic acid as a solvent enhances the alkaline properties of the weak amine, allowing for a sharp endpoint that would not be possible in aqueous solutions.[14]

  • Data Analysis:

    • Plot the potential (mV) versus the volume of titrant added (mL).

    • Determine the equivalence point from the inflection point of the titration curve.

    • Calculate the equivalent weight (EW) using the following formula: EW = (Weight of sample in g × 1000) / (Volume of titrant in L × Molarity of titrant)

    • For this compound, a monoamine, the equivalent weight is equal to the molecular weight.

Logical and Metabolic Pathways

Visualizing workflows and biological interactions is crucial for understanding the analysis and potential fate of a compound in a biological system.

Chemical Characterization Workflow

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound like this compound.

G Figure 1: General Workflow for Chemical Characterization cluster_0 Initial Analysis cluster_1 Molecular Weight & Formula cluster_2 Structural Elucidation cluster_3 Confirmation Sample Unknown Sample (e.g., this compound) Separation Chromatographic Separation (GC or LC) Sample->Separation MS Mass Spectrometry (MS) Separation->MS NMR NMR Spectroscopy (¹H, ¹³C) Separation->NMR IR Infrared (IR) Spectroscopy Functional Groups Separation->IR HRMS High-Resolution MS (HRMS) MS->HRMS For high accuracy MSMS Tandem MS (MS/MS) Fragment Analysis HRMS->MSMS Database Spectral Database Comparison MSMS->Database NMR->Database IR->Database Final Structure Confirmed Database->Final Standard Comparison with Reference Standard Standard->Final

Figure 1: General Workflow for Chemical Characterization
Representative Metabolic Pathway of Chloroanilines

While the specific metabolic pathway for this compound is not extensively detailed in the literature, a general pathway can be inferred from studies on similar chloroaniline compounds.[4][15] Metabolism primarily occurs in the liver and involves several key transformations.

G Figure 2: Representative Metabolic Pathway for Chloroanilines cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation Parent This compound Hydroxylation Hydroxylated Metabolite (e.g., amin-chlorophenol) Parent->Hydroxylation Hydroxylation (CYP450) Acetylation N-acetylated Metabolite Parent->Acetylation N-Acetylation Sulfation Sulfate Conjugate Hydroxylation->Sulfation Sulfation Glucuronidation Glucuronide Conjugate Hydroxylation->Glucuronidation Glucuronidation Excretion Urinary Excretion Acetylation->Excretion Sulfation->Excretion Glucuronidation->Excretion

Figure 2: Representative Metabolic Pathway for Chloroanilines

This technical guide provides essential data and standardized methodologies relevant to the study of this compound. The presented protocols and workflows offer a foundational framework for researchers in analytical chemistry and drug development.

References

A Technical Guide to the Spectroscopic Data of 3-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the spectroscopic data for 3-Chloro-2-methylaniline (CAS No: 87-60-5), a key intermediate in the manufacturing of azo dyes.[1][2] The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a consolidated resource for the structural elucidation of this compound.

Molecular Structure:

  • Chemical Name: this compound

  • Synonyms: 3-Chloro-o-toluidine, 2-Amino-6-chlorotoluene[3]

  • Molecular Formula: C₇H₈ClN[4]

  • Molecular Weight: 141.60 g/mol

  • Structure: Chemical structure of this compound

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.95t1HAromatic H (C5)
6.65d1HAromatic H (C4)
6.59d1HAromatic H (C6)
3.7 (broad s)s2H-NH₂
2.15s3H-CH₃

Data sourced from publicly available spectral databases. Specific peak values may vary slightly depending on the solvent and instrument used.[5]

¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
144.5C-N
134.8C-Cl
127.5Aromatic CH
122.1C-CH₃
118.4Aromatic CH
115.2Aromatic CH
17.4-CH₃

Data sourced from publicly available spectral databases. Specific peak values may vary slightly depending on the solvent and instrument used.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7] The spectrum of this compound shows characteristic absorption bands for the amine group and the aromatic ring.

Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3440 - 3300MediumN-H stretch (amine)
3050 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (-CH₃)
1620 - 1580StrongN-H bend (amine)
1500 - 1400StrongAromatic C=C stretch
800 - 700StrongC-Cl stretch

Data represents typical ranges for the assigned functional groups and is consistent with spectra available from various sources.[1][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its identity.[9] The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak.

Major Mass Spectrum Fragments (Electron Ionization)

m/zRelative Intensity (%)Assignment
141100[M]⁺ (Molecular Ion)
143~33[M+2]⁺ (Isotope peak due to ³⁷Cl)
106High[M - Cl]⁺
77Moderate[C₆H₅]⁺ (Phenyl cation)

Data is based on the NIST Mass Spectrometry Data Center.[10]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.

  • Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a small vial.[11] The solution should be clear and free of any solid particles. Transfer the solution into a clean, undamaged 8-inch NMR tube to a depth of about 4.5 cm.[11]

  • Instrument Setup: Insert the sample tube into the NMR spectrometer. The instrument's software will typically perform automated procedures for locking onto the solvent's deuterium (B1214612) signal, tuning the probe, and shimming the magnetic field to ensure homogeneity.[12]

  • ¹H NMR Acquisition:

    • Select a standard proton experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a 30° pulse angle and an acquisition time of 2-4 seconds.

    • A relaxation delay of 1-2 seconds is typically sufficient.

    • Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Select a standard carbon experiment, often with proton decoupling to simplify the spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • For qualitative spectra of small molecules, a 30° pulse angle with a 4-second acquisition time and no additional relaxation delay is often recommended.[12]

    • A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of the ¹³C isotope.[13]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common method for liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (e.g., ZnSe or diamond) is clean.[14] Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Lower the instrument's anvil to press the sample firmly against the crystal. Initiate the scan. The instrument measures the absorption of IR radiation across a range, typically 4000-400 cm⁻¹.[2] The process is usually completed in less than a minute.

  • Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). Identify the major absorption bands and compare them to correlation tables to identify functional groups.[15]

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum, suitable for volatile and thermally stable compounds like this compound.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this is typically done via a heated direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).[16]

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[9]

  • Fragmentation: The high energy of the molecular ions causes many of them to break apart into smaller, charged fragments and neutral pieces. This fragmentation pattern is characteristic of the molecule's structure.

  • Mass Analysis: The positively charged ions (both molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[9]

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and is called the base peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Determine C-H Framework NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural elucidation of an organic compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-2-methylaniline, a crucial analytical technique for the structural elucidation and purity assessment of this important chemical intermediate. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Proton Environments

This compound (C7H8ClN) possesses a substituted benzene (B151609) ring with five distinct proton environments, which give rise to a characteristic 1H NMR spectrum. The protons are categorized as follows: three aromatic protons (H-4, H-5, and H-6), the amine protons (-NH2), and the methyl protons (-CH3). The chemical shifts and splitting patterns of these protons are influenced by the electronic effects of the chloro, methyl, and amino substituents on the aromatic ring.

Quantitative 1H NMR Spectral Data

The 1H NMR spectral data for this compound, acquired in deuterochloroform (CDCl3) on an 89.56 MHz instrument, is summarized in the table below. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Proton Assignment Chemical Shift (δ) in ppm Integration Multiplicity Coupling Constants (J) in Hz
H-46.931HDoublet of doublets (dd)Not explicitly provided
H-56.781HTriplet (t)Not explicitly provided
H-66.551HDoublet of doublets (dd)Not explicitly provided
-NH23.572HBroad singlet (br s)Not applicable
-CH32.203HSinglet (s)Not applicable

Data sourced from ChemicalBook.[1]

Experimental Protocol for 1H NMR Spectroscopy

The following is a generalized, yet detailed, protocol for acquiring the 1H NMR spectrum of this compound, representative of standard practices in organic chemistry laboratories.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3). Ensure the solvent is of high isotopic purity to minimize residual solvent signals.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm), if not already present in the deuterated solvent.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A 300-600 MHz NMR spectrometer is typically used for routine analysis.

  • Nucleus: Observe the 1H nucleus.

  • Temperature: Maintain a constant temperature, typically 25 °C (298 K), to ensure chemical shift stability.

  • Pulse Sequence: Employ a standard single-pulse sequence.

  • Number of Scans: Acquire 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: Set a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

  • Spectral Width: Define a spectral width of approximately -2 to 12 ppm to encompass all expected proton signals.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Integrate the signals to determine the relative ratios of the different types of protons.

  • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to deduce the connectivity of the protons.

Visualization of Signal Assignments

The following diagram illustrates the logical relationship between the protons of this compound and their corresponding signals in the 1H NMR spectrum.

Figure 1: 1H NMR Signal Assignments for this compound

References

An In-depth Technical Guide to the Infrared and Mass Spectrometry Data of 3-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for 3-chloro-2-methylaniline. It includes a detailed presentation of the spectral data, experimental protocols for data acquisition, and a logical framework for understanding the molecular characteristics of this compound through these analytical techniques.

Introduction

This compound is an aromatic amine that serves as a crucial intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and industrial applications. This guide focuses on two key analytical techniques: Infrared (IR) spectroscopy, which provides information about the functional groups present in the molecule, and Mass Spectrometry (MS), which elucidates the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to its various functional groups. The data presented below is a compilation of typical values obtained from Fourier Transform Infrared (FTIR) spectroscopy.

Tabulated IR Data
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3485 - 3300N-H Asymmetric & Symmetric StretchingPrimary Amine (NH₂)
3050 - 3000C-H Aromatic StretchingAromatic Ring
2970 - 2850C-H Aliphatic StretchingMethyl Group (CH₃)
1620 - 1580N-H Bending (Scissoring)Primary Amine (NH₂)
1500 - 1400C=C Aromatic Ring StretchingAromatic Ring
1330 - 1250C-N StretchingAryl Amine
800 - 700C-H Aromatic Out-of-Plane BendingSubstituted Benzene
750 - 650C-Cl StretchingChloro Group
Experimental Protocol for FTIR Spectroscopy

The following is a general protocol for obtaining the FTIR spectrum of this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation:

  • Neat Liquid: A thin film of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Solution: A dilute solution of the compound is prepared in a suitable solvent (e.g., carbon tetrachloride, chloroform) that has minimal interference in the IR region of interest. The solution is then placed in a liquid sample cell.

  • Attenuated Total Reflectance (ATR): A small drop of the liquid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition:

  • A background spectrum of the empty sample holder (or pure solvent) is recorded.

  • The sample is placed in the spectrometer.

  • The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS) Data

Mass spectrometry of this compound provides its molecular weight and a characteristic fragmentation pattern upon ionization. The data presented here is based on electron ionization (EI) mass spectrometry.

Tabulated Mass Spectrometry Data
m/zRelative Abundance (%)Proposed Fragment Ion
14332.5[M+2]⁺ (³⁷Cl isotope)
141100[M]⁺ (³⁵Cl isotope)
10685[M - Cl]⁺
10540[M - HCl]⁺
7730[C₆H₅]⁺

Note: The molecular ion peak appears as a doublet at m/z 141 and 143 due to the presence of the chlorine isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance ratio.[1]

Experimental Protocol for GC-MS Analysis

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically set at 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 50 °C and ramping up to 250 °C.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole, ion trap, or time-of-flight (TOF).

  • Scan Range: Typically m/z 40-300.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using IR and MS techniques.

experimental_workflow cluster_sample Sample Preparation cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample This compound IR_Inst FTIR Spectrometer Sample->IR_Inst Introduction GCMS_Inst GC-MS System Sample->GCMS_Inst Injection IR_Data IR Spectrum IR_Inst->IR_Data Data Acquisition MS_Data Mass Spectrum GCMS_Inst->MS_Data Data Acquisition

Caption: General experimental workflow for IR and MS analysis.

Mass Spectrometry Fragmentation Pathway

The fragmentation of the this compound molecular ion in an EI-MS is a key identifier. The following diagram illustrates the primary fragmentation pathways.

fragmentation_pathway M [C₇H₈ClN]⁺˙ m/z = 141/143 F1 [C₇H₈N]⁺ m/z = 106 M->F1 - Cl F2 [C₇H₇N]⁺˙ m/z = 105 M->F2 - HCl F3 [C₆H₅]⁺ m/z = 77 F1->F3 - HCN, -H₂

References

An In-depth Technical Guide to the Solubility of 3-Chloro-2-methylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-2-methylaniline, a key intermediate in the synthesis of various dyes and agrochemicals. Understanding its solubility in different organic solvents is crucial for process development, optimization, and formulation in various industrial applications.

Core Data Presentation: Solubility Profile

The solubility of this compound in aqueous and organic solvents is summarized below. It is important to note that while qualitative data is available for a range of solvents, specific quantitative data is limited in publicly accessible literature.

Table 1: Quantitative Solubility of this compound

SolventSolubilityTemperature (°C)
Water1 g/L20
Not Specified (likely Water)4.5 g/LNot Specified

Table 2: Qualitative Solubility of this compound

SolventQualitative Solubility
Benzene (B151609)Soluble[1], Insoluble[2][3]
TolueneSoluble[1]
Diethyl EtherSoluble[1], Insoluble[2][3]
EthanolSoluble[1]
Alcohol (unspecified)Soluble[2][3]
ChlorobenzeneSoluble[1]
N,N-DimethylformamideVery Soluble
MethanolSoluble
Glacial Acetic AcidSparingly Soluble
ChloroformVery Slightly Soluble

Note on conflicting data: There are conflicting reports regarding the solubility of this compound in benzene and diethyl ether.[1][2][3] Researchers should verify the solubility in these solvents for their specific applications.

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent, based on the widely used gravimetric method.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker bath or magnetic stirrer with hotplate

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, or glass funnel with filter paper)

  • Pre-weighed, dry glass vials or evaporating dishes

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.

    • Place the container in a thermostatic shaker bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution is saturated.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Immediately filter the solution using a syringe filter or other suitable filtration apparatus to remove any undissolved solid. The filtration apparatus should also be at the experimental temperature.

  • Gravimetric Analysis:

    • Transfer a precisely measured volume of the clear filtrate to a pre-weighed, dry glass vial or evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a rotary evaporator may be used.

    • Once the solvent is removed, place the vial or dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

    • Cool the vial or dish in a desiccator to room temperature before re-weighing.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula:

      S (g/L) = (Mass of residue (g) / Volume of filtrate (L))

Safety Precautions:

  • This compound is a hazardous substance. Always handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calc Calculation & Result start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter_solution Filter to remove undissolved solid withdraw->filter_solution transfer Transfer known volume of filtrate to pre-weighed container filter_solution->transfer evaporate Evaporate solvent transfer->evaporate dry Dry residue to constant weight evaporate->dry weigh Weigh residue dry->weigh calculate Calculate solubility (g/L) weigh->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

References

Technical Guide: Physicochemical Properties of 3-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 3-Chloro-2-methylaniline, a key intermediate in the synthesis of various agrochemicals and dyes. The data and protocols presented are intended to support research and development activities.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of this compound. The following table summarizes these properties.

PropertyValueConditions
Melting Point2-3 °CStandard Pressure
Boiling Point245 °C760 mmHg
Boiling Point115-117 °C10 mmHg

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of this compound, which is near room temperature, can be accurately determined using the capillary method with a suitable cooling and heating apparatus.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar) with heating and cooling capabilities

  • Glass capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle (if starting from a solidified sample)

Procedure:

  • Sample Preparation: If the this compound sample is solid, finely powder a small amount using a mortar and pestle.

  • Capillary Loading: Pack the powdered sample into the open end of a glass capillary tube to a height of 2-3 mm. Gently tap the sealed end on a hard surface to ensure the sample is tightly packed at the bottom.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Insert a calibrated thermometer into the designated port.

  • Cooling: Cool the apparatus to a temperature a few degrees below the expected melting point of 2 °C.

  • Heating and Observation: Begin heating the block slowly, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). The melting point is reported as this range. For a pure compound, this range should be narrow (less than 1 °C).

Boiling Point Determination

The boiling point can be determined at atmospheric pressure or under reduced pressure.

Apparatus:

  • Heating mantle or oil bath

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Clamps and stand

Procedure:

  • Sample Preparation: Place a small amount (a few milliliters) of liquid this compound into a small test tube.

  • Capillary Insertion: Place a capillary tube, with its sealed end facing upwards, into the test tube containing the liquid.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., oil bath) and begin to heat gently.

  • Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

  • Cooling and Data Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[1]

Synthesis Pathway

This compound is a crucial intermediate in various industrial syntheses, including the production of the herbicide Quinclorac and dye DB-50.[2] A common laboratory and industrial synthesis route involves the reduction of 2-chloro-6-nitrotoluene.

Synthesis_Pathway A 2-chloro-6-nitrotoluene D Reaction Mixture A->D Add dropwise B Polysulfide Solution (e.g., Na2Sx in H2O) B->D C Ammonium Salt (e.g., NH4Cl) C->D E Heating (30-105 °C) D->E Reaction F Organic Phase Separation E->F G Washing to Neutrality F->G H Vacuum Distillation (0.1 MPa, 127-137 °C) G->H I This compound H->I Final Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 3-Chloro-2-methylaniline (CAS No. 87-60-5). The following sections detail its chemical and physical properties, known hazards, emergency procedures, and experimental protocols for its synthesis and analysis. This document is intended to serve as an essential resource for laboratory personnel and researchers to ensure a safe working environment.

Chemical and Physical Properties

This compound, also known as 3-chloro-o-toluidine, is an important intermediate in the synthesis of dyes and pesticides. It is a colorless oily liquid that may darken upon exposure to air and light. Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₈ClN
Molecular Weight 141.60 g/mol
Appearance Colorless to red or brown oily liquid[1]
Boiling Point 241-249 °C[1]
Melting Point 2 °C[2]
Density 1.185 g/mL at 25 °C[2]
Flash Point 110 °C (230 °F)[3]
Solubility Soluble in organic solvents like benzene, toluene, ether, and ethanol; insoluble in water.[1]
Vapor Pressure 0.04 mmHg[4]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling. The primary hazards are summarized in the table below.

Hazard ClassGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)P264, P270, P301+P312, P330, P501[5]
Acute Toxicity (Dermal) Category 3 (Toxic in contact with skin)P280, P302+P352, P312, P322, P361, P364, P405, P501[5]
Acute Toxicity (Inhalation) Toxic if inhaledP261, P271, P304+P340, P311, P403+P233, P405, P501[5]
Skin Corrosion/Irritation Causes severe skin burns and eye damageP260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501[5]
Serious Eye Damage/Irritation Causes serious eye damageP280, P305+P351+P338, P310[5]
Respiratory or Skin Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.P261, P272, P280, P284, P302+P352, P304+P340, P333+P313, P342+P311, P321, P363, P501[5]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposureP260, P314, P501[5]
Hazardous to the Aquatic Environment Harmful to aquatic life with long lasting effectsP273, P501[5]
Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield (8-inch minimum).[5]

  • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) and a lab coat or chemical-resistant apron.[5]

  • Respiratory Protection: In case of inadequate ventilation, use a full-face respirator with appropriate cartridges (e.g., type ABEK).[5]

Handling, Storage, and Disposal

Handling:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid inhalation of vapor or mist.[6]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[3]

  • Keep containers tightly closed and upright to prevent leakage.[6]

  • The material may darken during storage.[3]

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]

  • Do not allow the chemical to enter drains or waterways.[6]

Emergency Procedures

SituationProcedure
In case of Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5]
In case of Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
If Swallowed Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Accidental Release Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[6]
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish the fire. Wear self-contained breathing apparatus (SCBA) and full protective clothing.[6]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two common laboratory-scale procedures.

Method 1: Reduction of 1-Chloro-2-methyl-3-nitrobenzene

This method involves the reduction of 1-chloro-2-methyl-3-nitrobenzene using iron filings in the presence of hydrochloric acid.

  • Materials:

    • 1-Chloro-2-methyl-3-nitrobenzene (100 g)

    • Finely divided iron (100 g)

    • Concentrated hydrochloric acid (20 g)

    • Water (200 ml)

    • Sodium carbonate (20 g)

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a reflux condenser, add the iron, hydrochloric acid, and water.

    • Heat the mixture to boiling with continuous stirring.

    • Slowly add the 1-chloro-2-methyl-3-nitrobenzene over a period of 2 hours.

    • After the addition is complete, place the reaction mixture in an oil bath.

    • Add sodium carbonate to the mixture.

    • Perform steam distillation at 140 °C (oil bath temperature at 200 °C) to isolate the this compound.

    • Separate the product using a separating funnel.

    • Purify the product by vacuum distillation (boiling point 105-110 °C at 10 mmHg). The expected yield is approximately 94%.

Method 2: From 2-Nitrotoluene (B74249)

This two-step process involves the chlorination of 2-nitrotoluene followed by reduction.[1]

  • Step 1: Chlorination of 2-Nitrotoluene

    • In a reaction kettle, combine 2-nitrotoluene and 2% ferric chloride as a catalyst.

    • Heat the mixture to 50-60 °C and introduce chlorine gas, ensuring the reaction temperature does not exceed 60 °C.

    • Continue the reaction until the concentration of 2-nitrotoluene is less than 5%.

    • Maintain the temperature and stir for 1 hour, then cool to room temperature.

    • Wash the chlorinated product, neutralize with an alkali solution to pH 7, and then wash with water.

    • Dry the organic phase and purify by rectification and crystallization to obtain 6-chloro-2-nitrotoluene.

  • Step 2: Reduction of 6-Chloro-2-nitrotoluene

    • In a reduction reaction kettle, add water, reduced iron powder, and hydrochloric acid.

    • Heat the mixture to 90 °C.

    • Add the 6-chloro-2-nitrotoluene and reflux for 6 hours.

    • After the reaction is complete, cool to 60 °C and adjust the pH to 8-9 with sodium hydroxide (B78521) solution.

    • Cool to room temperature, centrifuge, and separate the oily phase to obtain this compound.[1]

Analytical Methods

The purity and concentration of this compound can be determined using chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

A general method for the analysis of aniline (B41778) derivatives can be adapted for this compound.

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer (MS) detector.

  • Column: A DB-1MS fused silica (B1680970) capillary column is suitable.[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 0.9 mL/min).[3]

  • Injector Temperature: 200 °C.[3]

  • Oven Temperature Program:

    • Initial temperature of 60 °C, hold for 40 minutes.

    • Ramp to 200 °C at a rate of 40 °C/min.

    • Hold at 200 °C for 3 minutes.[3]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 200 °C.

    • Scan Range: m/z 40-200.[3]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methylene (B1212753) chloride) and perform a split injection.[3]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can also be employed for the analysis of this compound.[7]

  • Instrumentation: An HPLC system with a UV or MS detector.

  • Column: A Newcrom R1 or C18 reverse-phase column.[7]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of phosphoric acid (or formic acid for MS compatibility).[7]

  • Detection: UV detection at a suitable wavelength or mass spectrometry.

Toxicity and Metabolism

This compound is toxic and can be harmful if ingested, inhaled, or absorbed through the skin.[8] A primary toxic effect is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[4] It is also a suspected mutagen.[4]

  • N-Acetylation: The amino group is acetylated to form N-acetyl-3-chloro-2-methylaniline.

  • Hydroxylation: The aromatic ring is hydroxylated, primarily at the para-position to the amino group.

  • Conjugation: The hydroxylated metabolites can be further conjugated with sulfate (B86663) or glucuronic acid to form water-soluble compounds that are excreted in the urine.

The following diagram illustrates a probable metabolic pathway for this compound.

MetabolismPathway CMA This compound N_acetyl N-acetyl-3-chloro-2-methylaniline CMA->N_acetyl N-acetylation Hydroxylated Hydroxylated Metabolite CMA->Hydroxylated Hydroxylation Sulfate_conjugate Sulfate Conjugate Hydroxylated->Sulfate_conjugate Sulfation Glucuronide_conjugate Glucuronide Conjugate Hydroxylated->Glucuronide_conjugate Glucuronidation Excretion Urinary Excretion Sulfate_conjugate->Excretion Glucuronide_conjugate->Excretion

Probable metabolic pathway of this compound.

Workflow Diagrams

The following diagrams illustrate standardized workflows for handling and analyzing this compound in a laboratory setting.

Safe Handling Workflow

SafeHandlingWorkflow start Start assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe work_in_hood Work in a Ventilated Fume Hood don_ppe->work_in_hood handle_chemical Handle this compound work_in_hood->handle_chemical clean_up Clean Work Area and Decontaminate Equipment handle_chemical->clean_up dispose_waste Dispose of Waste Properly clean_up->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Workflow for the safe handling of this compound.
Analytical Workflow (GC-MS)

GCMS_Workflow start Start sample_prep Sample Preparation (Dissolve in Solvent) start->sample_prep instrument_setup GC-MS Instrument Setup sample_prep->instrument_setup inject_sample Inject Sample instrument_setup->inject_sample data_acquisition Data Acquisition inject_sample->data_acquisition data_analysis Data Analysis (Peak Integration, Library Search) data_acquisition->data_analysis quantification Quantification (Calibration Curve) data_analysis->quantification reporting Report Results quantification->reporting end End reporting->end

References

A Technical Guide to Commercial Sourcing of 99% Pure 3-Chloro-2-methylaniline for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers offering 99% pure 3-Chloro-2-methylaniline (CAS No. 87-60-5), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines key specifications from various suppliers, details a relevant analytical method for purity verification, and presents a logical workflow for supplier selection to aid researchers and drug development professionals in making informed procurement decisions.

Commercial Supplier and Product Specifications

The following table summarizes commercially available this compound with a purity of 99% or greater. It is crucial to note that while many suppliers list a purity of 99%, obtaining a lot-specific Certificate of Analysis (CoA) is essential for confirming the exact purity and impurity profile.

SupplierProduct Name/NumberStated PurityAdditional Information
Sigma-Aldrich This compound99%Assay by gas chromatography.[1]
Tokyo Chemical Industry (TCI) This compound (C0300)>99.0% (GC)Available in various quantities.[2][3]
Thermo Scientific Chemicals This compound99%Formerly part of the Acros Organics portfolio.[4]
Amerigo Scientific This compound99%Buyer is responsible for confirming identity and purity.[5]
Ottokemi This compound, 99%99%Used in chemical research.[6]
BLD Pharm This compoundInformation availableProvides access to NMR, HPLC, LC-MS, and UPLC data.[7]
HPC Standards GmbH High-Purity Chloro-2-methylanilineHigh-purityProvides reference materials for analytical testing.[8]

Experimental Protocol: Purity Determination by Gas Chromatography

Verifying the purity of this compound is critical for its application in research and drug development. Gas chromatography (GC) is a common and effective method for this purpose. The following is a general protocol adapted from established methods for aniline (B41778) derivatives, such as EPA Method 8131, and literature describing the analysis of similar compounds.[9][10] A patent for the synthesis of this compound also describes the use of gas chromatography for purity analysis.[11]

Objective: To determine the purity of a this compound sample and identify any potential impurities.

Materials and Equipment:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector.

  • Capillary column suitable for the analysis of aromatic amines (e.g., DB-1MS or equivalent).

  • High-purity carrier gas (e.g., helium, nitrogen).

  • Autosampler or manual injection syringe.

  • Volumetric flasks and pipettes.

  • Analytical balance.

  • This compound sample.

  • High-purity solvent (e.g., methylene (B1212753) chloride, toluene).

Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of a certified reference standard of this compound.

    • Dissolve the standard in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample to be tested.

    • Dissolve the sample in the same solvent used for the standards in a volumetric flask to a similar concentration as the highest calibration standard.

  • Gas Chromatography Conditions (Example):

    • Column: DB-1MS, 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 split ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Detector Temperature (FID): 300 °C.

  • Analysis:

    • Inject the calibration standards into the GC to generate a calibration curve.

    • Inject the prepared sample solution into the GC.

    • Record the chromatograms for both the standards and the sample.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the reference standard.

    • Calculate the area of the this compound peak in the sample chromatogram.

    • Calculate the total area of all peaks in the chromatogram.

    • The purity of the sample can be estimated using the area percent method:

      • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Note: For more accurate quantification, use the calibration curve generated from the reference standards. If using a GC-MS, the identity of the main peak and any impurities can be confirmed by their mass spectra.

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for a critical raw material like this compound involves several key steps to ensure quality, reliability, and compliance. The following diagram illustrates a logical workflow for this process.

Supplier_Selection_Workflow start Start: Identify Need for 99% Pure this compound identify_suppliers Identify Potential Suppliers (Online Databases, Literature, etc.) start->identify_suppliers request_info Request Information: - Quotation - Specifications - Certificate of Analysis (CoA) identify_suppliers->request_info evaluate_specs Evaluate Supplier Specifications and CoA Data request_info->evaluate_specs specs_met Specifications Meet Requirements? evaluate_specs->specs_met request_sample Request Sample for In-House QC Testing specs_met->request_sample Yes reject Reject Supplier specs_met->reject No perform_qc Perform In-House QC Analysis (e.g., GC Purity) request_sample->perform_qc qc_passed QC Results Pass? perform_qc->qc_passed assess_supplier Assess Supplier Reliability: - Lead Times - Customer Service - Regulatory Compliance qc_passed->assess_supplier Yes qc_passed->reject No select_supplier Select Primary and Secondary Suppliers assess_supplier->select_supplier end End: Procure Material select_supplier->end reject->identify_suppliers

Caption: Workflow for selecting a commercial supplier of this compound.

References

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 2-chloro-6-nitrotoluene (B1664060) is a critical chemical transformation for the synthesis of 2-chloro-6-methylaniline (B140736). This aniline (B41778) derivative is a vital intermediate in the production of various pharmaceuticals, including kinase inhibitors used in cancer therapy, as well as in the manufacturing of pesticides and other fine chemicals. The selective reduction of the nitro group in the presence of a halogen substituent presents a significant challenge, as non-selective methods can lead to dehalogenation, reducing the yield of the desired product and complicating purification. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2-chloro-6-nitrotoluene, with a focus on achieving high selectivity and yield.

Reaction Scheme

The primary reaction involves the reduction of the nitro group of 2-chloro-6-nitrotoluene to an amino group, yielding 2-chloro-6-methylaniline. The most common side reaction is hydrodehalogenation, which results in the formation of 2-methylaniline.

ReactionScheme 2-Chloro-6-nitrotoluene 2-Chloro-6-nitrotoluene 2-Chloro-6-methylaniline 2-Chloro-6-methylaniline 2-Chloro-6-nitrotoluene->2-Chloro-6-methylaniline H2, Catalyst 2-Methylaniline 2-Methylaniline 2-Chloro-6-nitrotoluene->2-Methylaniline Hydrodehalogenation (Side Reaction)

Caption: Catalytic hydrogenation of 2-chloro-6-nitrotoluene.

Data Presentation: Comparison of Reduction Methods

The selective reduction of 2-chloro-6-nitrotoluene can be achieved through various methods. Below is a comparison of two common approaches: catalytic hydrogenation with palladium on carbon (Pd/C) and chemical reduction using iron powder.

ParameterCatalytic Hydrogenation with Pd/C[1]Chemical Reduction with Iron Powder[2][3]
Catalyst/Reagent 2 wt% Palladium on Carbon (Pd/C)Iron Powder (Fe)
Solvent Solvent-freeWater
Temperature 353 K (80 °C)363-368 K (90-95 °C)
Pressure 1 MPa H₂Atmospheric
Selectivity High (>98.7%)Not explicitly reported, but generally good
Dehalogenation < 1.2%Minimal
Yield High (inferred from high selectivity)82.5%
Work-up Filtration of catalystFiltration, Extraction

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is based on optimized conditions for high selectivity and minimal dehalogenation[1].

Materials:

  • 2-chloro-6-nitrotoluene

  • 2 wt% Palladium on Carbon (Pd/C) catalyst

  • High-pressure autoclave with magnetic stirring and temperature control

  • Hydrogen gas supply (high purity)

  • Inert gas (Nitrogen or Argon) for purging

  • Filtration apparatus (e.g., Buchner funnel with Celite® or a similar filter aid)

  • Suitable solvent for washing (e.g., ethanol (B145695) or ethyl acetate)

Procedure:

  • Catalyst Preparation: The 2 wt% Pd/C catalyst can be prepared by the chemical impregnation method. This involves acidifying activated carbon, followed by soaking in a solution of H₂PdCl₄. The pH is then adjusted to 8-9, and the catalyst is dried and reduced with hydrazine (B178648) hydrate, followed by final drying in a vacuum oven at 110°C for 5 hours[1]. Commercially available Pd/C can also be used.

  • Reactor Setup:

    • Ensure the autoclave is clean and dry.

    • Add 2-chloro-6-nitrotoluene to the autoclave.

    • Carefully add the 2 wt% Pd/C catalyst. The substrate-to-catalyst ratio can be optimized, but a starting point is typically 1-5% catalyst by weight relative to the substrate.

  • Purging:

    • Seal the autoclave.

    • Purge the system with an inert gas (nitrogen or argon) at least three times to remove all oxygen.

    • Subsequently, purge the system with hydrogen gas three times.

  • Reaction:

    • Pressurize the autoclave with hydrogen gas to 1 MPa.

    • Begin vigorous stirring (e.g., 1200 rpm) to ensure good mixing of the three phases (solid catalyst, liquid substrate, and gaseous hydrogen)[1].

    • Heat the reactor to 353 K (80 °C)[1].

    • Maintain these conditions and monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up and Purification:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the reactor with an inert gas.

    • Open the reactor and dilute the reaction mixture with a suitable solvent (e.g., ethanol or ethyl acetate) to facilitate filtration.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

    • Wash the filter cake with additional solvent to ensure complete recovery of the product.

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-6-methylaniline.

    • The crude product can be further purified by vacuum distillation or crystallization if necessary.

experimental_workflow_pdc cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Autoclave: 2-Chloro-6-nitrotoluene 2 wt% Pd/C Catalyst B Seal and Purge: 3x with N2/Ar 3x with H2 A->B C Pressurize with H2 (1 MPa) B->C D Heat to 353 K (80 °C) with Vigorous Stirring C->D E Monitor H2 Uptake D->E F Cool and Vent E->F G Dilute with Solvent F->G H Filter through Celite® to Remove Catalyst G->H I Concentrate Filtrate H->I J Purify by Vacuum Distillation or Crystallization I->J

Caption: Experimental workflow for catalytic hydrogenation with Pd/C.

Protocol 2: Chemical Reduction using Iron Powder

This protocol provides an alternative method for the reduction of a related nitro compound, which can be adapted for 2-chloro-6-nitrotoluene, and results in a high yield of the corresponding aniline[2][3].

Materials:

  • 2-chloro-6-nitrotoluene

  • Iron powder

  • Diluted sulfuric acid

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the starting material, 3-chloro-5-methyl-4-nitroaniline (4.663g, 25mmol), 5ml of water, and 20ml of diluted sulfuric acid[4]. This initial part of the cited procedure for a different substrate can be adapted. For 2-chloro-6-nitrotoluene, a similar acidic aqueous medium would be appropriate.

  • Reduction:

    • Slowly heat the mixture to 90°C[4].

    • Add iron powder (a molar excess, e.g., 3.5 equivalents) in portions over approximately 1 hour to control the exothermic reaction[3][4].

    • After the addition is complete, maintain the reaction at 90°C for 3 hours with vigorous stirring[4].

  • Work-up and Purification:

    • After the reaction is complete, filter the hot reaction mixture to remove the iron and iron oxides[4].

    • Cool the filtrate to room temperature[4].

    • Transfer the filtrate to a separatory funnel and extract three times with dichloromethane (or another suitable organic solvent)[4].

    • Combine the organic layers[4].

    • Dry the combined organic phase over anhydrous sodium sulfate[4].

    • Filter to remove the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude product[4].

    • Purify the crude 2-chloro-6-methylaniline by column chromatography to obtain the pure product. An 82.5% yield was reported for a similar synthesis[3][4].

experimental_workflow_fe cluster_reaction_fe Reaction cluster_workup_fe Work-up & Purification A_fe Charge Flask: Substrate, Water, Dilute H2SO4 B_fe Heat to 90 °C A_fe->B_fe C_fe Add Iron Powder in Portions B_fe->C_fe D_fe Maintain at 90 °C for 3 hours C_fe->D_fe E_fe Hot Filtration D_fe->E_fe F_fe Cool Filtrate E_fe->F_fe G_fe Extract with Dichloromethane F_fe->G_fe H_fe Dry Organic Phase G_fe->H_fe I_fe Concentrate H_fe->I_fe J_fe Purify by Column Chromatography I_fe->J_fe

Caption: Experimental workflow for chemical reduction with iron powder.

Conclusion

The catalytic hydrogenation of 2-chloro-6-nitrotoluene using a palladium on carbon catalyst offers a highly selective and efficient route to 2-chloro-6-methylaniline, a key pharmaceutical intermediate. By carefully controlling reaction parameters such as temperature and pressure, dehalogenation can be minimized. For applications where high-pressure hydrogenation is not feasible, chemical reduction with iron powder provides a viable alternative with good yields. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity.

References

The Versatility of 3-Chloro-2-methylaniline: A Chemical Intermediate in Agrochemicals, Dyes, and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-2-methylaniline, a substituted aniline (B41778) with the CAS number 87-60-5, is a crucial chemical intermediate in the synthesis of a diverse range of commercially significant molecules. Its unique structural features make it a versatile building block for creating complex chemical architectures, leading to its widespread use in the agrochemical, dye, and pharmaceutical industries. This document provides detailed application notes and experimental protocols for the use of this compound, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a liquid at room temperature, with physical and chemical properties that are key to its role in synthesis.[1][2] A summary of these properties is presented in the table below.

PropertyValue
Molecular FormulaC₇H₈ClN
Molecular Weight141.60 g/mol
Boiling Point245-249 °C
Melting Point2-3 °C
Density~1.185 g/cm³
AppearanceColorless to reddish-brown liquid
SolubilitySoluble in common organic solvents, insoluble in water

Application in Agrochemicals: Synthesis of the Herbicide Quinclorac

One of the most significant applications of this compound is as a key precursor in the manufacture of Quinclorac, a selective herbicide used to control grass weeds in rice and other crops. The synthesis involves a Doebner-von Miller reaction to construct the quinoline (B57606) core of the herbicide.

Experimental Protocol: Synthesis of Quinclorac (Representative)

This protocol is a representative procedure based on the well-established Doebner-von Miller quinoline synthesis.

Step 1: Condensation of this compound with Diethyl 2-(ethoxymethylene)malonate

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mol) and diethyl 2-(ethoxymethylene)malonate (1.1 mol).

  • Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The crude product, diethyl 2-(((3-chloro-2-methylphenyl)amino)methylene)malonate, can be used in the next step without further purification.

Step 2: Cyclization to form Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Add the crude product from Step 1 to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 250-260°C and maintain this temperature for 30-60 minutes to effect cyclization.

  • Cool the reaction mixture and add a non-polar solvent like hexane (B92381) to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain the quinolone ester.

Step 3: Hydrolysis to 7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Suspend the quinolone ester in a 10% aqueous solution of sodium hydroxide (B78521).

  • Heat the mixture to reflux for 2-3 hours until the solid has completely dissolved.

  • Cool the solution and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry.

Step 4: Chlorination and Oxidation to Quinclorac

  • The subsequent chlorination and oxidation steps to yield the final Quinclorac product (3,7-dichloroquinoline-8-carboxylic acid) require specific and hazardous reagents and conditions, and should be performed with extreme caution, following established safety protocols. This typically involves reaction with a chlorinating agent like sulfuryl chloride, followed by oxidation.

Quinclorac_Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates 3-C-2-MA This compound Condensation Condensation 3-C-2-MA->Condensation DEEM Diethyl 2-(ethoxymethylene)malonate DEEM->Condensation Intermediate_1 Enamine Adduct Condensation->Intermediate_1 Cyclization Thermal Cyclization Intermediate_2 Quinolone Ester Cyclization->Intermediate_2 Hydrolysis Saponification Intermediate_3 Quinolone Carboxylic Acid Hydrolysis->Intermediate_3 Chlorination_Oxidation Chlorination & Oxidation Final_Product Quinclorac Chlorination_Oxidation->Final_Product Intermediate_1->Cyclization Intermediate_2->Hydrolysis Intermediate_3->Chlorination_Oxidation

Application in the Dye Industry: Synthesis of Azo Dyes

This compound is a valuable diazo component in the synthesis of azo dyes. The amino group can be readily converted to a diazonium salt, which then couples with a suitable coupling component to form a highly colored azo compound.

Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol outlines the general procedure for the synthesis of an azo dye using this compound as the diazo component and 2-naphthol (B1666908) as the coupling component.

Step 1: Diazotization of this compound

  • In a beaker, dissolve this compound (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL).

  • Cool the solution to 0-5°C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (10 mmol in 10 mL of water) dropwise to the aniline solution. Maintain the temperature below 5°C throughout the addition.

  • Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.

Step 2: Coupling Reaction with 2-Naphthol

  • In a separate beaker, dissolve 2-naphthol (10 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold 2-naphthol solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Filter the dye, wash it thoroughly with cold water until the washings are neutral, and then dry it in an oven at a low temperature.

Azo_Dye_Synthesis_Pathway 3_C_2_MA This compound Diazotization Diazotization (NaNO₂, HCl, 0-5°C) 3_C_2_MA->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Coupling Azo Coupling Diazonium_Salt->Coupling 2_Naphthol 2-Naphthol (Coupling Component) 2_Naphthol->Coupling Azo_Dye Azo Dye Product Coupling->Azo_Dye

Application in the Pharmaceutical Industry: Synthesis of Urea (B33335) Derivatives

In the pharmaceutical sector, this compound serves as a building block for the synthesis of various therapeutic agents.[3] One such application is in the preparation of urea derivatives, which are a common motif in many biologically active compounds.

Experimental Protocol: Synthesis of a Representative N,N'-Disubstituted Urea

This protocol describes a general method for the synthesis of a urea derivative from this compound and an isocyanate.

Step 1: Preparation of the Isocyanate (if not commercially available)

Isocyanates can be prepared from the corresponding amine by reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene. This step should be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of phosgene.

Step 2: Reaction of this compound with an Isocyanate

  • Dissolve this compound (10 mmol) in a suitable aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) in a round-bottom flask.

  • To this solution, add the desired isocyanate (10 mmol) dropwise at room temperature with stirring.

  • The reaction is typically exothermic. If necessary, cool the reaction mixture in an ice bath to maintain a moderate temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the urea product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Reactant 1Reactant 2ProductTypical Yield
This compoundPhenyl isocyanateN-(3-chloro-2-methylphenyl)-N'-phenylurea>90%
This compoundEthyl isocyanateN-(3-chloro-2-methylphenyl)-N'-ethylurea>90%

Urea_Synthesis_Logic Start Start Select_Isocyanate Select Target Isocyanate (R-N=C=O) Start->Select_Isocyanate Reaction React with This compound Select_Isocyanate->Reaction Purification Purify Product Reaction->Purification Final_Product N-(3-chloro-2-methylphenyl)-N'-R-urea Purification->Final_Product End End Final_Product->End

Safety and Handling

This compound is a toxic and irritating compound.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the agrochemical, dye, and pharmaceutical industries. The protocols provided herein offer a guide for its use in the synthesis of a range of important compounds. Researchers and professionals are encouraged to adapt and optimize these methods for their specific needs while adhering to strict safety guidelines.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 3-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylaniline is a pivotal aromatic amine intermediate in the synthesis of a variety of organic compounds, most notably azo dyes.[1] Its chemical structure, featuring a chlorine atom and a methyl group on the aniline (B41778) ring, allows for the production of dyes with specific tinctorial strengths, hues, and fastness properties. This intermediate is particularly significant in the manufacturing of red azo dyes and pigments.[1]

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization followed by azo coupling.[2] In the first step, this compound is converted into a reactive diazonium salt by treatment with a source of nitrous acid, typically sodium nitrite (B80452) in an acidic medium at low temperatures.[3] The resulting diazonium salt is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or a naphthol derivative, to form the final azo dye.[4] The choice of the coupling component is a critical determinant of the final color and properties of the dye. For instance, coupling with various Naphthol AS derivatives is a common strategy to produce a range of red to bordeaux pigments.[1]

These application notes provide a detailed protocol for the synthesis of an exemplary azo dye using this compound as the diazo component and Naphthol AS as the coupling component.

Signaling Pathways and Experimental Workflows

The synthesis of azo dyes from this compound involves a straightforward two-step chemical transformation. The following diagrams illustrate the general reaction pathway and the experimental workflow.

Azo Dye Synthesis Pathway This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt Diazotization (NaNO₂, HCl, 0-5 °C) Azo Dye Azo Dye Diazonium Salt->Azo Dye Azo Coupling Coupling Component (e.g., Naphthol AS) Coupling Component (e.g., Naphthol AS) Coupling Component (e.g., Naphthol AS)->Azo Dye

General reaction pathway for azo dye synthesis.

Experimental Workflow cluster_diazotization Diazotization Stage cluster_coupling Azo Coupling Stage cluster_workup Work-up and Purification Dissolve Amine Dissolve this compound in HCl Cool Amine Cool to 0-5 °C Dissolve Amine->Cool Amine Add Nitrite Slowly add NaNO₂ to amine solution Cool Amine->Add Nitrite Prepare Nitrite Prepare aqueous NaNO₂ solution Prepare Nitrite->Add Nitrite Stir Stir for 30 min at 0-5 °C Add Nitrite->Stir Add Diazonium Slowly add diazonium salt to coupler solution Stir->Add Diazonium Dissolve Coupler Dissolve Naphthol AS in NaOH Cool Coupler Cool to 0-5 °C Dissolve Coupler->Cool Coupler Cool Coupler->Add Diazonium Stir Coupling Stir for 1-2 hours Filter Filter the crude dye Stir Coupling->Filter Wash Wash with water Filter->Wash Dry Dry the purified dye Wash->Dry

References

Application of 3-Chloro-2-methylaniline in Pesticide Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylaniline (CAS No. 87-60-5) is a pivotal chemical intermediate in the agrochemical industry.[1] With a molecular formula of C₇H₈ClN, this compound serves as a critical building block for the synthesis of various pesticides, most notably herbicides.[2] Its chemical structure is conducive to the formation of complex heterocyclic compounds that exhibit potent biological activity. These application notes provide a detailed overview of its primary use in pesticide production, focusing on the synthesis of the herbicide Quinclorac (B55369), its mechanism of action, and detailed experimental protocols. While this compound is cited as a raw material for insecticides and fungicides, its most prominent and well-documented application is in the synthesis of herbicides.[3][4]

Application Notes: Herbicide Synthesis

The primary application of this compound in the pesticide sector is as a precursor for the synthesis of Quinclorac.[1][5]

Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) is a selective, hormone-type herbicide used extensively in agriculture, particularly for controlling a variety of grass and broadleaf weeds in rice, corn, wheat, and turfgrass.[1][5] Its high efficacy, especially against problematic weeds like barnyard grass (Echinochloa spp.), makes it a valuable tool in crop management.[3] The purity of the initial this compound directly impacts the yield and efficacy of the final Quinclorac product.[5]

Key Characteristics of this compound as a Precursor:
  • High Purity Requirements: Industrial-grade this compound typically requires a purity of ≥99.5% for efficient conversion to Quinclorac.[1]

  • Versatile Building Block: The aniline (B41778) functional group allows for the construction of the quinoline (B57606) heterocyclic core, which is essential for the herbicidal activity of Quinclorac.

Mechanism of Action: Quinclorac

Quinclorac exhibits a dual mechanism of action, which contributes to its effectiveness against a range of weeds.

  • Synthetic Auxin: In broadleaf weeds, Quinclorac acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[6] It binds to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) proteins. This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, resulting in uncontrolled cell division and elongation, epinastic growth, and eventual plant death.

  • Cell Wall Biosynthesis Inhibition: In susceptible grass species, there is strong evidence that Quinclorac also acts by inhibiting cell wall biosynthesis. This leads to a rapid cessation of growth in the elongation zones of roots and shoots, followed by necrosis.[3]

The following diagram illustrates the auxin signaling pathway disrupted by Quinclorac.

AuxinSignaling cluster_nucleus Plant Cell Nucleus quinclorac Quinclorac (Synthetic Auxin) tir1_afb TIR1/AFB Receptor quinclorac->tir1_afb binds & promotes interaction aux_iaa Aux/IAA Repressor tir1_afb->aux_iaa binds scf_complex SCF E3 Ligase Complex tir1_afb->scf_complex part of proteasome 26S Proteasome aux_iaa->proteasome degraded by arf ARF (Auxin Response Factor) aux_iaa->arf represses ubiquitin Ubiquitin scf_complex->ubiquitin adds ubiquitin->aux_iaa tags for degradation promoter Auxin-Response Gene Promoter arf->promoter binds & activates transcription Gene Transcription promoter->transcription response Uncontrolled Growth & Cell Death transcription->response

Caption: Auxin signaling pathway disruption by Quinclorac.

Experimental Protocols

The synthesis of Quinclorac from this compound is a multi-step process. The following protocols are representative of the synthesis pathways described in chemical literature and patents.

Protocol 1: Synthesis of Intermediate this compound

This protocol describes the synthesis of the starting material from 2-chloro-6-nitrotoluene (B1664060), as detailed in patent literature, to ensure high purity.[5]

Objective: To synthesize high-purity this compound.

Materials:

  • 2-chloro-6-nitrotoluene

  • Sulfur

  • Sodium bicarbonate (NaHCO₃)

  • N,N-dimethylformamide (DMF)

Procedure:

  • In a three-necked flask equipped with a stirrer and condenser, add N,N-dimethylformamide (solvent).

  • Add 2-chloro-6-nitrotoluene, sulfur, and sodium bicarbonate to the flask. The typical molar ratio of 2-chloro-6-nitrotoluene to sulfur is between 1:3 and 1:5.

  • Heat the mixture to 110-140°C with constant stirring.

  • Maintain the reaction for 10-24 hours.

  • After the reaction is complete, cool the mixture and filter to remove solid byproducts.

  • The filtrate is subjected to fractional distillation under reduced pressure to obtain pure this compound.

ParameterValueReference
Starting Material2-chloro-6-nitrotoluene[5]
SolventN,N-dimethylformamide[5]
ReagentsSulfur, Sodium Bicarbonate[5]
Reaction Temperature110-140°C[5]
Reaction Time10-24 hours[5]
Yield ~85% [5]
Purity (GC) ~99% [5]
Protocol 2: Representative Synthesis of Quinclorac

This protocol is a representative multi-step synthesis based on established quinoline synthesis reactions (like the Doebner-von Miller reaction) and subsequent functional group modifications mentioned in patent literature.[7][8]

The overall workflow involves:

  • Cyclization: Formation of the quinoline ring system.

  • Oxidation: Conversion of the methyl group on the quinoline ring to a carboxylic acid.

  • Chlorination: Introduction of the second chlorine atom onto the quinoline ring.

Quinclorac_Synthesis start This compound step1 Step 1: Cyclization (e.g., Doebner-von Miller Reaction) Reagents: α,β-unsaturated carbonyl, Acid catalyst start->step1 intermediate1 7-Chloro-8-methylquinoline (Intermediate) step1->intermediate1 step2 Step 2: Oxidation Reagents: Oxidizing agent (e.g., HNO₃, H₂O₂) intermediate1->step2 intermediate2 7-Chloro-8-quinoline- carboxylic acid (Intermediate) step2->intermediate2 step3 Step 3: Chlorination Reagents: Chlorinating agent intermediate2->step3 final Quinclorac (Final Product) step3->final

Caption: Representative workflow for the synthesis of Quinclorac.

Step 1: Synthesis of 7-Chloro-8-methylquinoline (Cyclization)

Objective: To construct the quinoline core from this compound.

Materials:

  • This compound

  • An α,β-unsaturated carbonyl compound (e.g., crotonaldehyde)

  • Acid catalyst (e.g., concentrated sulfuric acid, hydrochloric acid)

  • Oxidizing agent (e.g., nitrobenzene (B124822) or arsenic acid, often used in classical Skraup-type reactions)

Procedure:

  • To a solution of the acid catalyst, add this compound.

  • Slowly add the α,β-unsaturated carbonyl compound and the oxidizing agent to the mixture.

  • Heat the reaction mixture under reflux for several hours. The reaction is often vigorous and requires careful temperature control.

  • After completion, cool the mixture and neutralize with a base (e.g., sodium hydroxide).

  • Extract the product with an organic solvent (e.g., chloroform).

  • Purify the crude product by distillation or chromatography to yield 7-Chloro-8-methylquinoline.

Step 2 & 3: Oxidation and Chlorination to Quinclorac

Note: Patent literature often combines or varies the order of oxidation and chlorination steps. A representative process is outlined below.

Objective: To convert the intermediate to the final Quinclorac product.

Materials:

  • 7-Chloro-8-methylquinoline (from Step 1)

  • Oxidizing agent (e.g., nitric acid, hydrogen peroxide)[8]

  • Chlorinating agent (e.g., chlorine gas)

  • Solvent (e.g., dichlorobenzene)

  • Initiator (for chlorination)

Procedure:

  • Oxidation: The 7-Chloro-8-methylquinoline is dissolved in a suitable medium (e.g., sulfuric acid). An oxidizing agent is added, and the mixture is heated to convert the methyl group to a carboxylic acid, forming 7-chloro-8-quinolinecarboxylic acid.[8]

  • Chlorination: The resulting intermediate is dissolved in a solvent like dichlorobenzene. A chlorinating agent is introduced, often with an initiator, to add a chlorine atom at the 3-position of the quinoline ring.

  • Work-up and Purification: After the reactions are complete, the mixture is cooled. The product may precipitate and can be collected by filtration. Further purification is achieved by washing and recrystallization to yield the final product, 3,7-dichloro-8-quinolinecarboxylic acid (Quinclorac).

ParameterValue/ReagentNote
Step 1: Cyclization Based on Doebner-von Miller reaction
Aniline DerivativeThis compound
Carbonyl Sourceα,β-unsaturated carbonyl (e.g., crotonaldehyde)
CatalystStrong Acid (e.g., H₂SO₄)
Step 2: Oxidation
Oxidizing AgentNitric Acid / Hydrogen PeroxideAs described in patent literature[8]
Step 3: Chlorination
Chlorinating AgentChlorine gas
Final Product Yield ~85% (from intermediate) Reported in patent literature for final steps[8]

Conclusion

This compound is a fundamentally important intermediate for the agrochemical industry, with its primary role being the synthesis of the potent herbicide Quinclorac. The production of high-purity Quinclorac relies on efficient, multi-step synthetic pathways, beginning with high-grade this compound. Understanding the synthesis protocols and the herbicide's dual mechanism of action is crucial for researchers in crop protection and chemical synthesis. The provided protocols and data offer a comprehensive guide for laboratory and industrial applications involving this versatile compound.

References

Application Notes and Protocols for the Synthesis of the Herbicide Quinclorac from 3-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the herbicide Quinclorac, starting from the key raw material 3-Chloro-2-methylaniline. The synthesis involves a multi-step process, including a Skraup-type quinoline (B57606) synthesis, followed by chlorination and oxidation to yield the final product. This guide is intended to furnish researchers and chemists with a comprehensive understanding of the synthetic pathway, complete with quantitative data, detailed methodologies, and visual representations of the workflow and reaction mechanisms.

Introduction

Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) is a selective herbicide widely utilized in agriculture for the control of various weeds, particularly in rice cultivation.[1] Its synthesis is a topic of significant interest in agrochemical research and development. The purity of the starting materials, such as this compound, directly impacts the yield and efficacy of the final Quinclorac product.[2] This document outlines a robust and well-documented synthetic route commencing with this compound.

Synthetic Pathway Overview

The synthesis of Quinclorac from this compound can be achieved through a three-step process:

  • Step 1: Synthesis of 7-Chloro-8-methylquinoline via a Skraup-type reaction.

  • Step 2: Synthesis of 3,7-Dichloro-8-methylquinoline through chlorination of the quinoline intermediate.

  • Step 3: Synthesis of Quinclorac by oxidation of the methyl group at the C-8 position.

Quantitative Data Summary

The following table summarizes the key reactants, products, and expected yields for each step in the synthesis of Quinclorac.

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1Skraup-type ReactionThis compoundGlycerin, Sulfuric Acid, Sodium Iodide7-Chloro-8-methylquinolineNot specified
2Chlorination7-Chloro-8-methylquinolineChlorine gas, Azobisisobutyronitrile (AIBN), o-dichlorobenzene3,7-Dichloro-8-methylquinolineNot specified
3Oxidation3,7-Dichloro-8-methylquinolineNitric acid, Sulfuric acidQuinclorac (3,7-dichloro-8-quinolinecarboxylic acid)85-96%

Experimental Protocols

Step 1: Synthesis of 7-Chloro-8-methylquinoline

This procedure is based on the Skraup synthesis for quinolines.[3]

Materials:

  • This compound

  • Glycerin

  • Concentrated Sulfuric Acid

  • Sodium Iodide

  • Water

  • Sodium Hydroxide (B78521) solution

  • Solvent (e.g., solvent oil)

  • Reaction kettle equipped with a heating mantle, stirrer, and condenser

Procedure:

  • To the reaction kettle, add water, concentrated sulfuric acid, this compound, and sodium iodide sequentially.

  • Heat the mixture under negative pressure.

  • Slowly add glycerin to the reaction mixture.

  • After the addition of glycerin is complete, continue the reaction for a specified period, ensuring the removal of water and absorption of any generated sulfur dioxide with a lye solution.

  • Upon completion, transfer the reaction mixture to a neutralization kettle containing water and cool it down.

  • Add a suitable solvent (e.g., solvent oil) and neutralize the mixture with a sodium hydroxide solution.

  • Filter the mixture and allow the layers to separate.

  • The organic layer is collected, and the solvent is removed to obtain the crude 7-Chloro-8-methylquinoline.

Step 2: Synthesis of 3,7-Dichloro-8-methylquinoline

This step involves the chlorination of the quinoline ring.

Materials:

  • 7-Chloro-8-methylquinoline

  • o-Dichlorobenzene (solvent)

  • Azobisisobutyronitrile (AIBN) (catalyst)

  • Chlorine gas

Procedure:

  • In a reaction kettle, dissolve 7-Chloro-8-methylquinoline in o-dichlorobenzene.

  • Add the catalyst, azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture and bubble chlorine gas through it.

  • Monitor the reaction progress using gas chromatography until the content of unreacted 7-Chloro-8-methylquinoline is ≤ 1%.

  • After the reaction is complete, recover the o-dichlorobenzene by desolubilization to obtain a mixture containing 3,7-dichloro-8-chloromethylquinoline and 3,7-dichloro-8-dichloromethylquinoline.

Step 3: Synthesis of Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid)

This final step is the oxidation of the methyl group to a carboxylic acid.[3]

Materials:

  • 3,7-Dichloro-8-methylquinoline intermediate mixture

  • Sulfuric acid

  • Nitric acid

  • Water

Procedure:

  • To the crude product from Step 2, add water and sulfuric acid to form an oxidation preparation liquid. The mass ratio of the muriate of 7-chloro-8-toluquinoline to water to 98% sulfuric acid should be approximately 1:3:7.5.[3]

  • In a four-hole boiling flask equipped with a stirrer and condenser, heat the preparation liquid to 100°C.

  • Slowly add nitric acid to the reaction mixture. The reaction is highly exothermic and should be controlled carefully.

  • Maintain the reaction temperature between 100-120°C.

  • After the addition of nitric acid is complete, continue stirring at the reaction temperature for a specified time to ensure complete oxidation.

  • Cool the reaction mixture, which will cause the Quinclorac to precipitate.

  • Filter the precipitate and wash it with water until the pH is between 4.0 and 6.0 to obtain the wet product.

  • Dry the product to obtain the final Quinclorac. The reported content of the dry product is around 85%.[3]

Visualizations

Synthesis Workflow

Synthesis_Workflow A This compound B 7-Chloro-8-methylquinoline A->B Skraup Reaction (Glycerin, H2SO4, NaI) C 3,7-Dichloro-8-methylquinoline B->C Chlorination (Cl2, AIBN) D Quinclorac C->D Oxidation (HNO3, H2SO4)

Caption: Overall synthetic workflow for Quinclorac from this compound.

Skraup Reaction Mechanism

Skraup_Mechanism cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation Glycerin Glycerin Acrolein Acrolein Glycerin->Acrolein Dehydration (H2SO4) Adduct Michael Adduct Acrolein->Adduct Aniline This compound Aniline->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Electrophilic Aromatic Substitution Dihydroquinoline 1,2-Dihydro-7-chloro-8-methylquinoline Cyclized->Dihydroquinoline - H2O Quinoline 7-Chloro-8-methylquinoline Dihydroquinoline->Quinoline Oxidation

Caption: Simplified mechanism of the Skraup reaction for quinoline synthesis.

References

Application Notes and Protocols: 3-Chloro-2-methylaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylaniline, a substituted aniline (B41778) derivative, serves as a crucial building block in the synthesis of various organic compounds. In the pharmaceutical industry, it is a key intermediate for the development of novel therapeutic agents, particularly in the realm of oncology. Its unique substitution pattern allows for the creation of diaryl urea (B33335) derivatives, a class of compounds known for their potent inhibitory activity against various protein kinases involved in cancer cell proliferation and survival. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent anticancer agent, focusing on diaryl urea derivatives that target key signaling pathways in cancer.

Application: Synthesis of Diaryl Urea-Based Kinase Inhibitors

This compound is a vital precursor for the synthesis of N-(3-chloro-2-methylphenyl)-N'-substituted ureas. These diaryl urea compounds have demonstrated significant potential as inhibitors of receptor tyrosine kinases (RTKs) and intracellular signaling kinases, such as those in the RAS/RAF/MEK/ERK pathway.[1][2] This pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention. The presence of the chloro and methyl groups on the aniline ring influences the binding affinity and selectivity of the final compound to the target kinase.

A prominent example of a pharmaceutical candidate synthesized from this compound is 1-(3-chloro-2-methylphenyl)-3-(4-pyridyl)urea . This compound and its analogs have been investigated for their anticancer properties.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-chloro-2-methylphenyl)-3-(4-pyridyl)urea

This protocol describes the synthesis of a diaryl urea derivative from this compound and a suitable isocyanate.

Materials:

  • This compound

  • 4-Pyridyl isocyanate (or 4-aminopyridine (B3432731) and a phosgene (B1210022) equivalent like triphosgene (B27547) or carbonyldiimidazole to generate the isocyanate in situ)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Addition of Isocyanate: To the stirred solution, add 4-pyridyl isocyanate (1.05 equivalents) dropwise at room temperature. If generating the isocyanate in situ from 4-aminopyridine, follow established protocols for isocyanate formation before adding the aniline solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 1-(3-chloro-2-methylphenyl)-3-(4-pyridyl)urea.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of diaryl urea derivatives.

ParameterValue
Starting MaterialThis compound
ReagentAryl Isocyanate
SolventAnhydrous Dichloromethane
Reaction TemperatureRoom Temperature
Reaction Time2-6 hours
Typical Yield85-95%
Purity (post-chromatography)>98%

Biological Activity and Signaling Pathway

Diaryl urea derivatives synthesized from this compound, such as 1-(3-chloro-2-methylphenyl)-3-(4-pyridyl)urea, have been shown to exhibit anticancer activity by inhibiting key kinases in cell signaling pathways.[1][2] The primary target of many diaryl ureas is the RAS/RAF/MEK/ERK signaling pathway , which plays a central role in regulating cell proliferation, differentiation, and survival.[1][2]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., B-RAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Inhibitor 1-(3-chloro-2-methylphenyl)- 3-(4-pyridyl)urea Inhibitor->RAF  Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the diaryl urea to its biological evaluation.

Experimental_Workflow Start Start: This compound Synthesis Synthesis: Reaction with Aryl Isocyanate Start->Synthesis Purification Purification: Column Chromatography Synthesis->Purification Characterization Characterization: NMR, MS Purification->Characterization Biological_Assay Biological Evaluation: Kinase Inhibition Assay (e.g., RAF kinase) Characterization->Biological_Assay Cell_Based_Assay Cell-Based Assays: Antiproliferative Activity (e.g., MTT assay) Biological_Assay->Cell_Based_Assay End End: Lead Compound Identification Cell_Based_Assay->End

Conclusion

This compound is a versatile and valuable intermediate in pharmaceutical synthesis, particularly for the development of diaryl urea-based kinase inhibitors. The protocols and data presented herein provide a foundation for researchers and scientists to synthesize and evaluate these promising anticancer compounds. Further optimization of the synthetic route and extensive structure-activity relationship (SAR) studies can lead to the discovery of next-generation targeted therapies for cancer.

References

Synthesis of Novel Anticancer Agents from 3-Chloro-2-methylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of promising anticancer agents derived from the versatile starting material, 3-chloro-2-methylaniline. The protocols focus on the synthesis of quinazoline (B50416) and pyrazole (B372694) derivatives, which have demonstrated significant cytotoxic activity against various cancer cell lines. This guide is intended to assist researchers in the fields of medicinal chemistry and drug discovery in the development of novel therapeutic agents.

Overview of Anticancer Agents from this compound

This compound serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with potent biological activities. Its unique substitution pattern allows for the strategic introduction of pharmacophores that can interact with key biological targets implicated in cancer progression. Notably, it is a precursor for the synthesis of quinazoline and pyrazole-based compounds that have shown promise as inhibitors of critical signaling pathways in cancer cells, including those mediated by Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and tubulin polymerization.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative quinazoline and pyrazole derivatives synthesized from precursors derived from this compound. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of cancer cells).

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
QZ-1 HeLa (Cervical)1.85 - 2.81Gefitinib4.3
MDA-MB-231 (Breast)28.3
QZ-2 MGC-803 (Gastric)0.855-FU>30
QZ-3 A549 (Lung)6.52Doxorubicin5.93
MCF-7 (Breast)16.5220.85
PC3 (Prostate)9.1338.02

Table 2: Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
PZ-1 HepG2 (Liver)9.13Doxorubicin34.24
PZ-2 K562 (Leukemia)0.021ABT-751-
A549 (Lung)0.69
PZ-3 MCF-7 (Breast)8.03Roscovitine-
HepG2 (Liver)13.14

Experimental Protocols

This section provides detailed methodologies for the synthesis of key anticancer agents starting from this compound.

Synthesis of a Quinazoline Precursor: 2-Amino-6-chlorobenzoic acid from this compound

A crucial intermediate for the synthesis of many quinazoline-based anticancer agents is 2-amino-6-chlorobenzoic acid. This can be synthesized from this compound through a multi-step process involving diazotization, Sandmeyer reaction, and subsequent oxidation.

Protocol:

  • Diazotization of this compound:

    • Dissolve this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (B80452) (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Sandmeyer Reaction (Cyanation):

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution, allowing the temperature to rise to room temperature.

    • Heat the mixture to 50-60 °C for 1 hour to ensure complete reaction.

    • Cool the mixture and extract the product, 2-chloro-6-methylbenzonitrile (B1583042), with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis to 2-Chloro-6-methylbenzoic acid:

    • Reflux the crude 2-chloro-6-methylbenzonitrile with a mixture of concentrated sulfuric acid and water for several hours until hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and pour it onto ice.

    • Collect the precipitated 2-chloro-6-methylbenzoic acid by filtration, wash with cold water, and dry.

  • Permanganate Oxidation to 2-Amino-6-chlorobenzoic acid:

    • This step is a placeholder for a known chemical transformation. A more direct route from a different starting material is often employed in practice. For the purpose of this protocol starting from this compound, a multi-step functional group interconversion would be necessary to convert the methyl group to a carboxylic acid and the chloro group to an amino group, which is a complex and low-yielding process. A more practical approach for synthesizing quinazolines often starts with appropriately substituted anthranilic acids.

General Procedure for the Synthesis of 4(3H)-Quinazolinone Derivatives

Protocol:

  • Synthesis of 2-Substituted-benzoxazin-4-one:

    • A mixture of 2-amino-6-chlorobenzoic acid (1 equivalent) and an appropriate acid anhydride (B1165640) or acid chloride (1.2 equivalents) in pyridine (B92270) is heated at reflux for 2-4 hours.

    • After cooling, the reaction mixture is poured into ice-cold water.

    • The precipitated product is filtered, washed with water, and dried to yield the 2-substituted-7-chloro-4H-3,1-benzoxazin-4-one.

  • Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone:

    • A mixture of the 2-substituted-7-chloro-4H-3,1-benzoxazin-4-one (1 equivalent) and a primary amine (e.g., an aniline (B41778) derivative) (1.1 equivalents) in glacial acetic acid is heated at reflux for 4-6 hours.

    • The reaction mixture is cooled, and the precipitated solid is collected by filtration.

    • The solid is washed with a small amount of cold ethanol (B145695) and dried to afford the desired 2,3-disubstituted-7-chloro-4(3H)-quinazolinone.

General Procedure for the Synthesis of Pyrazole Derivatives

Protocol:

  • Synthesis of Chalcone (B49325) Intermediate:

    • To a solution of an appropriate acetophenone (B1666503) derivative (1 equivalent) and an aromatic aldehyde (derived from this compound through functionalization, e.g., formylation) (1 equivalent) in ethanol, add a catalytic amount of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide).

    • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Collect the precipitated chalcone by filtration, wash with water, and recrystallize from a suitable solvent.

  • Synthesis of Pyrazoline:

    • A mixture of the chalcone (1 equivalent) and hydrazine (B178648) hydrate (B1144303) (1.5 equivalents) in ethanol or acetic acid is heated at reflux for 4-8 hours.

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is triturated with cold water, and the resulting solid is filtered, washed with water, and dried to yield the pyrazoline derivative.

Signaling Pathways and Mechanisms of Action

The synthesized quinazoline and pyrazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

EGFR Signaling Pathway Inhibition by Quinazoline Derivatives

Many quinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Inhibition of EGFR blocks downstream signaling cascades, leading to cell cycle arrest and apoptosis.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR P_EGFR Phosphorylated EGFR EGFR->P_EGFR Autophosphorylation Quinazoline Quinazoline Derivative (from this compound) Quinazoline->EGFR Inhibition RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition CDK2_Signaling_Pathway cluster_apoptosis Apoptotic Induction CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylation Pyrazole Pyrazole Derivative (from this compound) Pyrazole->CyclinE_CDK2 Inhibition Apoptosis Apoptosis Pyrazole->Apoptosis E2F E2F Rb->E2F Release P_Rb Phosphorylated Rb G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Tubulin_Polymerization Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Inhibitor Tubulin Inhibitor (from this compound) Inhibitor->Tubulin Binding & Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis Induction Cell_Division Cell Division Mitotic_Spindle->Cell_Division

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of 3-Chloro-2-methylaniline using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described protocol is designed to ensure accuracy, precision, and robustness for research and quality control purposes.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of final products. This application note details a robust RP-HPLC method for the determination of this compound. The method is based on established principles for the analysis of structurally similar compounds and is suitable for routine quality control and research applications.

Principle of the Method

The analytical method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile (B52724) and an aqueous buffer. This compound, being a relatively nonpolar compound, is retained by the stationary phase. The elution of the analyte is achieved by a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18 MΩ·cm)

    • Phosphoric acid (or Formic acid for MS compatibility)

    • This compound reference standard (purity > 99%)

Chromatographic Conditions

A reverse-phase HPLC method with the following parameters is suggested.[1]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid
Mode Isocratic or Gradient (see below)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL

Mobile Phase Preparation:

  • Isocratic Elution: A mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized based on the specific column and system to achieve a suitable retention time.

  • Gradient Elution: For analysis of impurities, a gradient elution may be more appropriate. A typical gradient could be:

    • Solvent A: Water with 0.1% Phosphoric Acid

    • Solvent B: Acetonitrile with 0.1% Phosphoric Acid

    • Gradient Program: Start at a lower concentration of Solvent B (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over a defined period to elute any potential impurities.

Preparation of Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase as the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected performance characteristics of the HPLC method. The data presented is representative and based on the validation of methods for structurally similar chloroaniline compounds. Actual results may vary and should be established through in-house method validation.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Method Validation Summary (Representative Data)

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Range (µg/mL) 1 - 100
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%
- Intermediate Precision (Inter-day)≤ 2.0%
Limit of Detection (LOD) (µg/mL) ~0.1
Limit of Quantification (LOQ) (µg/mL) ~0.3
Robustness No significant impact from minor variations in method parameters

Experimental Workflow and Diagrams

The logical workflow for the HPLC analysis of this compound is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result prep_standard Prepare Standard Solutions injection Inject Standard & Sample prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection prep_mobile_phase Prepare Mobile Phase instrument_setup Instrument Setup (Column, Temp, Flow Rate) prep_mobile_phase->instrument_setup instrument_setup->injection detection UV Detection at 240 nm injection->detection peak_integration Peak Integration & Identification detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte peak_integration->quantification calibration_curve->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

The logical relationship for method development and validation is outlined in the following diagram.

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation cluster_app Application col_select Column Selection (C18) mp_opt Mobile Phase Optimization col_select->mp_opt det_wave Detector Wavelength Selection mp_opt->det_wave other_param Other Parameter Optimization (Flow Rate, Temperature) det_wave->other_param specificity Specificity other_param->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Analysis & QC robustness->routine_analysis

Caption: Logical flow for HPLC method development and validation.

References

Application Note: High-Throughput Analysis of Aniline and its Derivatives by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline (B41778) and its derivatives are fundamental chemical intermediates in the synthesis of a vast array of industrial products, including pharmaceuticals, dyes, and polymers.[1][2] Given their potential toxicity and persistence in the environment, robust and sensitive analytical methods for their quantification are imperative.[1] This application note provides a comprehensive protocol for the analysis of aniline derivatives using Gas Chromatography (GC), detailing methodologies for sample preparation, derivatization, and optimized GC conditions with various detectors such as Nitrogen-Phosphorus Detection (NPD), Flame Ionization Detection (FID), and Mass Spectrometry (MS).

Introduction

Gas chromatography is a powerful and extensively utilized technique for the analysis of aniline compounds, offering high resolution and sensitivity.[2][3] While many aniline derivatives can be analyzed directly, the polarity of some compounds can lead to poor chromatographic peak shape and reduced sensitivity.[1] In such cases, derivatization is employed to enhance volatility and improve analytical performance.[1] This document outlines detailed protocols for both direct and derivatization-based GC analysis of aniline and its derivatives in various matrices.

Experimental Protocols

Protocol 1: Sample Preparation

The selection of an appropriate sample preparation technique is critical and is dictated by the sample matrix.

Aqueous Samples (e.g., Groundwater, Wastewater)

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of a 1-liter water sample to >11 with 1.0 M Sodium Hydroxide (NaOH).[2]

    • Extract the sample twice with methylene (B1212753) chloride in a separatory funnel.[2]

    • Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.[2]

    • Concentrate the extract to a final volume of 1 mL.[2]

    • For analysis by GC-NPD, a solvent exchange into toluene (B28343) is required just before the final concentration step.[4]

Solid Samples (e.g., Soil, Sediment)

  • Soxhlet or Ultrasonic Extraction:

    • Mix the solid sample with a drying agent like anhydrous sodium sulfate.

    • Extract with a suitable solvent such as methylene chloride/acetone (1:1).[4]

    • Concentrate the extract and proceed with cleanup if necessary.

Biological Samples (e.g., Serum)

  • Liquid-Liquid Extraction (LLE) with Derivatization:

    • To 1 mL of serum, add an internal standard (e.g., N-methylaniline).[2][5]

    • Make the solution alkaline with NaOH and extract with chloroform (B151607).[2][5]

    • Evaporate the chloroform extract to dryness.[2][5]

    • The residue is then ready for derivatization.

Protocol 2: Derivatization (Optional)

For certain aniline derivatives, derivatization can significantly improve peak shape and detection sensitivity.[1]

  • Acylation:

    • To the dried extract residue from the serum sample preparation, add 50 µL of 4-carbethoxyhexafluorobutyryl chloride.[2][5]

    • Evaporate the excess derivatizing reagent under a gentle stream of nitrogen.[2][5]

    • Reconstitute the residue in 50 µL of ethyl acetate (B1210297) for GC-MS analysis.[2][5]

  • Acetylation:

    • Add acetic anhydride (B1165640) directly to the aqueous sample to form acetate derivatives.

    • These derivatives can then be quantitatively extracted into methylene chloride.[6]

    • For enhanced sensitivity with an electron capture detector (ECD), the extracted acetates can be further reacted with trifluoroacetic anhydride.[6]

Protocol 3: Gas Chromatography (GC) Analysis

The following tables outline the recommended GC conditions for the analysis of aniline and its derivatives using different detectors.

Table 1: GC-NPD Conditions (Based on EPA Method 8131)

ParameterValue
Column 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms, DB-5)
Injector Temperature 250 °C[2]
Injection Volume 1 µL, splitless[2]
Carrier Gas Helium[2]
Oven Program Optimized for separation of target analytes
Detector Temperature 300 °C[2]

Table 2: GC-FID Conditions

ParameterValue
Column Equity-5, 30 m × 0.25 mm I.D., 0.25 μm[7]
Injector Temperature 250 °C[7]
Injection 1 μL, splitless (0.5 min)[7]
Carrier Gas Helium, constant flow, 1.3 mL/sec[7]
Oven Program 50 °C (2 min), 10 °C/min to 200 °C, 15 °C/min to 325 °C[7]
Detector Temperature 325 °C[7]

Table 3: GC-MS Conditions (with Derivatization)

ParameterValue
Column 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms, DB-5)[2]
Injector Temperature 280 °C[1]
Injection Mode Splitless (1 µL injection volume)[1]
Carrier Gas Helium at a constant flow of 1.0 mL/min[1]
Oven Program 150°C at 15°C/min, hold for 5 min, then ramp to 190°C at 3°C/min and hold for 2 min[1]
MS Detector Mass Spectrometer

Data Presentation

Quantitative data for the analysis of various aniline compounds using different GC methods are summarized below for easy comparison of method performance.

Table 4: Method Detection Limits (MDLs) and Linearity for Selected Aniline Compounds by GC-NPD (EPA Method 8131) [2]

CompoundCAS No.MDL (µg/L) in WaterLinearity Range (µg/L) in Water
Aniline62-53-32.340 - 800
2-Chloroaniline95-51-21.43 x MDL to 300 x MDL
3-Chloroaniline108-42-91.83 x MDL to 300 x MDL
4-Chloroaniline106-47-80.6640 - 400
3,4-Dichloroaniline95-76-11.13 x MDL to 300 x MDL
2-Nitroaniline88-74-42.33 x MDL to 300 x MDL
3-Nitroaniline99-09-21.23 x MDL to 300 x MDL
4-Nitroaniline100-01-61.43 x MDL to 300 x MDL
2,4,6-Trichloroaniline634-93-51.23 x MDL to 300 x MDL

Table 5: GC-FID and GC-MS Method Performance for Aniline Analysis

ParameterGC-FIDGC-MS (with derivatization)
Detector Flame Ionization DetectorMass Spectrometer
Sample Matrix Ambient AirSerum[2]
Limit of Detection (LOD) 2 µg/m³ (for aniline)0.1 mg/L[2][5]
Linearity Range Not Specified0.5 - 25.0 mg/L[2][5]
Precision (%RSD) Not SpecifiedWithin-run: 3.8%, Between-run: 5.8%[2][5]

Mandatory Visualization

GC_Aniline_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample Collection (Water, Soil, Serum, etc.) Extraction Extraction (LLE, Soxhlet, etc.) Sample->Extraction Concentration Concentration Extraction->Concentration Cleanup Cleanup (Optional) Concentration->Cleanup Derivatization Derivatization (e.g., Acylation) Cleanup->Derivatization GC_Injection GC Injection Cleanup->GC_Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (NPD, FID, MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the GC analysis of aniline derivatives.

Conclusion

The protocols detailed in this application note provide a robust framework for the sensitive and selective analysis of aniline and its derivatives in diverse matrices. The choice between direct analysis and a derivatization approach offers flexibility to meet specific analytical requirements. The provided quantitative data and experimental workflows serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of these significant chemical compounds.

References

Application Notes and Protocols for the Derivatization of Anilines for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline (B41778) and its derivatives are fundamental building blocks in the synthesis of numerous industrial chemicals, including dyes, pharmaceuticals, and polymers. Due to their potential toxicity and environmental persistence, highly sensitive and reliable analytical methods are crucial for their detection and quantification in various matrices.[1][2] Gas chromatography (GC) is a powerful and widely used technique for analyzing aniline compounds, offering high resolution and sensitivity.[3] However, the polarity of some anilines can pose challenges for direct GC analysis, often leading to poor chromatographic peak shape and reduced sensitivity.[1]

Derivatization is a chemical modification process that converts polar, less volatile compounds into less polar, more volatile derivatives, thereby improving their chromatographic behavior and detection.[4] This application note provides detailed protocols for the derivatization of anilines prior to GC analysis, focusing on common acylation techniques.

Principles of Derivatization for Aniline Analysis

The primary goal of derivatizing anilines for GC analysis is to decrease their polarity and increase their volatility. This is typically achieved by replacing the active hydrogen atoms on the amino group with a less polar functional group. The most common derivatization strategy for anilines is acylation.

Acylation involves the reaction of the aniline's amino group with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride. This reaction forms a stable, less polar, and more volatile amide derivative. Common acylating agents include:

  • Acetic Anhydride: Forms acetanilide (B955) derivatives.[3]

  • Trifluoroacetic Anhydride (TFAA): Forms trifluoroacetamide (B147638) derivatives, which are highly volatile and ideal for electron capture detection (ECD).[5]

  • 4-Carbethoxyhexafluorobutyryl Chloride (4-CBHBC): A specialized reagent for creating derivatives with excellent chromatographic properties and mass spectral characteristics.[6]

  • 2,2,2-Trichloroethyl Chloroformate: Another specialized reagent for derivatization.[7]

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of various aniline compounds using different GC methods following derivatization.

Table 1: Method Detection Limits (MDLs) and Linearity Ranges for Selected Aniline Compounds by GC-NPD (EPA Method 8131) [3]

CompoundCAS No.MDL (µg/L) in WaterLinearity Range (µg/L) in Water
Aniline62-53-32.340 - 800
2-Chloroaniline95-51-21.43 x MDL to 300 x MDL
3-Chloroaniline108-42-91.83 x MDL to 300 x MDL
4-Chloroaniline106-47-80.6640 - 400
3,4-Dichloroaniline95-76-11.13 x MDL to 300 x MDL
2-Nitroaniline88-74-42.33 x MDL to 300 x MDL
3-Nitroaniline99-09-21.23 x MDL to 300 x MDL
4-Nitroaniline100-01-61.43 x MDL to 300 x MDL
2,4,6-Trichloroaniline634-93-51.23 x MDL to 300 x MDL

Table 2: Performance Data for Derivatized Aniline in Serum by GC-MS

Derivatizing AgentLinearity Range (mg/L)Limit of Detection (LOD) (mg/L)Within-Run Precision (%RSD)Between-Run Precision (%RSD)Reference
4-Carbethoxyhexafluorobutyryl Chloride0.5 - 25.00.13.85.8[6][8]
2,2,2-Trichloroethyl Chloroformate0.5 - 25.00.13.615.92[7]

Experimental Protocols

Protocol 1: Derivatization of Aniline with Acetic Anhydride for GC-FID Analysis

This protocol describes the conversion of aniline to its less polar and more volatile acetanilide derivative, which improves its chromatographic properties for GC with Flame Ionization Detection (FID).[3]

Reagents:

  • Aniline

  • Acetic Anhydride[3]

  • Sodium Acetate[3]

  • Hydrochloric Acid[3]

  • Water

  • Extraction Solvent (e.g., chloroform (B151607) or ethyl acetate)

Procedure:

  • Dissolve a known amount of aniline in water containing a small amount of hydrochloric acid.[3]

  • Add acetic anhydride to the solution while stirring.[3]

  • Immediately add a solution of sodium acetate (B1210297) in water to the mixture.[3] The acetanilide derivative will precipitate.

  • Extract the derivative with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate.

  • The extract is now ready for GC-FID analysis.

cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis dissolve Dissolve Aniline in Acidified Water add_ac2o Add Acetic Anhydride dissolve->add_ac2o Stirring add_naoac Add Sodium Acetate Solution add_ac2o->add_naoac Immediate Addition extract Extract with Organic Solvent add_naoac->extract Precipitate Formation dry Dry with Sodium Sulfate extract->dry gc_fid GC-FID Analysis dry->gc_fid

Caption: Workflow for Acetic Anhydride Derivatization.

Protocol 2: Analysis of Aniline in Serum by GC-MS with Derivatization

This method is for the quantification of aniline in human serum using derivatization followed by GC-MS analysis.[3]

Reagents and Standards:

  • Solvents: Chloroform, Ethyl acetate

  • Reagents: Sodium hydroxide (B78521) (NaOH), 4-carbethoxyhexafluorobutyryl chloride (derivatizing agent)

  • Internal Standard: N-methylaniline

  • Stock and Calibration Standards: Prepared in a suitable solvent.

Procedure:

  • To 1 mL of serum, add the internal standard and make the solution alkaline with NaOH.[3]

  • Extract the aniline and internal standard with chloroform.[3]

  • Evaporate the chloroform extract to dryness.[3]

  • Add 50 µL of 4-carbethoxyhexafluorobutyryl chloride to the residue to derivatize the analytes.[3]

  • Evaporate the excess derivatizing reagent.[3]

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.[3]

cluster_extraction Sample Preparation & Extraction cluster_derivatization Derivatization cluster_analysis Analysis add_is_base Add Internal Standard & NaOH to Serum extract_chloroform Extract with Chloroform add_is_base->extract_chloroform evaporate_chloroform Evaporate Chloroform extract_chloroform->evaporate_chloroform add_reagent Add Derivatizing Agent evaporate_chloroform->add_reagent evaporate_reagent Evaporate Excess Reagent add_reagent->evaporate_reagent reconstitute Reconstitute in Ethyl Acetate evaporate_reagent->reconstitute gc_ms GC-MS Analysis reconstitute->gc_ms

Caption: Workflow for Serum Aniline Analysis by GC-MS.

Protocol 3: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol is a general procedure for the derivatization of primary and secondary amines using TFAA, which is a highly reactive and effective reagent.[4]

Reagents:

  • Analyte solution (e.g., 1 mg/mL in a suitable solvent like ethyl acetate)

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl acetate (high purity)

  • Pyridine (B92270) (optional, as a catalyst)

Procedure:

  • Transfer an aliquot of the analyte solution (e.g., 100 µL) to a reaction vial.

  • If the sample is in a complex matrix, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of ethyl acetate followed by 50 µL of TFAA to the residue.[4] If needed, 10 µL of pyridine can be added to catalyze the reaction.[4]

  • Immediately cap the vial tightly, vortex for 30 seconds, and heat at 60°C for 30 minutes.[4]

  • Cool the vial to room temperature.

  • Evaporate the excess solvent and TFAA reagent under a gentle stream of nitrogen.[4]

  • Reconstitute the dried derivative in a suitable volume of ethyl acetate (e.g., 1 mL) for GC-MS analysis.[4]

cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_final_prep Final Preparation aliquot Aliquot Analyte Solution dry_down Evaporate to Dryness (if needed) aliquot->dry_down add_reagents Add Ethyl Acetate, TFAA, Pyridine (opt.) dry_down->add_reagents vortex_heat Vortex and Heat at 60°C add_reagents->vortex_heat cool Cool to Room Temperature vortex_heat->cool evaporate Evaporate Excess Reagents cool->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute gc_ms GC-MS Analysis reconstitute->gc_ms

Caption: Workflow for TFAA Derivatization of Amines.

Conclusion

Derivatization is a critical step for the robust and sensitive analysis of anilines by gas chromatography. The choice of derivatization reagent and protocol depends on the specific aniline compound, the sample matrix, and the analytical instrumentation available. The methods presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement reliable analytical procedures for the determination of anilines in various samples.

References

Application Note: High-Performance Liquid Chromatographic Analysis of 3-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the analysis of 3-Chloro-2-methylaniline using reverse phase high-performance liquid chromatography (RP-HPLC). The described method is suitable for the quantification and purity assessment of this compound in research and quality control settings. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the analysis.

Introduction

This compound is a key intermediate in the synthesis of various dyes, pesticides, and pharmaceuticals. Accurate and reliable analytical methods are crucial for monitoring its purity and ensuring the quality of downstream products. Reverse phase HPLC is a widely used technique for the analysis of aromatic amines due to its high resolution and sensitivity. This application note provides a robust and reproducible RP-HPLC method for the analysis of this compound.

Experimental

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1. These conditions have been developed to provide excellent peak shape and resolution for this compound.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724): 0.1% Phosphoric acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector Wavelength 240 nm
Run Time 10 minutes
Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (85%, analytical grade)

  • Water (HPLC grade)

  • This compound reference standard (≥99% purity)

  • Methanol (B129727) (HPLC grade, for sample preparation)

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Further dilute 1 mL of this stock solution to 10 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

Sample Solution:

  • Accurately weigh an appropriate amount of the sample containing this compound.

  • Dissolve the sample in methanol in a volumetric flask to achieve a target concentration of approximately 100 µg/mL of this compound.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Experimental Protocol

  • System Preparation:

    • Prepare the mobile phase by mixing equal volumes of acetonitrile and 0.1% phosphoric acid in water.

    • Degas the mobile phase using sonication or vacuum filtration.

    • Equilibrate the HPLC system and the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).

    • Inject the sample solutions.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area with the peak area of the standard.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing reagents Reagent & Mobile Phase Preparation sample_prep Standard & Sample Preparation reagents->sample_prep injection Sample Injection sample_prep->injection Filtered Samples equilibration System Equilibration equilibration->injection Ready System separation Chromatographic Separation injection->separation detection UV Detection at 240 nm separation->detection Eluted Analyte integration Peak Integration detection->integration Chromatogram quantification Quantification & Purity Assessment integration->quantification Peak Area reporting Report Generation quantification->reporting Final Results

Caption: Experimental workflow for the RP-HPLC analysis of this compound.

Conclusion

The RP-HPLC method described in this application note is a reliable and efficient technique for the analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to any laboratory with standard HPLC equipment. This protocol can be used for routine quality control, stability studies, and other research applications involving this compound. For Mass-Spec (MS) compatible applications, the phosphoric acid can be replaced with formic acid.[1]

References

Application Notes and Protocols: Diazotization of 3-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazotization is a cornerstone reaction in organic synthesis, enabling the conversion of primary aromatic amines into versatile diazonium salts. These intermediates are pivotal in the production of a wide array of compounds, including azo dyes, pharmaceuticals, and agrochemicals. 3-Chloro-2-methylaniline is a key starting material, and its diazotization product serves as a crucial building block in various synthetic pathways. This document provides detailed application notes and experimental protocols for the diazotization of this compound and its subsequent reactions.

Applications of Diazotized this compound

The diazonium salt derived from this compound is a highly reactive intermediate with significant applications in several fields:

  • Azo Dye Synthesis: The primary application of this diazonium salt is in the synthesis of azo dyes. By coupling with various electron-rich aromatic compounds (e.g., phenols, naphthols, anilines), a diverse range of colors can be achieved for textile and other industrial applications.

  • Pharmaceutical and Agrochemical Synthesis: This intermediate is instrumental in the synthesis of complex organic molecules that form the backbone of various drugs and pesticides. For instance, it is a precursor in the synthesis of certain herbicides.

  • Sandmeyer and Related Reactions: The diazonium group can be replaced by a variety of substituents, including halogens (Cl, Br), cyano (-CN), and hydroxyl (-OH) groups, through reactions like the Sandmeyer reaction. This allows for the introduction of functionalities that are otherwise difficult to incorporate directly onto the aromatic ring.

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol outlines the procedure for the preparation of 3-chloro-2-methylbenzenediazonium chloride.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Deionized Water

  • Ice

  • Urea (B33335) (optional, to quench excess nitrous acid)

  • Starch-iodide paper (to test for excess nitrous acid)

Procedure:

  • Preparation of the Amine Solution: In a beaker of appropriate size, combine this compound with a mixture of concentrated hydrochloric acid and deionized water. A typical molar ratio of HCl to the aniline (B41778) is between 2.5 to 6.1.

  • Cooling: Cool the resulting suspension or solution to 0-5°C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the unstable diazonium salt.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite in cold deionized water. The molar ratio of sodium nitrite to this compound should be approximately 1:1 to 1.3:1.

  • Diazotization Reaction: Slowly add the cold sodium nitrite solution dropwise to the cold amine solution with vigorous stirring. Ensure the temperature of the reaction mixture does not rise above 10°C, ideally maintained between 0-5°C.

  • Completion of Reaction: After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete. A clear solution of the diazonium salt should form.

  • Testing for Excess Nitrous Acid (Optional): A small drop of the reaction mixture can be tested with starch-iodide paper. The presence of excess nitrous acid will result in an immediate blue-black color. If the test is positive, a small amount of urea can be added to quench the excess nitrous acid.

  • Use of the Diazonium Salt: The resulting 3-chloro-2-methylbenzenediazonium chloride solution is highly reactive and should be used immediately in subsequent reactions without isolation.

Protocol 2: Synthesis of an Azo Dye (Azo Coupling)

This protocol describes the coupling of the prepared diazonium salt with a coupling agent, such as 2-naphthol (B1666908), to form a vibrant azo dye.

Materials:

  • 3-Chloro-2-methylbenzenediazonium chloride solution (from Protocol 1)

  • 2-Naphthol (or other suitable coupling agent)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Coupling Agent Solution: In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cooling: Cool this solution to 0-5°C in an ice bath with vigorous stirring.

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous and efficient stirring.

  • Precipitation: A brightly colored precipitate of the azo dye will form immediately. Maintain the temperature below 5°C and continue stirring for 30-60 minutes to ensure complete coupling.

  • Isolation and Purification: Collect the precipitated dye by vacuum filtration. Wash the solid with cold deionized water to remove any unreacted starting materials and salts. The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the diazotization of substituted anilines and subsequent coupling reactions, based on literature for similar compounds.

ParameterDiazotizationAzo CouplingSandmeyer Reaction (e.g., with CuCl)
Reactant Molar Ratios Aniline:HCl (1:2.5-6.1), Aniline:NaNO₂ (1:1-1.3)Diazonium Salt:Coupling Agent (1:1)Diazonium Salt:CuCl (1:1-2.65)
Reaction Temperature 0-10°C (ideal 0-5°C)0-5°C40-80°C (decomposition of intermediate)
Typical Yield Not isolated, used in situ90-98% (for similar azo dyes)72-78% (for 2,3-dichlorotoluene (B105489) from an isomer)
Purity of Final Product ->95% (after recrystallization)>99% (after distillation)

Visualizing the Workflow and Reaction

Below are diagrams illustrating the experimental workflow and the chemical reaction pathway for the diazotization of this compound and its subsequent use.

experimental_workflow Experimental Workflow for Azo Dye Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Product Isolation prep_amine Prepare Amine Solution (this compound in HCl) cool_amine Cool to 0-5°C prep_amine->cool_amine diazotize Add NaNO2 to Amine Solution (Maintain 0-5°C) cool_amine->diazotize prep_nitrite Prepare NaNO2 Solution prep_nitrite->diazotize complete_rxn1 Stir for 20-30 min diazotize->complete_rxn1 couple Add Diazonium Salt to Coupler (Maintain 0-5°C) complete_rxn1->couple Use Immediately prep_coupler Prepare Coupling Agent Solution (e.g., 2-Naphthol in NaOH) cool_coupler Cool to 0-5°C prep_coupler->cool_coupler cool_coupler->couple complete_rxn2 Stir for 30-60 min couple->complete_rxn2 filter Vacuum Filtration complete_rxn2->filter wash Wash with Cold Water filter->wash purify Recrystallization wash->purify final_product Azo Dye Product purify->final_product

Caption: Workflow for Azo Dye Synthesis.

reaction_pathway Diazotization and Azo Coupling Reaction Pathway cluster_coupling_reaction Azo Coupling start This compound reagents1 NaNO2, HCl 0-5°C start->reagents1 diazonium 3-Chloro-2-methyl- benzenediazonium chloride reagents1->diazonium Diazotization coupler 2-Naphthol, NaOH 0-5°C azo_dye Azo Dye Product diazonium->azo_dye Coupling coupler->azo_dye

Application Notes: 3-Chloro-2-methylaniline in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-2-methylaniline, also known as 3-chloro-o-toluidine or Azoic Diazo Component 46, is a crucial chemical intermediate in the manufacturing of azo dyes.[1][2] Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). These dyes are widely used in the textile industry for dyeing fibers such as cotton, viscose, silk, and nylon, as well as for printing applications.[3][4] The inclusion of the chloro and methyl groups on the aniline (B41778) ring allows for the synthesis of dyes with specific shades, typically in the red and brown ranges, and influences their fastness properties.[3]

Chemical Principle

The synthesis of azo dyes from this compound follows a well-established two-step electrophilic aromatic substitution reaction:

  • Diazotization: The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium (e.g., hydrochloric acid) at a low temperature (0–5 °C) using a diazotizing agent, most commonly sodium nitrite (B80452).[5][6] The low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: The resulting diazonium salt acts as a weak electrophile and is immediately reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols (e.g., Naphthol AS) or aromatic amines.[3][5] The coupling reaction forms the stable azo bond (–N=N–), which acts as the chromophore responsible for the dye's color.

The final properties of the dye, including its exact color, solubility, and fastness to light and washing, are determined by the chemical structures of both the diazo component (this compound) and the coupling component.[7]

Applications in Research and Industry

This compound is a key building block for producing a variety of azo dyes, including disperse dyes for synthetic fibers like polyester (B1180765) and azoic dyes for cotton.[7][8] For instance, it is a precursor in the synthesis of dye DB-50.[8] Researchers utilize this compound to develop novel colorants with enhanced properties, such as improved stability and specific spectral characteristics. For drug development professionals, understanding the chemistry of such compounds is relevant from a toxicological perspective, as the metabolic cleavage of azo dyes can release the constituent aromatic amines, which may have biological activity.[9][10]

Data and Properties

Physicochemical Properties of this compound

The properties of the starting material are essential for designing synthetic protocols and ensuring safety.

PropertyValueReference
CAS Number 87-60-5[8]
Molecular Formula C₇H₈ClN[8]
Molecular Weight 141.598 g/mol [8]
Appearance Colorless to brown-red oily liquid[3][8]
Boiling Point 241.8 ± 20.0 °C at 760 mmHg[8]
Melting Point 2 °C[8]
Density 1.2 ± 0.1 g/cm³[8]
Flash Point 100.0 ± 21.8 °C[8]
Purity (Industrial Grade) ≥ 99.5%[8]
Representative Properties of Azo Dyes

Disclaimer: The following data is for dis-azo disperse dyes derived from 3-chloroaniline , a structurally similar compound. This data is presented as a representative example of the performance characteristics that can be expected from azo dyes in this chemical family.

Table 1: Spectral and Fastness Properties of Representative Dyes on Polyester Fabric [7]

Dye Structure (Diazo + Coupler)λmax (nm)Light Fastness (Scale 1-8)Wash Fastness (Scale 1-5)Rubbing Fastness (Dry, Scale 1-5)Rubbing Fastness (Wet, Scale 1-5)
3-chloroaniline derivative + Coupler A46754-554
3-chloroaniline derivative + Coupler B510654-55
3-chloroaniline derivative + Coupler C5505-6444-5
3-chloroaniline derivative + Coupler D6205555

Experimental Protocols

Protocol 1: Synthesis of an Azo Dye using this compound and Naphthol AS

This protocol describes the synthesis of a representative red azo dye.

Materials:

  • This compound (1.42 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (HCl, 3 mL)

  • Sodium Nitrite (NaNO₂, 0.70 g, 0.01 mol)

  • Naphthol AS (coupling component)

  • Sodium Hydroxide (B78521) (NaOH)

  • Deionized Water

  • Ice-salt bath, magnetic stirrer, beakers, Buchner funnel

Part A: Diazotization of this compound

  • Preparation: In a 250 mL beaker, add 1.42 g (0.01 mol) of this compound to a mixture of 3 mL of concentrated HCl and 20 mL of deionized water. Stir until a fine suspension of the amine hydrochloride salt is formed.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous magnetic stirring. It is crucial to maintain this temperature throughout the diazotization process.

  • Nitrite Addition: In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.

  • Reaction: Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 10-15 minutes. Keep the tip of the addition funnel or pipette below the surface of the liquid. A clear diazonium salt solution should form.

  • Stirring: Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete.

Part B: Azo Coupling Reaction

  • Preparation of Coupling Component: In a 400 mL beaker, dissolve an equimolar amount (0.01 mol) of Naphthol AS in approximately 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cooling: Cool this solution to 0–5 °C in an ice bath with vigorous stirring.

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold Naphthol AS solution with continuous, efficient stirring.

  • Precipitation: A colored precipitate of the azo dye will form immediately. The color is often red or a related shade.

  • Completion: Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling is complete.

  • Isolation: Isolate the dye product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the purified azo dye in an oven at a moderate temperature (e.g., 60-70 °C) or in a desiccator.

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Product Workup prep_amine Prepare Amine Suspension (this compound + HCl) diazotization Diazotization (0-5 °C) prep_amine->diazotization prep_nitrite Prepare NaNO2 Solution prep_nitrite->diazotization prep_coupler Prepare Coupler Solution (e.g., Naphthol AS + NaOH) coupling Azo Coupling (0-5 °C) prep_coupler->coupling diazotization->coupling Freshly Prepared Diazonium Salt filtration Filtration coupling->filtration washing Washing filtration->washing drying Drying washing->drying product Final Azo Dye Product drying->product G start This compound (Starting Amine) diazonium Diazonium Salt (Reactive Intermediate) start->diazonium Step 1: Diazotization (NaNO2, HCl, 0-5°C) product Azo Dye (Final Product) diazonium->product Step 2: Azo Coupling (+ Coupling Component) G azo_dye Azo Dye Derivative reductive_cleavage Metabolic Reductive Cleavage (e.g., by Azoreductases in Liver/Gut) azo_dye->reductive_cleavage parent_amine This compound (Released Aromatic Amine) reductive_cleavage->parent_amine releases toxic_effect Potential Mutagenic/ Carcinogenic Effects parent_amine->toxic_effect can lead to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-chloro-2-methylaniline, a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

1. Low Reaction Yield

  • Question: My reaction yield is significantly lower than reported values. What are the potential causes and how can I improve it?

  • Answer: Low yield in the synthesis of this compound can stem from several factors depending on the chosen synthetic route. Here are some common causes and troubleshooting steps:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if starting materials are still present. For reductions of nitro compounds, ensure the reducing agent is active and added in the correct stoichiometric ratio.[4]

    • Suboptimal Temperature: The reaction temperature might be too low or too high.

      • Solution: Ensure the reaction is maintained at the optimal temperature for the specific protocol. For instance, the reduction of 2-chloro-6-nitrotoluene (B1664060) with iron powder and hydrochloric acid is typically performed at around 90°C.[5][6]

    • Poor Quality of Reagents: The purity of starting materials and reagents is crucial.

      • Solution: Use high-purity starting materials. For catalytic hydrogenation, ensure the catalyst has not been poisoned or deactivated.[7][8]

    • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

      • Solution: Adjusting reaction conditions can minimize side reactions. For example, in the chlorination of o-nitrotoluene, controlling the temperature and the rate of chlorine gas addition can prevent the formation of undesired isomers.[5] In catalytic hydrogenation, the choice of catalyst and the use of dechlorination inhibitors can prevent the loss of the chloro group.[4]

2. Impurity Formation

  • Question: My final product is impure. What are the likely impurities and how can I minimize their formation and remove them?

  • Answer: Impurities can arise from side reactions or incomplete reactions. Common impurities depend on the synthetic method used.

    • Isomeric Impurities: In syntheses starting from the chlorination of 2-methylaniline or o-nitrotoluene, other chloro isomers can be formed. For instance, the chlorination of 2-methylaniline can produce both this compound and 5-chloro-2-methylaniline.[4]

      • Solution: Careful control of reaction conditions (e.g., temperature, catalyst) can improve selectivity. Purification techniques such as fractional distillation under reduced pressure or column chromatography are effective for separating isomers.[9]

    • Over-reduction or Dehalogenation Products: During the reduction of a nitro group on a chlorinated aromatic ring, the chloro group can sometimes be removed (dehalogenation), or other functional groups might be reduced.

      • Solution: The choice of reducing agent and catalyst is critical. For catalytic hydrogenation, specific catalysts like Pt/C modified with nitrogenous organic compounds can suppress dehalogenation.[10] Using milder reducing agents or optimizing reaction conditions (temperature, pressure) can also be beneficial.

    • Unreacted Starting Materials: The presence of starting materials in the final product indicates an incomplete reaction.

      • Solution: As mentioned for low yield, monitor the reaction to ensure completion. Purification by distillation is typically effective in removing less volatile starting materials.[9]

3. Reaction Control and Safety

  • Question: The reaction is difficult to control, or I have safety concerns. What are the key safety considerations?

  • Answer: Many synthetic routes to this compound involve hazardous reagents and exothermic reactions.

    • Exothermic Reactions: The reduction of nitro compounds, particularly with reagents like iron in acidic media, can be highly exothermic.

      • Solution: Add reagents portion-wise or dropwise to control the reaction rate and temperature.[5][9] Ensure the reaction vessel is equipped with adequate cooling.

    • Hazardous Reagents:

      • Chlorine Gas: Highly toxic and corrosive. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5]

      • Concentrated Acids (HCl, H₂SO₄): Corrosive. Handle with care and appropriate PPE.[4][9]

      • Catalysts: Some catalysts like Raney Nickel are pyrophoric. Handle under an inert atmosphere.

    • Product Toxicity: this compound itself is toxic and can cause skin and eye irritation. It may also induce methemoglobinemia.[5][11] Handle the product with appropriate PPE and avoid inhalation or skin contact.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common synthetic strategies start from either o-nitrotoluene or 2-chloro-6-nitrotoluene. The main routes include:

  • Chlorination of o-nitrotoluene followed by reduction: This involves the chlorination of o-nitrotoluene, often using chlorine gas and a catalyst like ferric chloride, to form 2-chloro-6-nitrotoluene, which is then reduced.[5][6]

  • Reduction of 2-chloro-6-nitrotoluene: This is a widely used method where the nitro group of 2-chloro-6-nitrotoluene is reduced to an amine. Common reduction methods include:

    • Metal/Acid Reduction: Using iron powder in the presence of hydrochloric acid is a classic and effective method.[6]

    • Catalytic Hydrogenation: This method employs hydrogen gas and a catalyst such as Raney Nickel or Platinum on carbon (Pt/C).[4][12]

    • Other Reducing Agents: Methods using sulfur and sodium bicarbonate or polysulfides have also been reported, offering alternatives with different safety and cost profiles.[4][7]

Q2: Which synthetic method generally gives the highest yield?

A2: While the reported yields can vary based on the specific reaction conditions and scale, some methods consistently report very high yields. A method involving the reduction of 1-chloro-2-methyl-3-nitrobenzene with iron and hydrochloric acid has been reported to achieve a yield of about 94%.[9] A synthetic route using polysulfides to reduce 6-chloro-2-nitrotoluene has been shown to produce yields as high as 98.8%.[7] Catalytic hydrogenation can also achieve high yields, around 95%, with high product purity.[12]

Q3: How can I purify the final product?

A3: The most common and effective method for purifying this compound is vacuum distillation.[9] This technique is suitable for separating the product from non-volatile impurities and some isomeric byproducts. The boiling point of this compound is reported to be 115-117 °C at 10 mmHg.[4][6] For removing impurities with similar boiling points, column chromatography can be employed.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Starting MaterialReagents/CatalystReported Yield (%)Reported Purity (%)Key ConsiderationsReference
1-Chloro-2-methyl-3-nitrobenzeneIron, Hydrochloric Acid~94Not specifiedClassic, high-yielding method.[9]
2-Chloro-6-nitrotolueneSulfur, Sodium Bicarbonate, N,N-dimethylformamide80-8199Uses inexpensive and non-toxic sulfur as the reducing agent.[4]
6-Chloro-2-nitrotoluenePolysulfide, Ammonium Salt98.899.8High yield and purity, avoids hazardous catalysts.[7]
2-Chloro-6-nitrotolueneCatalytic Hydrogenation (Catalyst not specified)~95>99Can achieve high purity and yield.[12]
o-Nitrotoluene1. Cl₂, FeCl₃; 2. Iron, HClNot specifiedNot specifiedA two-step process starting from a readily available material.[5][6]

Experimental Protocols

Protocol 1: Synthesis via Reduction of 1-Chloro-2-methyl-3-nitrobenzene with Iron/HCl [9]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a condenser, add 100 g of finely divided iron, 20 g of concentrated hydrochloric acid, and 200 ml of water.

  • Addition of Starting Material: Heat the mixture to boiling with continuous stirring. Add 100 g of 1-chloro-2-methyl-3-nitrobenzene over 2 hours.

  • Work-up: After the addition is complete, place the reaction mixture in an oil bath. Add 20 g of sodium carbonate.

  • Isolation: Distill the this compound with steam at 140°C (bath temperature 200°C). Separate the product using a separating funnel.

  • Purification: Purify the obtained oil by vacuum distillation. The boiling point is 105-110°C at 10 mm Hg.

Protocol 2: Synthesis via Reduction of 2-Chloro-6-nitrotoluene with Sulfur and Sodium Bicarbonate [4]

  • Reaction Setup: In a 1000 ml three-necked flask, add 500 ml of N,N-dimethylacetamide, 51 g (0.3 mol) of 2-chloro-6-nitrotoluene, 29 g (0.9 mol) of sulfur, and 76 g (0.9 mol) of sodium bicarbonate.

  • Reaction: Stir the mixture at 130°C for 20 hours.

  • Work-up: After the reaction is complete, filter the mixture.

  • Purification: The filtrate is subjected to reduced pressure fractionation to obtain this compound as a light-yellow liquid. The boiling point is 115-117°C at 10 mmHg.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Intermediate/Product cluster_purification Purification start1 o-Nitrotoluene chlorination Chlorination (Cl2, FeCl3) start1->chlorination start2 2-Chloro-6-nitrotoluene reduction Reduction start2->reduction intermediate 2-Chloro-6-nitrotoluene chlorination->intermediate product This compound reduction->product intermediate->reduction purification Vacuum Distillation product->purification

Caption: General synthetic workflows for this compound.

TroubleshootingTree issue Low Yield or Impurities check_completion Check Reaction Completion (TLC/GC) issue->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time / Check Reagent Activity incomplete->extend_time check_conditions Review Reaction Conditions (Temp, Stoichiometry) complete->check_conditions suboptimal Suboptimal Conditions check_conditions->suboptimal No optimal Conditions Optimal check_conditions->optimal Yes optimize_conditions Optimize Temperature and Reagent Ratios suboptimal->optimize_conditions analyze_impurities Analyze Impurities (GC-MS, NMR) optimal->analyze_impurities side_reactions Side Reactions Occurring analyze_impurities->side_reactions Impurities Identified purify Purify Product (Distillation/Chromatography) analyze_impurities->purify Minor Impurities modify_protocol Modify Protocol (e.g., different catalyst, inhibitor) side_reactions->modify_protocol

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Purification of Crude 3-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound depend on the synthetic route. A frequent method involves the reduction of 2-chloro-6-nitrotoluene.[1][2] Potential impurities include:

  • Unreacted starting materials: 2-chloro-6-nitrotoluene.

  • Isomeric impurities: 5-Chloro-2-methylaniline and 6-Chloro-2-methylaniline.[3]

  • Byproducts of the synthesis: Various byproducts from the chlorination or reduction steps.

  • Water: Moisture can be present in the crude product.[3]

  • Color impurities: The crude product is often a brown-red or yellow to red-brown liquid, indicating the presence of color impurities that may develop upon exposure to air and light.[2][3]

Q2: What are the primary purification techniques for this compound?

A2: The main purification techniques for this compound are:

  • Steam Distillation: Often used as an initial purification step to separate the product from non-volatile impurities.[1][4]

  • Vacuum Distillation: A common and effective method for purifying this compound, which has a high boiling point at atmospheric pressure.[4][5][6]

  • Recrystallization: Useful for obtaining high-purity solid this compound, especially for removing isomeric impurities.

  • Chromatography: High-performance liquid chromatography (HPLC) can be used for analysis and preparative separation to isolate impurities.[7]

Q3: What are the key physical properties to consider during purification?

A3: Key physical properties of this compound are summarized in the table below. These are critical for selecting and optimizing purification methods.

PropertyValueSource
Molecular FormulaC7H8ClN[3][8]
Molecular Weight141.598 g/mol [3]
AppearanceColorless oily liquid to brown-red liquid[2][3]
Melting Point2 °C[3]
Boiling Point241.8 ± 20.0 °C at 760 mmHg[3]
Boiling Point (Vacuum)115-117 °C at 10 mmHg[1][6]
105-110 °C at 10 mm[4]
127-137 °C at 0.1 MPa (approx. 750 mmHg, likely a typo in source, should be lower pressure)[5]
Density1.185 - 1.2 g/cm³ at 25 °C[1][3]
SolubilitySoluble in common organic solvents (benzene, toluene, ether, ethanol), insoluble in water.[2]

Q4: What purity levels can be expected for industrial-grade this compound?

A4: For industrial-grade this compound, a purity of at least 99.5% is often required.[3] Specifications may limit impurities such as 5-Chloro-2-methylaniline and 6-Chloro-2-methylaniline to ≤0.15% each and water content to below 0.50%.[3]

Troubleshooting Guides

Issue 1: The distilled this compound is still colored (yellow to brown).

  • Possible Cause: The presence of oxidized impurities or residual colored byproducts. The compound itself can oxidize and turn brown when exposed to light and heat in the air.[2]

  • Troubleshooting Steps:

    • Minimize Air Exposure: Ensure all distillation glassware has tight seals to prevent air leaks, especially during vacuum distillation.

    • Use an Antioxidant: Consider adding a small amount of a suitable antioxidant before distillation.

    • Charcoal Treatment: Before distillation, dissolve the crude product in a suitable organic solvent, add activated charcoal, stir for a period, and then filter off the charcoal. The solvent can then be removed under reduced pressure before proceeding with distillation.

    • Chemical Treatment: Washing the crude product with a dilute acid solution can help remove some basic, colored impurities.

Issue 2: Purity is not satisfactory after a single vacuum distillation.

  • Possible Cause: The boiling points of the impurities are too close to the boiling point of this compound. This is particularly relevant for isomeric impurities.

  • Troubleshooting Steps:

    • Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) during vacuum distillation to improve separation efficiency.

    • Recrystallization: If the product can be solidified (melting point is 2 °C), recrystallization from a suitable solvent can be a highly effective method for removing isomeric and other closely boiling impurities.

    • Chromatography: For very high purity requirements, preparative HPLC can be employed.[7]

Issue 3: Difficulty in achieving crystallization of this compound.

  • Possible Cause:

    • The concentration of the compound in the solvent is too low.

    • The presence of impurities is inhibiting crystal formation.

    • The cooling process is too rapid.

  • Troubleshooting Steps:

    • Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent.

    • Induce Crystallization:

      • Seeding: Add a small seed crystal of pure this compound to the solution.[9]

      • Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.[9]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Slow crystal growth generally leads to higher purity.[10]

    • Solvent System: Experiment with different solvent systems. A mixture of solvents can sometimes improve crystallization.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is based on common laboratory practices for the purification of high-boiling liquids.

  • Apparatus Setup: Assemble a vacuum distillation apparatus using dry glassware. Include a distillation flask, a fractionating column (optional, but recommended for higher purity), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.

  • Charging the Flask: Charge the distillation flask with the crude this compound, not exceeding two-thirds of the flask's volume. Add a few boiling chips or a magnetic stir bar.

  • Evacuation: Close the system and slowly evacuate it to the desired pressure (e.g., 10 mmHg).

  • Heating: Begin heating the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling fractions separately.

    • Collect the main fraction of this compound at the expected boiling point for the given pressure (e.g., 115-117 °C at 10 mmHg).

    • Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.

  • Shutdown: Allow the system to cool down before slowly releasing the vacuum.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound.

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Given its solubility profile, suitable solvents might include mixed hydrocarbon solvents (e.g., hexane/toluene) or aqueous solvent mixtures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.[9][10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting start Crude this compound initial_purification Initial Purification (e.g., Steam or Vacuum Distillation) start->initial_purification purity_check1 Check Purity (GC/HPLC) initial_purification->purity_check1 is_pure Purity > 99.5%? purity_check1->is_pure final_product Pure Product is_pure->final_product Yes color_issue Product is Colored? is_pure->color_issue No charcoal_treatment Charcoal Treatment / Chemical Wash color_issue->charcoal_treatment Yes isomeric_impurity Isomeric Impurities Present? color_issue->isomeric_impurity No redistill Re-distill under Inert Atmosphere charcoal_treatment->redistill redistill->purity_check1 fractional_distillation Fractional Vacuum Distillation isomeric_impurity->fractional_distillation Yes recrystallization Recrystallization isomeric_impurity->recrystallization Consider fractional_distillation->purity_check1 recrystallization->purity_check1

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Techniques_vs_Impurities cluster_impurities Impurity Type cluster_techniques Purification Technique non_volatile {Non-Volatile Impurities | (e.g., inorganic salts, polymerization products)} steam_dist Steam Distillation non_volatile->steam_dist Removes volatile_byproducts {Volatile Byproducts | (e.g., other chlorinated species)} vacuum_dist Vacuum Distillation volatile_byproducts->vacuum_dist Separates fractional_dist Fractional Distillation volatile_byproducts->fractional_dist Better Separation isomers {Isomers | (5-chloro & 6-chloro isomers)} isomers->fractional_dist Separates recrystallization Recrystallization isomers->recrystallization Highly Effective color_impurities {Color Impurities | (e.g., oxidation products)} color_impurities->vacuum_dist May Remove Some charcoal Charcoal Treatment color_impurities->charcoal Removes

Caption: Relationship between purification techniques and impurity types.

References

Technical Support Center: Purification of 3-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-methylaniline. Our aim is to help you identify and resolve common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities can originate from the synthetic route used. The most prevalent synthesis involves the chlorination and subsequent reduction of o-nitrotoluene or the reduction of 2-chloro-6-nitrotoluene (B1664060).[1][2] Therefore, potential impurities include:

  • Isomeric Impurities: 5-Chloro-2-methylaniline and 6-Chloro-2-methylaniline are common process-related impurities.[3] Industrial-grade specifications often limit these to ≤0.15% each.[3]

  • Starting Materials: Unreacted 2-chloro-6-nitrotoluene or o-nitrotoluene may be present.

  • Side-Reaction Products: Other chlorinated isomers or byproducts from the reduction step can also be impurities.

  • Residual Solvents and Reagents: Solvents like N,N-dimethylformamide and reagents such as sulfur or iron used in the synthesis may remain.[4][5]

  • Water: Moisture can be present, with specifications often requiring a water content below 0.50%.[3]

  • Degradation Products: The compound can oxidize and turn brown when exposed to light and air, indicating the presence of degradation impurities.[2]

Q2: My this compound is a brown or reddish liquid. Is this normal, and how can I decolorize it?

A2: Pure this compound is a colorless to light yellow oily liquid.[2] A brown or reddish color indicates the presence of oxidized impurities or degradation products, which can occur upon exposure to air and light.[2] For many applications, this discoloration may not interfere. However, if high purity is required, you can decolorize it using one of the following methods:

  • Vacuum Distillation: This is a highly effective method for removing colored, non-volatile impurities and can significantly improve the purity of the product.[4]

  • Activated Carbon Treatment: Dissolving the compound in a suitable organic solvent and treating it with activated carbon can adsorb colored impurities. This is followed by filtration and removal of the solvent.

Q3: I am observing unexpected peaks in the Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis of my this compound sample. How can I identify them?

A3: Unexpected peaks typically correspond to the impurities mentioned in Q1. To identify these peaks, you can:

  • Use Reference Standards: Injecting commercially available standards of potential impurities (e.g., 5-Chloro-2-methylaniline, 6-Chloro-2-methylaniline, 2-chloro-6-nitrotoluene) can help in peak identification by comparing retention times.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides mass spectral data for each peak, which can be used to identify the molecular weight and fragmentation pattern of the impurities, aiding in their structural elucidation.

  • Review the Synthetic Route: Understanding the synthesis process can provide clues about the likely side products and unreacted starting materials that may be present.

Q4: My reaction yield is low, and I suspect it is due to the purity of my this compound. What level of purity is generally required?

A4: The required purity of this compound is application-dependent. For its use as an intermediate in the synthesis of the herbicide Quinclorac, a purity of at least 99% is often necessary, as impurities can directly affect the yield and efficacy of the final product.[5] For pharmaceutical applications, even higher purity (e.g., >99.5%) may be required.[3] Industrial specifications often call for a purity of at least 99.5%.[3]

Data on Purification Methods

The following table summarizes the effectiveness of common purification methods for this compound based on literature and patent data.

Purification MethodTypical Starting PurityAchievable PurityKey Impurities RemovedNotes
Vacuum Distillation 85-95%>99%[5]Unreacted starting materials, high-boiling side products, colored impurities.Boiling point is approximately 105-110 °C at 10 mmHg.[4]
Steam Distillation 80-90%~98%Non-volatile inorganic salts and some organic impurities.The compound is distilled with steam at around 140 °C.[4]
Recrystallization Not a standard method for this oily compound.N/AN/AThis compound has a low melting point (2 °C), making recrystallization impractical.[3]

Experimental Protocols

1. Purification by Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities and other components with significantly different boiling points.

  • Apparatus: A standard vacuum distillation setup including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, a vacuum pump, and a heating mantle.

  • Procedure:

    • Place the crude this compound into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

    • Begin to apply vacuum slowly to the system.

    • Once the desired vacuum is reached (e.g., 10 mmHg), begin to heat the distillation flask gently with the heating mantle.

    • Collect the fraction that distills at the expected boiling point (approximately 105-110 °C at 10 mmHg).[4]

    • Discard the initial lower-boiling fraction and the high-boiling residue.

    • Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature before releasing the vacuum.

2. Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of this compound.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A suitable capillary column, such as a DB-5 or equivalent.

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injector and Detector Temperature: 250 °C and 280 °C, respectively.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetone (B3395972) or dichloromethane).

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to the purity of this compound.

G start Start: Impure This compound check_color Is the sample discolored (brown/red)? start->check_color check_purity Analyze purity by GC or HPLC check_color->check_purity No activated_carbon Treat with Activated Carbon check_color->activated_carbon Yes is_purity_low Is purity below acceptable limits? check_purity->is_purity_low identify_impurities Identify impurities using GC-MS and/or reference standards is_purity_low->identify_impurities Yes end End: Purified Product is_purity_low->end No purification_method Select purification method based on impurities identify_impurities->purification_method vacuum_distillation Perform Vacuum Distillation purification_method->vacuum_distillation High-boiling or non-volatile impurities steam_distillation Perform Steam Distillation purification_method->steam_distillation Non-volatile inorganic impurities reanalyze Re-analyze purity by GC or HPLC vacuum_distillation->reanalyze steam_distillation->reanalyze activated_carbon->check_purity is_purity_ok Is purity now acceptable? reanalyze->is_purity_ok is_purity_ok->end Yes consult_specialist Consult with a specialist or review synthesis protocol is_purity_ok->consult_specialist No

References

Technical Support Center: Selective Hydrogenation of 2-Chloro-6-Nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of 2-chloro-6-nitrotoluene (B1664060) to 2-chloro-6-aminotoluene. Our focus is to address the primary challenge of preventing dechlorination, a common and undesirable side reaction.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the catalytic hydrogenation of 2-chloro-6-nitrotoluene.

Issue 1: Significant Dechlorination (Loss of Chlorine Atom)

Question: My reaction is showing a high percentage of the dechlorinated byproduct (2-methylaniline). How can I minimize this?

Answer: Dechlorination, or hydrodechlorination, is a common side reaction, particularly when using palladium-based catalysts. Here are several strategies to suppress it:

  • Catalyst Selection and Modification:

    • Avoid Standard Pd/C: While widely used, palladium on carbon (Pd/C) is often too active and promotes dechlorination.[1]

    • Consider Alternative Catalysts: Raney Nickel is a suitable alternative to Pd/C for substrates where dehalogenation is a concern.[1] Platinum-based catalysts, such as platinum on alumina (B75360) (Pt/Al2O3) or platinum on carbon (Pt/C), can also offer higher selectivity.

    • Use Promoted Catalysts: The addition of a second metal can significantly enhance selectivity. Iron-promoted platinum catalysts (e.g., Pt-Fe/AC or Pt/Fe3O4) have demonstrated high selectivity with complete suppression of hydrodechlorination.[2][3]

    • Modified Supports: Using supports like layered double hydroxides (LDHs) for palladium can enhance selectivity by creating electron-enriched Pd nanoparticles, which disfavor dechlorination.[4]

  • Reaction Condition Optimization:

    • Lower Temperature and Pressure: High temperatures and hydrogen pressures can increase the rate of dechlorination. Favorable conditions using a Pd/C catalyst without inhibitors have been reported at 353 K (80°C) and 1 MPa (10 bar) H2 pressure.[5][6]

    • Acidic Additives: The presence of a small amount of acid, such as hydrochloric acid, phosphoric acid, or acetic acid, can inhibit dehalogenation.[7] However, the compatibility of the acid with your substrate and equipment should be verified.

  • Solvent Choice:

    • While various solvents can be used, some studies have shown high selectivity in solvent-free conditions, which can also be an environmentally friendly option.[3][5][6]

Issue 2: Low or Incomplete Conversion of 2-Chloro-6-Nitrotoluene

Question: My reaction has stopped or is proceeding very slowly, leaving a significant amount of starting material. What could be the cause?

Answer: Low conversion can be attributed to several factors related to the catalyst, reaction conditions, and potential impurities.

  • Catalyst Activity:

    • Catalyst Deactivation: The catalyst may have been deactivated by impurities in the starting material or solvent. The product amine can also sometimes poison the catalyst.[8] Ensure high-purity reagents and solvents.

    • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction. A typical starting point is 5-10 mol% of the catalyst relative to the substrate.

    • Improper Handling: Catalysts, especially pyrophoric ones like Raney Nickel and dry Pd/C, can be deactivated by improper handling and exposure to air.[8][9]

  • Reaction Conditions:

    • Inadequate Mixing: Poor agitation can lead to mass transfer limitations, where the substrate, hydrogen, and catalyst are not in sufficient contact. Ensure vigorous stirring. A stirring speed of 1200 rpm has been used effectively.[5][6]

    • Low Hydrogen Pressure/Availability: Ensure a constant and sufficient supply of hydrogen. For balloon hydrogenations, ensure the balloon remains inflated. For reactor systems, check for leaks.

Issue 3: Formation of Other Impurities (e.g., Azo, Azoxy, Nitroso Compounds)

Question: Besides the desired product and the dechlorinated byproduct, I am observing other impurities in my reaction mixture. How can I avoid their formation?

Answer: The formation of intermediates like nitroso, azoxy, and azo compounds can occur, especially with non-noble metal catalysts or under conditions of incomplete reduction.[8][10]

  • Ensure Complete Reduction: These byproducts are often intermediates in the reduction of the nitro group. Increasing reaction time, hydrogen pressure, or catalyst loading can help drive the reaction to completion to the desired amine.

  • Catalyst Choice: Noble metal catalysts like platinum and palladium are generally very efficient at complete reduction of the nitro group to the amine, minimizing the accumulation of these intermediates.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the selective hydrogenation of 2-chloro-6-nitrotoluene?

A1: There is no single "best" catalyst, as the optimal choice depends on your specific experimental setup, cost considerations, and desired purity. However, for high selectivity against dechlorination, consider the following:

  • High Selectivity: Iron-promoted platinum catalysts (Pt-Fe/AC, Pt/Fe3O4) have shown excellent selectivity.[2][3]

  • Good Alternative to Pd/C: Raney Nickel is a common and effective choice to avoid dehalogenation.[1]

  • Modified Palladium Catalysts: If you must use palladium, consider modified supports like layered double hydroxides (LDHs) to improve selectivity.[4]

Q2: Can I use palladium on carbon (Pd/C) for this reaction?

A2: Yes, but with caution. Standard Pd/C is known to cause dechlorination. If you use Pd/C, it is crucial to carefully control the reaction conditions (lower temperature and pressure) to minimize this side reaction.[5][6] A dehalogenation side product yield of less than 1.2% has been reported under optimized conditions.[5][6]

Q3: What are the recommended general reaction conditions to start with?

A3: A good starting point based on literature reports would be:

  • Catalyst: 5% Pt on Carbon or Raney Nickel

  • Temperature: 80-100°C[7]

  • Hydrogen Pressure: 10-50 bar (1-5 MPa)[5][6][7]

  • Solvent: Ethanol, Methanol, or solvent-free

  • Stirring: Vigorous agitation (>1000 rpm)[5][6]

Q4: How do acidic additives work to prevent dechlorination?

A4: The presence of a small amount of acid in the reaction medium is thought to protonate the intermediate aniline (B41778) product, making it less likely to coordinate with the catalyst surface and promote further reaction (dechlorination). It can also influence the electronic properties of the catalyst surface.[7]

Q5: Are there any non-noble metal catalysts that can be used?

A5: Yes, research is ongoing into the use of more abundant and less expensive non-noble metal catalysts. For instance, cobalt nanoparticles encapsulated in N-doped carbon (Co@NC) and in-situ generated copper nanoparticles have been reported for the selective hydrogenation of nitroaromatics.[11][12] These may require different reaction conditions and optimization.

Data Summary

Table 1: Comparison of Catalytic Systems for Selective Hydrogenation of Chloro-Nitroaromatics

CatalystSupportPromoter/ModifierKey AdvantageReported DechlorinationReference
Palladium (Pd)Carbon (C)NoneWidely availableCan be significant, <1.2% under optimized conditions[1][5][6]
Platinum (Pt)Carbon (C)Iron (Fe)High selectivity, full suppression of dechlorinationNot detected[2]
Platinum (Pt)Iron(III) Oxide (Fe3O4)NoneHigh selectivity in solvent-free conditionsNot detected[3]
Raney Nickel-NoneGood alternative to Pd/C to avoid dehalogenationLow[1][7]
Palladium (Pd)Layered Double Hydroxides (LDHs)Cobalt-Iron (CoFe)Enhanced selectivity due to electronic effectsGreatly suppressed[4]

Experimental Protocols

Protocol 1: Selective Hydrogenation using Pd/C with Optimized Conditions

This protocol is based on conditions reported to minimize dechlorination with a standard catalyst.[5][6]

  • Reactor Setup: To a high-pressure autoclave, add 2-chloro-6-nitrotoluene and a suitable solvent (e.g., methanol) or perform the reaction neat.

  • Catalyst Addition: Add 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate).

  • Purging: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove all air, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to 1 MPa (10 bar). Heat the reaction mixture to 353 K (80°C) with vigorous stirring (e.g., 1200 rpm).

  • Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging with inert gas) and analyzing by a suitable method (e.g., GC, HPLC, or TLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry in the air. Keep the filter cake wet with solvent or water.[8][9]

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Protocol 2: Highly Selective Hydrogenation using an Iron-Promoted Platinum Catalyst

This protocol is adapted from literature describing highly selective hydrogenations.[2][3]

  • Reactor Setup and Catalyst Loading: Follow steps 1 and 2 from Protocol 1, but use a Pt-Fe/AC or Pt/Fe3O4 catalyst.

  • Purging: Perform the purging sequence as described in Protocol 1.

  • Reaction: Pressurize the reactor with hydrogen (e.g., 1-4 MPa) and heat to the desired temperature (e.g., 80-120°C).

  • Monitoring and Work-up: Follow steps 5-8 from Protocol 1. Due to the higher selectivity of the catalyst, the formation of the dechlorinated byproduct should be minimal or absent.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start: Charge Reactor with 2-chloro-6-nitrotoluene & Solvent add_catalyst Add Catalyst (e.g., Pt-Fe/AC) start->add_catalyst purge_N2 Purge with N2 add_catalyst->purge_N2 purge_H2 Purge with H2 purge_N2->purge_H2 pressurize Pressurize with H2 (e.g., 1-4 MPa) purge_H2->pressurize heat_stir Heat and Stir (e.g., 80-120°C, >1000 rpm) pressurize->heat_stir monitor Monitor Reaction (GC/HPLC/TLC) heat_stir->monitor cool_vent Cool, Vent H2, Purge with N2 monitor->cool_vent Reaction Complete filter Filter Catalyst (Caution: Pyrophoric) cool_vent->filter concentrate Concentrate Filtrate filter->concentrate end End: Purified 2-chloro-6-aminotoluene concentrate->end

Caption: General workflow for the selective hydrogenation of 2-chloro-6-nitrotoluene.

Troubleshooting_Dechlorination start Problem: High Dechlorination catalyst_check Is the catalyst Pd/C? start->catalyst_check change_catalyst Action: Switch to Pt-Fe/AC, Raney Ni, or modified Pd catalyst catalyst_check->change_catalyst Yes conditions_check Are reaction conditions (temp, pressure) too harsh? catalyst_check->conditions_check No solution Outcome: Reduced Dechlorination change_catalyst->solution lower_conditions Action: Reduce Temperature (e.g., 80°C) and H2 Pressure (e.g., 1 MPa) conditions_check->lower_conditions Yes additives_check Have you tried using additives? conditions_check->additives_check No lower_conditions->solution consult Consult further literature for specific substrate-catalyst system additives_check->consult Yes add_acid Action: Add a small amount of acid (e.g., HCl, Acetic Acid) additives_check->add_acid No add_acid->solution

Caption: Troubleshooting decision tree for minimizing dechlorination.

References

Technical Support Center: Optimizing Quinclorac Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Quinclorac (B55369). The information is presented in a clear question-and-answer format to directly assist with experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Quinclorac?

A1: The most prevalent methods for synthesizing Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) include:

  • Skraup-Doebner-von Miller Reaction: This classic method involves the cyclization of an aniline (B41778) derivative with an α,β-unsaturated aldehyde or ketone, followed by chlorination and oxidation. While widely used, this reaction can be highly exothermic and prone to tar formation.[1]

  • Oxidation of 7-Chloro-8-methylquinoline (B132762): This route involves the oxidation of the methyl group at the 8-position of the quinoline (B57606) ring to a carboxylic acid. Various oxidizing agents can be employed, and this method can offer good yields.[2]

  • Oxidation of 3,7-dichloro-8-(chloromethyl)quinoline (B8622452): This method utilizes a chlorinated precursor and oxidizes the chloromethyl group to the carboxylic acid. Oxygen is a clean and efficient oxidant for this transformation in the presence of a suitable catalyst system.[3]

Q2: What is the primary mode of action of Quinclorac as a herbicide?

A2: Quinclorac functions as a synthetic auxin herbicide.[4][5][6][7][8] In susceptible grass species, it mimics the natural plant hormone auxin, leading to a cascade of physiological disruptions. This includes the overproduction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene (B1197577) biosynthesis pathway. The excessive production of ACC leads to a toxic accumulation of both ethylene and cyanide, ultimately causing plant cell death.[9][10][11]

Q3: What are the key safety precautions to consider during Quinclorac synthesis?

A3: The Skraup reaction, in particular, is known to be vigorous and potentially violent.[1] It is crucial to have effective temperature control and to add reagents slowly. The use of moderators like ferrous sulfate (B86663) can help to control the exothermicity.[1] As with all chemical syntheses, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood.

Troubleshooting Guide

Low Reaction Yield

Q4: My Skraup reaction for the quinoline precursor is resulting in a low yield and significant tar formation. What are the likely causes and how can I mitigate this?

A4: Low yields and tar formation are common issues in the Skraup synthesis due to its highly exothermic nature.

  • Cause: Uncontrolled temperature increase leads to polymerization and decomposition of starting materials and intermediates.

  • Solution:

    • Temperature Control: Maintain strict temperature control throughout the reaction using an ice bath or other cooling methods, especially during the addition of sulfuric acid.[1]

    • Moderators: The addition of ferrous sulfate (FeSO₄) or boric acid can help to moderate the reaction's exothermicity.[1]

    • Slow Addition of Reagents: Add the sulfuric acid and glycerol (B35011) slowly and carefully to the aniline derivative with vigorous stirring to ensure even heat distribution.

    • Alternative Oxidants: While nitrobenzene (B124822) is a traditional oxidizing agent, it can contribute to the reaction's vigor. Milder oxidizing agents can be explored.

Q5: The oxidation of 7-chloro-8-methylquinoline is incomplete, leading to a low yield of Quinclorac. How can I improve the conversion?

A5: Incomplete oxidation can be due to several factors related to the reaction conditions and catalyst activity.

  • Cause: Insufficient oxidant, suboptimal temperature, or catalyst deactivation.

  • Solution:

    • Optimize Oxidant Concentration: Ensure a sufficient molar excess of the oxidizing agent is used.

    • Temperature Adjustment: The reaction temperature is a critical parameter. For oxygen-based oxidation, higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to side reactions.[3] A systematic optimization of the temperature is recommended.

    • Catalyst System: The choice and concentration of the catalyst are crucial. For instance, a homogeneous catalyst system composed of phosphomolybdic acid, Ce(III), Co(II), and Br⁻ has been shown to be effective for the oxidation of 3,7-dichloro-8-(chloromethyl)quinolone with oxygen.[3] Ensure the catalyst is active and used in the optimal concentration.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time for maximum conversion.

Product Purification Issues

Q6: My crude Quinclorac product is difficult to purify by recrystallization. What are the potential impurities and suitable solvent systems?

A6: Difficulty in purification often arises from the presence of closely related byproducts or unreacted starting materials.

  • Potential Impurities:

    • Unreacted 7-chloro-8-methylquinoline or 3,7-dichloro-8-(chloromethyl)quinoline.

    • Over-chlorinated or incompletely chlorinated quinoline derivatives.

    • Byproducts from side reactions, such as nitro-compounds if nitric acid is used as the oxidant.

  • Recrystallization Solvent Selection:

    • General Principles: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12][13][14] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[12][13]

    • Solvent Screening: Conduct small-scale solubility tests with various solvents to find the optimal one. Common solvents for the recrystallization of organic acids include ethanol, acetic acid, and mixtures of solvents like ethanol/water or toluene/heptane.[15]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, they can sometimes be removed by adding activated charcoal.[12][16] Filter the hot solution to remove any insoluble impurities and then allow it to cool slowly to induce crystallization.[13][16]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Oxidation of 3,7-dichloro-8-(chloromethyl)quinoline to Quinclorac

ParameterRange InvestigatedOptimal ConditionEffect on Yield/Conversion
Temperature (°C) 120 - 160150Higher temperatures increase reaction rate but may lead to byproducts.
Oxygen Pressure (MPa) 0.5 - 2.01.5Higher oxygen concentration generally improves conversion.[3]
Catalyst Loading (wt%)
Phosphomolybdic acid0.1 - 0.30.209Crucial for catalytic activity.
Ce(III)0.01 - 0.030.022Co-catalyst, enhances efficiency.
Co(II)0.01 - 0.040.027Co-catalyst, promotes oxidation.
Br⁻0.01 - 0.020.0161Promoter, facilitates the catalytic cycle.
Reaction Time (h) 2 - 86Sufficient time is needed for high conversion.

Note: The optimal conditions are interdependent and may need to be adjusted based on the specific experimental setup.

Experimental Protocols

Protocol 1: Synthesis of Quinclorac via Oxidation of 3,7-dichloro-8-(chloromethyl)quinoline

This protocol is adapted from a reported method for the oxidation of a chloromethylquinoline derivative.[3]

Materials:

  • 3,7-dichloro-8-(chloromethyl)quinoline

  • Glacial Acetic Acid

  • Phosphomolybdic acid

  • Cerium(III) salt (e.g., CeCl₃)

  • Cobalt(II) salt (e.g., Co(OAc)₂)

  • Bromide salt (e.g., NaBr)

  • Oxygen gas

  • High-pressure reactor

Procedure:

  • Charge a high-pressure reactor with 3,7-dichloro-8-(chloromethyl)quinoline and glacial acetic acid.

  • Add the catalytic amounts of phosphomolybdic acid, the Ce(III) salt, the Co(II) salt, and the bromide salt.

  • Seal the reactor and purge with oxygen gas.

  • Pressurize the reactor with oxygen to the desired pressure (e.g., 1.5 MPa).

  • Heat the reaction mixture to the optimal temperature (e.g., 150°C) with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for the required duration (e.g., 6 hours), monitoring the oxygen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen.

  • Transfer the reaction mixture and precipitate the crude Quinclorac by adding water.

  • Collect the crude product by filtration and wash with water.

  • Purify the crude Quinclorac by recrystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualization

Quinclorac Signaling Pathway in Susceptible Plants

Quinclorac_Signaling_Pathway Quinclorac Quinclorac (Synthetic Auxin) Auxin_Binding_Proteins Auxin Binding Proteins (ABP1) / Receptors Quinclorac->Auxin_Binding_Proteins Binds to Signal_Transduction Signal Transduction Cascade Auxin_Binding_Proteins->Signal_Transduction Initiates ACC_Synthase_Induction Increased ACC Synthase Gene Expression & Activity Signal_Transduction->ACC_Synthase_Induction Leads to ACC_Accumulation ACC Accumulation ACC_Synthase_Induction->ACC_Accumulation Results in Ethylene_Production Ethylene Overproduction ACC_Accumulation->Ethylene_Production Precursor for Cyanide_Accumulation Cyanide (HCN) Accumulation ACC_Accumulation->Cyanide_Accumulation Co-product of ethylene synthesis Phytotoxicity Phytotoxicity (Chlorosis, Necrosis) Ethylene_Production->Phytotoxicity Contributes to Cyanide_Accumulation->Phytotoxicity Major cause of Plant_Death Plant Death Phytotoxicity->Plant_Death Leads to

Caption: Simplified signaling pathway of Quinclorac in susceptible grass species.

Troubleshooting Workflow for Low Yield in Quinclorac Synthesis

Troubleshooting_Workflow Start Low Yield in Quinclorac Synthesis Identify_Route Identify Synthetic Route (e.g., Skraup, Oxidation) Start->Identify_Route Skraup_Issues Skraup Reaction Issues? Identify_Route->Skraup_Issues Skraup Oxidation_Issues Oxidation Reaction Issues? Identify_Route->Oxidation_Issues Oxidation Tar_Formation Tar Formation Skraup_Issues->Tar_Formation Yes End Improved Yield Skraup_Issues->End No Incomplete_Reaction Incomplete Reaction Oxidation_Issues->Incomplete_Reaction Yes Oxidation_Issues->End No Optimize_Temp Optimize Temperature Control (Cooling, Slow Addition) Tar_Formation->Optimize_Temp Add_Moderator Add Moderator (e.g., FeSO₄) Tar_Formation->Add_Moderator Optimize_Oxidant Optimize Oxidant Concentration/Type Incomplete_Reaction->Optimize_Oxidant Optimize_Catalyst Optimize Catalyst System & Loading Incomplete_Reaction->Optimize_Catalyst Check_Time_Temp Adjust Reaction Time & Temperature Incomplete_Reaction->Check_Time_Temp Optimize_Temp->End Add_Moderator->End Optimize_Oxidant->End Optimize_Catalyst->End Check_Time_Temp->End

Caption: A logical workflow for troubleshooting low yields in Quinclorac synthesis.

References

Technical Support Center: Troubleshooting HPLC Separation of Chlorotoluidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of chlorotoluidine isomers. The guides and FAQs are presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate chlorotoluidine isomers?

A1: A robust starting point for separating chlorotoluidine isomers is a reversed-phase HPLC (RP-HPLC) method. A C18 column is a common initial choice due to its versatility in separating nonpolar to moderately polar compounds. A gradient elution with acetonitrile (B52724) and a buffered aqueous phase is recommended to achieve good resolution. Adding a small amount of acid, like formic acid, to the mobile phase can improve peak shape, especially for these basic analytes.

Q2: Why is the pH of the mobile phase so critical for the separation of chlorotoluidine isomers?

A2: The pH of the mobile phase is a powerful tool for controlling the retention and selectivity of ionizable compounds like chlorotoluidine isomers.[1] Chlorotoluidines are weakly basic aromatic amines, and their degree of ionization is highly dependent on the mobile phase pH.[2] By adjusting the pH, you can change the charge state of the isomers, which in turn affects their interaction with the stationary phase and their retention time.[3] Operating at a pH about two units below the pKa of the analytes can lead to better peak shape and reproducibility.[4] For example, the pKa of p-chloro-o-toluidine is approximately 3.85.[5] Therefore, a mobile phase pH of around 2.5-3.0 is a good starting point to ensure the analytes are in their protonated, more polar form, which can lead to better separation on a reversed-phase column.

Q3: My chlorotoluidine isomer peaks are co-eluting or have poor resolution. What should I do?

A3: Co-elution or poor resolution is a common challenge in isomer separation. Here are several steps you can take to improve the separation:

  • Optimize the Mobile Phase:

    • Adjust the Gradient: A shallower gradient can increase the separation time between closely eluting peaks, often improving resolution.

    • Change the Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities. If you are using one, try switching to the other or using a mixture of both.

    • Fine-tune the pH: Small adjustments to the mobile phase pH can significantly alter the selectivity between isomers.[6] Experiment with pH values in the range of 2.5 to 4.0.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be providing the necessary selectivity. Consider columns with different stationary phases that offer alternative separation mechanisms:

    • Phenyl-Hexyl or Biphenyl columns: These columns can provide alternative selectivity for aromatic compounds through π-π interactions.[7]

    • Mixed-mode columns: Columns with both reversed-phase and ion-exchange characteristics can offer unique selectivity for basic compounds like chlorotoluidines.[2]

  • Adjust the Temperature: Varying the column temperature can also influence selectivity. Lower temperatures sometimes lead to better resolution for isomers.

Q4: I am observing significant peak tailing for my chlorotoluidine isomer peaks. What are the causes and how can I fix it?

A4: Peak tailing for basic compounds like chlorotoluidines is often caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Here’s how to troubleshoot this issue:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.0) protonates the silanol groups, minimizing their interaction with the protonated basic analytes and thus reducing tailing.

  • Use an End-capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.

  • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve peak shape. However, be aware that TEA is not compatible with mass spectrometry detection.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.[1]

Q5: My retention times are shifting from one injection to the next. What could be the problem?

A5: Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile Phase Preparation: Inconsistent mobile phase composition can lead to retention time drift. Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degassing the mobile phase is also crucial.

  • Fluctuations in Column Temperature: Maintaining a stable column temperature is important for reproducible retention times. Use a column oven to control the temperature.

  • Pump Issues: Leaks or malfunctioning pump check valves can cause inconsistent flow rates, leading to shifting retention times.

Experimental Protocol: HPLC Separation of Chlorotoluidine Isomers

This protocol provides a starting point for the separation of a mixture of chlorotoluidine isomers. Optimization may be required based on the specific isomers and HPLC system used.

Parameter Condition
HPLC System Quaternary or Binary HPLC system with UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL
Sample Preparation Dissolve standard mixture in Mobile Phase A to a concentration of 10 µg/mL for each isomer.
Hypothetical Separation Data

The following table presents hypothetical retention times and resolution values for a mixture of five chlorotoluidine isomers based on the protocol above. Actual results may vary.

Isomer Retention Time (min) Resolution (Rs) to Previous Peak Peak Asymmetry (As)
3-chloro-2-toluidine10.5-1.1
5-chloro-2-toluidine11.82.11.2
4-chloro-2-toluidine12.51.61.1
6-chloro-2-toluidine13.72.01.3
2-chloro-4-toluidine15.22.51.2

Visual Troubleshooting Guides

Experimental Workflow

G Figure 1. General workflow for HPLC analysis of chlorotoluidine isomers. cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Isomer Standard Mixture prep_mp_a Prepare Mobile Phase A (Aqueous) prep_mp_b Prepare Mobile Phase B (Organic) degas Degas Mobile Phases equilibrate Equilibrate Column degas->equilibrate inject Inject Sample equilibrate->inject run Run Gradient Separation inject->run detect Detect at 240 nm run->detect integrate Integrate Peaks detect->integrate report Generate Report integrate->report

Caption: General workflow for HPLC analysis of chlorotoluidine isomers.

Troubleshooting Poor Resolution

G Figure 2. Troubleshooting guide for poor resolution of chlorotoluidine isomers. start Poor Resolution or Co-elution Observed check_method Is the correct method being used? start->check_method check_method->start No, correct method optimize_mp Optimize Mobile Phase check_method->optimize_mp Yes change_column Change Stationary Phase optimize_mp->change_column If optimization is insufficient adjust_gradient Adjust Gradient Slope (make it shallower) optimize_mp->adjust_gradient change_organic Switch Organic Modifier (ACN vs. MeOH) optimize_mp->change_organic adjust_ph Fine-tune Mobile Phase pH (2.5 - 4.0) optimize_mp->adjust_ph phenyl_column Try Phenyl-Hexyl or Biphenyl Column change_column->phenyl_column mixed_mode_column Try Mixed-Mode Column change_column->mixed_mode_column end Resolution Improved adjust_gradient->end change_organic->end adjust_ph->end phenyl_column->end mixed_mode_column->end

Caption: Troubleshooting guide for poor resolution of chlorotoluidine isomers.

Troubleshooting Peak Tailing

G Figure 3. Troubleshooting guide for peak tailing of chlorotoluidine isomers. start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce injection volume or sample concentration check_overload->reduce_load Yes check_ph Is mobile phase pH optimal? check_overload->check_ph No end Peak Shape Improved reduce_load->end lower_ph Lower mobile phase pH (e.g., to 2.5-3.0) check_ph->lower_ph No check_column Is an appropriate column being used? check_ph->check_column Yes lower_ph->end use_endcapped Use a modern, end-capped C18 column check_column->use_endcapped No add_competitor Consider adding a competing base (non-MS methods) check_column->add_competitor Yes, but tailing persists use_endcapped->end add_competitor->end

Caption: Troubleshooting guide for peak tailing of chlorotoluidine isomers.

References

Safeguarding Your Research: A Technical Guide to Handling 3-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the safe handling of 3-Chloro-2-methylaniline. This guide is designed to provide researchers, scientists, and drug development professionals with comprehensive safety information, troubleshooting protocols, and frequently asked questions to ensure safe laboratory practices when working with this chemical.

Quick Reference: Hazard Identification and Safety

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[1][2] Furthermore, it may lead to allergic skin reactions and is suspected of causing cancer.[3]

Signal Word: Danger[2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield (8-inch minimum).[1][4]Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (inspect before use) and impervious clothing.[4][5]Prevents skin contact which can be harmful and cause irritation or allergic reactions.[6]
Respiratory Protection Use a full-face respirator with appropriate cartridges (e.g., type ABEK) if ventilation is inadequate or exposure limits are exceeded.[1][4]Protects against inhalation of toxic vapors.

Physical and Chemical Properties

A summary of key quantitative data for this compound:

PropertyValue
Molecular Formula C₇H₈ClN[1]
Molecular Weight 141.6 g/mol [1]
Boiling Point 245-249 °C[6]
Melting Point 2 °C / 35.6 °F[7]
Density ~1.185 g/cm³[6]
Flash Point 110 °C / 230 °F[7]
Autoignition Temperature 565 °C / 1049 °F[7]

Experimental Protocol: Standard Weighing and Solution Preparation

This protocol outlines the safe procedure for weighing this compound and preparing a solution.

Objective: To accurately weigh a specific amount of this compound and dissolve it in a solvent to create a solution of a desired concentration.

Materials:

  • This compound

  • Appropriate solvent

  • Analytical balance

  • Beaker or flask

  • Spatula

  • Magnetic stirrer and stir bar

  • Fume hood

  • All required PPE (see table above)

Procedure:

  • Preparation:

    • Ensure the fume hood is operational and the work area is clean and free of clutter.

    • Don all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

    • Place all necessary equipment inside the fume hood.

  • Weighing:

    • Tare the analytical balance with a clean, dry beaker.

    • Carefully use a clean spatula to transfer the desired amount of this compound into the beaker.

    • Avoid generating dust or aerosols.

    • Record the exact weight.

  • Solution Preparation:

    • Slowly add the calculated volume of the appropriate solvent to the beaker containing the this compound.

    • Place a magnetic stir bar into the beaker.

    • Place the beaker on a magnetic stirrer and begin stirring until the solid is completely dissolved.

  • Storage and Waste Disposal:

    • Transfer the prepared solution to a clearly labeled and sealed container.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

    • Dispose of any contaminated materials (e.g., gloves, weighing paper) in a designated hazardous waste container according to institutional and local regulations.[1]

  • Decontamination:

    • Thoroughly clean the spatula, beaker, and any other contaminated surfaces.

    • Wash hands thoroughly with soap and water after handling is complete.[1]

G Experimental Workflow: Weighing and Solution Preparation prep 1. Preparation ppe Don PPE prep->ppe setup Setup in Fume Hood ppe->setup weigh 2. Weighing setup->weigh transfer Transfer Chemical weigh->transfer record Record Weight transfer->record solution 3. Solution Preparation record->solution add_solvent Add Solvent solution->add_solvent dissolve Dissolve with Stirring add_solvent->dissolve storage_disposal 4. Storage & Disposal dissolve->storage_disposal store Store Solution storage_disposal->store dispose Dispose of Waste storage_disposal->dispose decon 5. Decontamination storage_disposal->decon clean Clean Equipment decon->clean wash Wash Hands clean->wash G Emergency Troubleshooting Logic exposure Exposure Event skin_contact Skin Contact? exposure->skin_contact eye_contact Eye Contact? exposure->eye_contact inhalation Inhalation? exposure->inhalation ingestion Ingestion? exposure->ingestion remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing rinse_eyes Rinse Eyes for 15 min eye_contact->rinse_eyes fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth wash_skin Wash with Soap & Water remove_clothing->wash_skin seek_medical Seek Immediate Medical Attention wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical do_not_vomit Do NOT Induce Vomiting rinse_mouth->do_not_vomit do_not_vomit->seek_medical

References

Incompatibilities of 3-Chloro-2-methylaniline with other chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Chloro-2-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing common issues related to its chemical incompatibilities.

Troubleshooting Unforeseen Reactions

This section provides guidance on how to identify and respond to unexpected chemical reactions when working with this compound.

Scenario 1: Rapid Temperature Increase and Gas Evolution During Acidification

  • Question: I was attempting to perform a reaction where I needed to acidify a solution containing this compound with a strong acid (e.g., sulfuric or nitric acid), and the reaction mixture rapidly heated up and started to evolve brown fumes. What is happening and what should I do?

  • Answer: You are likely observing a strong exothermic reaction due to the basic nature of the amine group on this compound reacting with the strong acid. The brown fumes could be nitrogen oxides (NOx), especially if nitric acid was used, indicating a potential runaway reaction and decomposition of the material.[1][2]

    Immediate Actions:

    • If it is safe to do so, remove the heat source and immerse the reaction vessel in an ice bath to try and control the temperature.

    • Ensure adequate ventilation and use a fume hood to avoid inhaling the evolved gases.

    • If the reaction appears to be uncontrollable, evacuate the immediate area and follow your laboratory's emergency procedures.

    Root Cause Analysis and Prevention:

    • Problem: The addition of strong acid was too rapid or the concentration was too high, leading to an uncontrolled exothermic reaction.

    • Solution: Always add strong acids to solutions of this compound slowly, dropwise, and with efficient cooling (e.g., in an ice-water bath). Use dilute acids whenever the experimental protocol allows.

Scenario 2: Formation of a Dark Precipitate Upon Addition of an Oxidizing Agent

  • Question: I was using potassium permanganate (B83412) (or another strong oxidizing agent) in a reaction with a derivative of this compound, and a dark, tarry solid immediately formed, and the reaction did not yield the expected product. What went wrong?

  • Answer: Aromatic amines like this compound are highly susceptible to oxidation and can react vigorously with strong oxidizing agents.[1][2][3] The formation of a dark precipitate is likely due to the polymerization or decomposition of the aniline (B41778) derivative into a complex mixture of products.

    Troubleshooting:

    • Protect the Amine Group: If the amine group is not the desired site of reaction, it should be protected before introducing a strong oxidizing agent. A common method is to acetylate the amine with acetic anhydride (B1165640) to form the less reactive amide. The protecting group can be removed later by hydrolysis.

    • Use Milder Oxidizing Agents: If the experimental design permits, consider using a milder or more selective oxidizing agent.

    • Control Reaction Conditions: Perform the reaction at a low temperature and add the oxidizing agent slowly to a well-stirred solution to dissipate any heat generated and minimize side reactions.

Scenario 3: Unexpected Side Product in an Acylation Reaction

  • Question: I was performing an acylation of this compound with an acid chloride (or anhydride) and obtained a significant amount of an unexpected, discolored side product. How can I improve the selectivity of my reaction?

  • Answer: While acylation of the amine group is the expected reaction, side reactions can occur, especially if the reaction conditions are not optimized. The discoloration may indicate some decomposition.

    Troubleshooting:

    • Control Stoichiometry: Ensure the molar ratio of the acylating agent to this compound is appropriate. An excess of the acylating agent can sometimes lead to side reactions.

    • Temperature Control: Run the reaction at a controlled, and often lower, temperature to minimize the formation of byproducts.

    • Use of a Base: The acylation reaction produces an acid byproduct (e.g., HCl). Including a non-nucleophilic base, such as pyridine (B92270) or triethylamine, can neutralize this acid and prevent it from catalyzing side reactions or decomposing the starting material.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of this compound?

A1: this compound is incompatible with a range of chemicals, and mixing can lead to hazardous reactions such as fire or explosions.[2][4] Key incompatibilities are summarized in the table below.

Incompatible Chemical ClassPotential Hazard
Strong Oxidizing Agents (e.g., potassium permanganate, hydrogen peroxide, nitric acid)Vigorous reaction, fire, and explosion hazard. Can lead to the formation of toxic and polymeric byproducts.[1][2][3]
Strong Acids (e.g., sulfuric acid, hydrochloric acid)Strong exothermic reaction (heat generation).[1] With nitric acid, there is a risk of nitration and the formation of explosive compounds.
Acid Anhydrides (e.g., acetic anhydride)Exothermic reaction. Can be controlled under the right experimental conditions for acylation.
Acid Chlorides (e.g., acetyl chloride)Vigorous and exothermic reaction.
ChloroformatesCan react to form unstable products.[1][2][4]
IsocyanatesExothermic reaction.
AldehydesCan form Schiff bases, potentially with heat evolution.[2][4]

Q2: Can I store this compound with other organic reagents?

A2: It is crucial to store this compound away from the incompatible chemicals listed above. It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[2] Avoid storage near sources of ignition.

Q3: What are the hazardous decomposition products of this compound?

A3: When heated to decomposition or in the event of a fire, this compound can emit toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[1][2]

Q4: I am performing a diazotization reaction with this compound. What are the key safety considerations?

A4: Diazotization involves the reaction of an aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.[5]

  • Temperature Control: This reaction is typically carried out at low temperatures (0-5 °C) because diazonium salts can be unstable and potentially explosive at higher temperatures.

  • Acidic Conditions: The reaction is performed in a strong acidic solution. As with any acidification of this compound, the acid should be added carefully with cooling.

  • Side Reactions: Improper temperature control or stoichiometry can lead to side reactions, such as azo coupling, which can result in the formation of colored impurities.[6]

Experimental Protocol: Diazotization of this compound

This protocol is provided as an example of a common reaction involving this compound and highlights the need for careful handling of incompatible reagents.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Distilled Water

  • Ice

Procedure:

  • In a flask, dissolve this compound in a mixture of concentrated hydrochloric acid and water.

  • Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite in water and cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred solution of this compound hydrochloride. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for a short period to ensure the reaction goes to completion. The resulting solution contains the diazonium salt.

Visualizations

Incompatibility_Warning cluster_Incompatibles Incompatible With cluster_Hazards Potential Hazards CMA This compound Oxidizers Strong Oxidizing Agents CMA->Oxidizers Acids Strong Acids CMA->Acids Anhydrides Acid Anhydrides CMA->Anhydrides Chlorides Acid Chlorides CMA->Chlorides Decomposition Decomposition CMA->Decomposition On Heating Fire Fire/Explosion Oxidizers->Fire Heat Rapid Heat Generation Acids->Heat Gases Toxic Gas Evolution Acids->Gases Anhydrides->Heat Chlorides->Heat

Caption: Key incompatibilities and potential hazards of this compound.

Troubleshooting_Workflow cluster_Observations Observations cluster_Causes Potential Causes cluster_Solutions Solutions Start Unexpected Reaction Observed Temp_Increase Rapid Temperature Increase / Gas Start->Temp_Increase Precipitate Dark Precipitate Formation Start->Precipitate Side_Product Discolored Side Product Start->Side_Product Acid_Reaction Uncontrolled Acid-Base Reaction Temp_Increase->Acid_Reaction Oxidation Oxidation/Polymerization Precipitate->Oxidation Acylation_Side_Reaction Side Reaction in Acylation Side_Product->Acylation_Side_Reaction Cool_Dilute Cool and Add Reagent Slowly / Use Dilute Reagent Acid_Reaction->Cool_Dilute Protect_Group Protect Amine Group / Use Milder Reagent Oxidation->Protect_Group Optimize_Conditions Control Stoichiometry / Temperature / Use Base Acylation_Side_Reaction->Optimize_Conditions

Caption: Troubleshooting workflow for unexpected reactions.

References

Storage conditions to prevent degradation of 3-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 3-Chloro-2-methylaniline to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] It is crucial to keep the container tightly closed to prevent exposure to air and moisture.[1][2][3] For long-term storage, it is recommended to store the compound at temperatures below +30°C[5], with some sources suggesting storage in a cool and dark place at <15°C. As the compound is air-sensitive and may darken in color during storage, storing it under an inert gas like argon is also advised.[4][6]

Q2: What are the signs of degradation of this compound?

A2: A visual indication of degradation is a change in color. Pure this compound is a colorless to yellow or red-brown liquid.[5][7] Exposure to light and heat in the air can cause it to oxidize and gradually turn brown.[7] Any significant color change may suggest that the compound has started to degrade.

Q3: What substances are incompatible with this compound?

A3: this compound is incompatible with several substances and contact with them should be avoided. These include strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, and chloroformates.[1][5][6][8] Contact with these materials can lead to hazardous reactions, potentially causing fire and explosive hazards.[1][5][8]

Q4: What are the known degradation products of this compound?

A4: When heated to decomposition, this compound can emit toxic fumes containing chlorine and nitrogen oxides (NOx).[9] Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1][6] In environmental settings, biodegradation by microorganisms like Rhodococcus rhodochrous can occur, leading to metabolites such as 3-methylcatechol.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color (darkening) Exposure to air and/or lightStore in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protect from light by using an amber vial or storing in a dark place.
Presence of precipitates Contamination or degradationFilter the product. The purity of the filtered liquid should be checked using an appropriate analytical method such as HPLC or GC.
Inconsistent experimental results Degradation of the starting materialAlways use a fresh sample or a sample that has been stored under the recommended conditions. Verify the purity of the compound before use.

Experimental Protocols

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol (B129727) to obtain a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a series of standard solutions of known concentrations.

  • Preparation of Sample Solution:

    • Prepare a sample solution of this compound at a concentration of 1 mg/mL in HPLC-grade methanol.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • The purity of the sample can be determined by comparing the peak area of the analyte with the calibration curve.

Logical Workflow for Handling and Storage

Below is a diagram illustrating the decision-making process for the proper handling and storage of this compound.

G start Receiving this compound check_container Is the container sealed and intact? start->check_container store Store in a cool, dry, well-ventilated area. Keep container tightly closed. check_container->store Yes quarantine Quarantine the product. Contact the supplier. check_container->quarantine No check_incompatibles Are incompatible substances present in the storage area? store->check_incompatibles check_color Check the color of the liquid. Is it colorless to light yellow/red-brown? use_directly Proceed with experimental use. check_color->use_directly Yes re_evaluate Re-evaluate purity. Consider purification if necessary. check_color->re_evaluate No (darkened) re_evaluate->use_directly check_incompatibles->check_color No remove_incompatibles Remove incompatible substances. (Strong oxidizers, acids, etc.) check_incompatibles->remove_incompatibles remove_incompatibles->store

Caption: Workflow for handling and storage of this compound.

References

Azo Dye Wastewater Treatment: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists managing wastewater from azo dye production.

Troubleshooting Guide

This section addresses common issues encountered during the treatment of azo dye wastewater.

Problem Potential Cause Troubleshooting Steps
Low Decolorization Efficiency in Fenton/Photo-Fenton Treatment Incorrect pHEnsure the pH of the wastewater is in the optimal range of 2.5-3.5 for the Fenton reaction. Adjust with H₂SO₄ or NaOH as needed.
Suboptimal H₂O₂/Fe²⁺ RatioThe molar ratio of H₂O₂ to Fe²⁺ is critical. A common starting point is 10:1, but this should be optimized for your specific wastewater via jar testing.
Insufficient Reaction TimeAllow for adequate reaction time. Monitor color removal at different time points (e.g., 30, 60, 90, 120 minutes) to determine the optimal duration.
Scavenging of Hydroxyl RadicalsHigh concentrations of organic matter or certain ions (e.g., carbonates) can consume the hydroxyl radicals. Consider a pre-treatment step like coagulation to reduce the initial organic load.
Poor Performance of Biological Treatment (e.g., Activated Sludge) Toxicity of Azo DyesAzo dyes and their breakdown products can be toxic to the microbial consortium. Acclimatize the sludge to low concentrations of the dye wastewater gradually.
Insufficient AcclimatizationThe microbial population may not be adapted to the specific azo dyes. Gradually increase the proportion of azo dye wastewater in the feed over several weeks to allow for microbial adaptation.
Unfavorable Operating ConditionsCheck and maintain optimal pH (6.5-8.5), dissolved oxygen (DO) levels (>2 mg/L for aerobic treatment), and temperature for the specific microbial culture.
Nutrient DeficiencyEnsure there is a sufficient supply of essential nutrients like nitrogen and phosphorus. A typical C:N:P ratio for biological treatment is 100:5:1.
Excessive Sludge Production from Coagulation/Flocculation Overdosing of CoagulantsOptimize the coagulant (e.g., alum, ferric chloride) and flocculant dosage through systematic jar testing to avoid using excessive amounts.
Incorrect pH for CoagulationThe effectiveness of coagulants is highly pH-dependent. Determine the optimal pH for your specific coagulant and wastewater combination. For alum, this is typically in the range of 6.0-7.5.
Membrane Fouling in Filtration Processes (e.g., Nanofiltration, Reverse Osmosis) High Concentration of Suspended SolidsImplement a pre-treatment step such as coagulation-flocculation or microfiltration to remove suspended solids before they reach the membrane.
Organic FoulingPre-treat the wastewater to reduce the concentration of dissolved organic compounds that can adsorb onto the membrane surface.
ScalingHigh concentrations of inorganic salts can precipitate on the membrane surface. Adjust pH or use an antiscalant to prevent scaling.

Frequently Asked Questions (FAQs)

1. What is the first step I should take to treat a new type of azo dye wastewater?

The initial and most critical step is characterization. You need to understand the key parameters of your wastewater, including the type and concentration of the azo dye, Chemical Oxygen Demand (COD), Biochemical Oxygen Demand (BOD₅), pH, Total Suspended Solids (TSS), and salinity. This information will guide the selection of the most appropriate treatment technologies.

2. Can I use biological treatment alone for azo dye wastewater?

Generally, biological treatment alone is not sufficient for complete mineralization of azo dyes. While some microorganisms can cleave the azo bond (-N=N-), often under anaerobic conditions, this can lead to the formation of aromatic amines, which can be more toxic than the parent dye. Therefore, a combination of anaerobic and aerobic biological stages, or a combination of chemical (like AOPs) and biological treatments, is often more effective.

3. What are Advanced Oxidation Processes (AOPs) and why are they used for azo dyes?

AOPs are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater. They are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents that can break down the complex aromatic structures of azo dyes into simpler, less toxic, and often biodegradable compounds. Common AOPs for azo dye treatment include Fenton (H₂O₂/Fe²⁺), photo-Fenton (H₂O₂/Fe²⁺/UV), ozonation (O₃), and photocatalysis (e.g., TiO₂/UV).

4. How do I choose between different treatment methods?

The choice of treatment method depends on several factors:

  • Wastewater Characteristics: The concentration and type of dye, organic load (COD), and salinity.

  • Treatment Goals: The required final effluent quality (e.g., complete decolorization, COD reduction, biodegradability).

  • Economic Feasibility: Capital and operational costs of the treatment system.

  • Environmental Impact: Sludge production and energy consumption.

A common approach is to use a multi-stage process, such as coagulation-flocculation for pre-treatment, followed by an AOP to break down the dye structure, and finally a biological treatment step to remove the remaining organic matter.

Quantitative Data on Treatment Performance

The following tables summarize typical operational parameters and performance data for common azo dye wastewater treatment methods.

Table 1: Typical Operational Parameters for Azo Dye Wastewater Treatment

Treatment Method Key Parameters Typical Operating Range
Coagulation-Flocculation Coagulant (Alum) Dosage50 - 500 mg/L
pH6.0 - 7.5
Fenton Process pH2.5 - 3.5
H₂O₂/Fe²⁺ Molar Ratio5:1 - 20:1
Reaction Time30 - 120 minutes
Activated Sludge (Aerobic) pH6.5 - 8.5
Dissolved Oxygen (DO)> 2 mg/L
Sludge Retention Time (SRT)15 - 30 days
Anaerobic Baffled Reactor pH6.8 - 7.8
Hydraulic Retention Time (HRT)12 - 48 hours

Table 2: Comparative Efficacy of Different Treatment Methods for Azo Dye Removal

Treatment Method Color Removal Efficiency (%) COD Removal Efficiency (%) Advantages Disadvantages
Coagulation-Flocculation 60 - 85%40 - 60%Low cost, simple operationHigh sludge production, limited COD removal
Fenton Process > 95%70 - 90%High efficiency, rapid reactionStrict pH control needed, sludge production
Photo-Fenton Process > 98%80 - 95%Higher efficiency than FentonHigher energy cost (UV lamps)
Ozonation > 90%60 - 80%No sludge productionHigh capital cost, potential for bromate (B103136) formation
Anaerobic-Aerobic Biological 80 - 95%75 - 90%Low operational cost, low sludgeSlow process, sensitive to toxicity

Experimental Protocols

Protocol 1: Jar Test for Optimal Coagulant Dosage

This protocol is used to determine the optimal dosage of a coagulant (e.g., alum or ferric chloride) for the pre-treatment of azo dye wastewater.

  • Preparation:

    • Set up a series of six beakers (1000 mL) in a jar testing apparatus.

    • Fill each beaker with 500 mL of the azo dye wastewater.

    • Prepare a stock solution of the coagulant (e.g., 10 g/L of alum).

  • Coagulant Addition:

    • While stirring the beakers at a rapid mix speed (e.g., 120 rpm), add varying amounts of the coagulant stock solution to each beaker to achieve a range of concentrations (e.g., 50, 100, 150, 200, 250, 300 mg/L).

    • Continue rapid mixing for 1-2 minutes to ensure complete dispersion of the coagulant.

  • Flocculation:

    • Reduce the stirring speed to a slow mix (e.g., 30-40 rpm) for 15-20 minutes. This allows for the formation of flocs.

  • Settling:

    • Stop stirring and allow the flocs to settle for 30 minutes.

  • Analysis:

    • Carefully collect a sample from the supernatant of each beaker.

    • Measure the residual turbidity, color (using a spectrophotometer at the dye's λmax), and pH of each sample.

    • The optimal dosage is the one that provides the best color and turbidity removal with the least amount of coagulant.

Protocol 2: Assessing Decolorization by a Fenton-like Process

This protocol outlines the steps to evaluate the effectiveness of a Fenton or photo-Fenton process for decolorizing azo dye wastewater in a lab-scale batch experiment.

  • Setup:

    • Place a known volume (e.g., 250 mL) of the azo dye wastewater into a beaker on a magnetic stirrer.

    • If conducting a photo-Fenton experiment, position a UV lamp (e.g., 254 nm) above the beaker.

  • pH Adjustment:

    • Measure the initial pH of the wastewater.

    • Adjust the pH to the desired level (typically 3.0) using dilute H₂SO₄ or NaOH.

  • Reagent Addition:

    • Add the required amount of the iron catalyst (e.g., FeSO₄·7H₂O) to achieve the target Fe²⁺ concentration and stir until it is fully dissolved.

    • Add the corresponding amount of H₂O₂ (typically 30% w/v solution) to start the reaction.

  • Reaction and Sampling:

    • Start the timer and, if applicable, turn on the UV lamp.

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 5 mL) of the sample.

    • Immediately quench the reaction in the aliquot by adding a small amount of a strong base (e.g., NaOH) to raise the pH above 8.0, which stops the Fenton reaction.

  • Analysis:

    • Centrifuge or filter the quenched samples to remove the precipitated iron hydroxide.

    • Measure the absorbance of the supernatant at the dye's maximum visible wavelength (λmax) using a UV-Vis spectrophotometer.

    • Calculate the percentage of color removal at each time point relative to the initial absorbance.

    • Optionally, measure the COD of the treated samples to assess the extent of mineralization.

Visualizations

AzoDyeWastewaterTreatmentWorkflow RawWastewater Raw Azo Dye Wastewater Screening Screening & Grit Removal RawWastewater->Screening Equalization Equalization Tank Screening->Equalization PreTreatment Pre-Treatment (e.g., Coagulation) Equalization->PreTreatment PrimaryClarifier Primary Clarifier PreTreatment->PrimaryClarifier AdvancedTreatment Advanced Treatment (e.g., Fenton/AOP) PrimaryClarifier->AdvancedTreatment Water Sludge Sludge Treatment PrimaryClarifier->Sludge Sludge BiologicalTreatment Biological Treatment (Anaerobic/Aerobic) AdvancedTreatment->BiologicalTreatment FinalClarifier Final Clarifier BiologicalTreatment->FinalClarifier Effluent Treated Effluent Discharge FinalClarifier->Effluent FinalClarifier->Sludge Sludge

Caption: A typical multi-stage workflow for treating azo dye wastewater.

TroubleshootingLowDecolorization Start Low Decolorization Efficiency in AOP CheckpH Is pH in optimal range (e.g., 2.5-3.5)? Start->CheckpH AdjustpH Adjust pH CheckpH->AdjustpH No CheckRatio Is H₂O₂/Fe²⁺ ratio optimized? CheckpH->CheckRatio Yes AdjustpH->CheckRatio OptimizeRatio Perform Jar Test to Optimize Ratio CheckRatio->OptimizeRatio No CheckTime Is reaction time sufficient? CheckRatio->CheckTime Yes OptimizeRatio->CheckTime IncreaseTime Increase Reaction Time & Monitor Progress CheckTime->IncreaseTime No ConsiderPreTreatment Consider Pre-Treatment (e.g., Coagulation) to reduce scavengers CheckTime->ConsiderPreTreatment Yes Success Problem Resolved IncreaseTime->Success ConsiderPreTreatment->Success

Caption: Decision tree for troubleshooting low AOP decolorization efficiency.

Technical Support Center: 3-Chloro-2-methylaniline Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of 3-Chloro-2-methylaniline waste. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical with multiple risk factors. It is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and serious eye damage.[1][2] It may also cause allergic skin reactions and is suspected of causing cancer.[2][3] The substance is toxic to aquatic life with long-lasting effects.[1][2][4]

Q2: What immediate actions should I take in case of an accidental spill?

A2: For any spill, the first step is to ensure the safety of all personnel. Evacuate non-essential personnel from the area and move upwind of the spill.[2] Ensure the area is well-ventilated.[4] The cleanup crew must wear appropriate Personal Protective Equipment (PPE).[2] Contain the spill using inert materials like sand, earth, or vermiculite, and prevent it from entering drains or waterways.[2]

Q3: What specific Personal Protective Equipment (PPE) is required when handling this chemical waste?

A3: When handling this compound waste, comprehensive PPE is mandatory. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][5]

  • Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing to prevent skin contact.[1][5][6]

  • Respiratory Protection: In case of insufficient ventilation or if exposure limits are exceeded, use a full-face respirator.[1][2]

Q4: How should I collect and store waste of this compound?

A4: All waste, including contaminated materials, should be collected in suitable, clearly labeled, and tightly closed containers for disposal.[2][4] Store the sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2][4] The storage area should be locked to restrict access.[1][4]

Q5: Are there any chemicals that should not be mixed with this compound waste?

A5: Yes, this compound is incompatible with several substances. Avoid mixing its waste with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates to prevent fire and explosive hazards.[4][6]

Q6: What are the general regulatory requirements for disposing of this waste?

A6: Disposal must be conducted through a licensed and approved waste disposal company.[4][7] Generators of hazardous waste are responsible for ensuring it is properly identified, managed, and treated before disposal.[8] Regulations are governed by federal bodies like the EPA under the Resource Conservation and Recovery Act (RCRA), as well as state-specific laws, which must be followed.[8][9] Do not dispose of this chemical waste into the environment, drains, or regular trash.[4][10]

Hazard Summary Table

The following table summarizes the key hazard classifications for this compound.

Hazard ClassGHS Hazard StatementPrecautionary Statement (Examples)
Acute Toxicity (Oral) H302: Harmful if swallowed.[1][7]P270: Do not eat, drink or smoke when using this product.[1][7] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor.[7]
Acute Toxicity (Dermal) H311: Toxic in contact with skin.[1]P280: Wear protective gloves/protective clothing.[1] P316: Get emergency medical help immediately.[1]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[2]P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][7] P302+P352: IF ON SKIN: Wash with plenty of water.[1][7]
Eye Damage/Irritation H318: Causes serious eye damage.[1]P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do.[1]
Organ Toxicity H370 / H372: Causes damage to organs.[7]P308+P311: IF exposed or concerned: Call a POISON CENTER/doctor.[7]
Environmental Hazard H411 / H412: Toxic/Harmful to aquatic life with long lasting effects.[1][7]P273: Avoid release to the environment.[1][7] P391: Collect spillage.[1]

Experimental Protocol: Small Spill Cleanup

This protocol outlines the steps for managing a small spill (under 100 mL) of this compound in a laboratory setting.

1. Immediate Response & Area Control:

  • Alert all personnel in the immediate vicinity.
  • Evacuate the area except for those involved in the cleanup.
  • Ensure adequate ventilation. If ventilation is poor, do not proceed without appropriate respiratory protection.

2. Don Personal Protective Equipment (PPE):

  • Wear two pairs of chemical-resistant nitrile gloves.
  • Wear a lab coat or chemical-resistant apron.
  • Wear ANSI-approved safety goggles and a face shield.

3. Spill Containment:

  • Contain the spill by surrounding it with an inert absorbent material such as vermiculite, dry sand, or earth.[2][5] Do not use combustible materials like paper towels to absorb the initial spill.
  • Prevent the spill from reaching any drains.[2][4]

4. Absorption and Collection:

  • Carefully apply the absorbent material over the spill, working from the outside in.
  • Allow the material to fully absorb the liquid.
  • Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbed material.[2]
  • Place the collected waste into a suitable, labeled, and sealable container designated for hazardous waste.[2][4]

5. Decontamination:

  • Wipe the spill area with a cloth or sponge dampened with a suitable solvent (e.g., soap and water), if appropriate.
  • Place all contaminated cleaning materials (gloves, cloths, etc.) into the same hazardous waste container.[2]

6. Final Disposal:

  • Seal the hazardous waste container tightly.
  • Label the container clearly as "Hazardous Waste: this compound".
  • Store the container in a designated, secure waste collection area.[4]
  • Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[4][8]

Waste Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_0 Phase 1: Generation & Collection cluster_1 Phase 2: Containerization & Storage cluster_2 Phase 3: Final Disposal A Waste Generation (e.g., spill, unused chemical) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste (Use inert absorbent for spills) B->C D Place in a suitable, closed container C->D E Label Container Clearly: 'Hazardous Waste: this compound' D->E F Store in a cool, dry, well-ventilated, secure area E->F G Consult Safety Data Sheet (SDS) & Institutional Guidelines F->G H Contact Licensed Hazardous Waste Disposal Company G->H I Arrange for Waste Pickup & Manifest Tracking H->I J Final Disposal at an Approved Facility I->J

References

Common side reactions in the synthesis of 3-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Chloro-2-methylaniline. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial synthesis routes are:

  • Direct Chlorination of 2-Methylaniline: This method involves the electrophilic aromatic substitution of 2-methylaniline with a chlorinating agent.

  • Reduction of 2-Chloro-6-nitrotoluene (B1664060): This is a widely used method that involves the reduction of the nitro group of 2-chloro-6-nitrotoluene to an amine.

Q2: What is the most significant side reaction in the direct chlorination of 2-methylaniline?

A2: The formation of the isomeric byproduct, 5-Chloro-2-methylaniline, is the most common side reaction. The methyl and amino groups direct the incoming chloro group to different positions on the aromatic ring, leading to a mixture of isomers. One report indicates that the reaction of 2-methylaniline with chlorine gas in concentrated sulfuric acid can result in a product ratio of approximately 57:43 for this compound to 5-Chloro-2-methylaniline.[1]

Q3: What are the potential side reactions during the reduction of 2-Chloro-6-nitrotoluene?

A3: Several side reactions can occur during the reduction of 2-Chloro-6-nitrotoluene, depending on the reducing agent and reaction conditions. These include:

  • Incomplete Reduction: Formation of intermediate products like nitroso or hydroxylamine (B1172632) derivatives.

  • Dehalogenation: Loss of the chlorine atom to yield 2-methylaniline. This is a particular concern with some catalytic hydrogenation methods.

  • Formation of Azo/Azoxy Compounds: Condensation of reduction intermediates can lead to the formation of dimeric impurities, especially under certain conditions with reducing agents like lithium aluminum hydride.[2]

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through vacuum distillation.[3] The boiling point of this compound is reported to be 115-117 °C at 10 mmHg.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of Isomeric Impurities in the Direct Chlorination Route

Symptoms:

  • Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis shows a significant peak corresponding to 5-Chloro-2-methylaniline.

  • The overall yield of the desired product is lower than expected.

Possible Causes:

  • Non-selective Chlorinating Agent: The choice of chlorinating agent and reaction conditions can influence the regioselectivity of the reaction.

  • Reaction Temperature: Temperature can affect the ratio of isomers formed.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Experiment with different solvents and reaction temperatures to improve the regioselectivity towards the 3-chloro isomer.

  • Choice of Chlorinating Agent: Consider using a bulkier or more selective chlorinating agent that may favor substitution at the less sterically hindered position.

  • Purification: If isomer formation is unavoidable, focus on efficient separation techniques such as fractional distillation under reduced pressure or chromatography.

Issue 2: Incomplete Reduction of 2-Chloro-6-nitrotoluene

Symptoms:

  • The presence of starting material (2-Chloro-6-nitrotoluene) in the final product mixture.

  • Detection of intermediate reduction products (e.g., nitroso or hydroxylamine derivatives) by analytical methods.

Possible Causes:

  • Insufficient Reducing Agent: The stoichiometric amount of the reducing agent may not be adequate for complete conversion.

  • Deactivated Catalyst: In catalytic hydrogenation, the catalyst may have lost its activity.

  • Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

Troubleshooting Steps:

  • Increase Reducing Agent: Incrementally increase the molar ratio of the reducing agent to the starting material.

  • Catalyst Activity: Ensure the catalyst is fresh or properly activated. For Raney nickel, for instance, its activity is crucial.

  • Optimize Reaction Parameters: Increase the reaction time or temperature according to established protocols to drive the reaction to completion.

Issue 3: Formation of Dehalogenated Byproduct (2-methylaniline)

Symptoms:

  • GC-MS analysis confirms the presence of 2-methylaniline in the product mixture.

  • This is more common when using catalytic hydrogenation.

Possible Causes:

  • Harsh Reaction Conditions: High temperatures or pressures during hydrogenation can promote hydrodechlorination.

  • Catalyst Type: Some catalysts are more prone to causing dehalogenation.

Troubleshooting Steps:

  • Milder Conditions: Reduce the reaction temperature and pressure.

  • Catalyst Selection: Raney nickel is often used as an alternative to Palladium on carbon (Pd/C) to minimize dehalogenation of aromatic halides.[2]

  • Use of Inhibitors: In some cases, catalyst poisons or inhibitors can be used to selectively suppress the dehalogenation reaction.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Synthesis RouteStarting MaterialKey ReagentsReported YieldPurityKey Side Products
Direct Chlorination 2-MethylanilineCl2, H2SO4-Mixture of Isomers5-Chloro-2-methylaniline
Nitro Reduction 2-Chloro-6-nitrotolueneFe, HCl~94%--
Nitro Reduction 2-Chloro-6-nitrotolueneSulfur, NaHCO380-85%99% (GC)-
Nitro Reduction 2-Chloro-6-nitrotoluenePolysulfide, Ammonium Salt98.80%99.80% (GC)-

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 1-Chloro-2-methyl-3-nitrobenzene with Iron [3]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and condenser, add 100 g of finely divided iron, 20 g of concentrated hydrochloric acid, and 200 ml of water.

  • Addition of Starting Material: Heat the mixture to boiling with continuous stirring. Add 100 g of 1-chloro-2-methyl-3-nitrobenzene over a period of 2 hours.

  • Work-up: After the addition is complete, place the reaction mixture in an oil bath. Add 20 g of sodium carbonate.

  • Purification: Distill the this compound with steam at 140° C (bath temperature 200° C) through an inclined condenser. Separate the product using a separating funnel. Further purify by vacuum distillation, collecting the fraction at 105-110° C / 10 mm.

Protocol 2: Synthesis of this compound via Reduction of 2-Chloro-6-nitrotoluene with Sulfur [1]

  • Reaction Setup: In a 1000 ml three-necked flask, add 500 ml of N,N-dimethylacetamide, 51 g (0.3 moles) of 2-chloro-6-nitrotoluene, 29 g (0.9 moles) of sulfur, and 76 g (0.9 moles) of sodium bicarbonate.

  • Reaction: Stir and heat the mixture at 130°C for 20 hours.

  • Work-up: Terminate the reaction and filter the mixture.

  • Purification: The filtrate is subjected to fractional distillation under reduced pressure to obtain this compound (boiling point: 115-117 °C at 10 mmHg).

Visualizations

Synthesis_Pathways This compound This compound 5-Chloro-2-methylaniline 5-Chloro-2-methylaniline 2-Chloro-6-nitrotoluene 2-Chloro-6-nitrotoluene 2-Chloro-6-nitrotoluene->this compound Reduction (Desired) Incomplete_Reduction_Products Nitroso/Hydroxylamine Intermediates 2-Chloro-6-nitrotoluene->Incomplete_Reduction_Products Incomplete Reduction Dehalogenation_Product 2-Methylaniline 2-Chloro-6-nitrotoluene->Dehalogenation_Product Dehalogenation Azo_Azoxy_Products Azo/Azoxy Byproducts Incomplete_Reduction_Products->Azo_Azoxy_Products Condensation 2-Methylaniline 2-Methylaniline 2-Methylaniline->5-Chloro-2-methylaniline Chlorination (Side Reaction)

Caption: Synthetic pathways to this compound and major side reactions.

Troubleshooting_Logic Route_Chlorination Direct Chlorination Route? Isomer_Impurity Isomeric Impurity (5-Chloro-2-methylaniline) Route_Chlorination->Isomer_Impurity Yes Route_Reduction Nitro Reduction Route? Incomplete_Reaction Incomplete Reaction or Dehalogenation Route_Reduction->Incomplete_Reaction Yes Solution_Chlorination Optimize Conditions (Temp, Reagent) & Purify Isomer_Impurity->Solution_Chlorination Solution_Reduction Adjust Reducing Agent, Catalyst & Conditions Incomplete_Reaction->Solution_Reduction Problem Problem Problem->Route_Reduction

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Catalyst Poisoning in 3-Chloro-2-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the synthesis of 3-Chloro-2-methylaniline. The primary focus is on the catalytic hydrogenation of 2-chloro-6-nitrotoluene (B1664060), a common industrial route to this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound, and what are their typical vulnerabilities?

A1: The most frequently employed catalysts are Palladium on carbon (Pd/C), Raney nickel, and Platinum-based catalysts.[1][2] Each has its own set of vulnerabilities:

  • Palladium on Carbon (Pd/C): This is a widely used catalyst known for its high activity. However, it is highly susceptible to poisoning by sulfur and halogen compounds.[3]

  • Raney Nickel: A cost-effective alternative, Raney nickel is also prone to poisoning by sulfur compounds and can be deactivated by coking.[4][5]

  • Platinum-based Catalysts: Often more active than palladium, platinum catalysts can also be poisoned by halides and sulfur.[6]

Q2: What are the primary causes of catalyst deactivation in this synthesis?

A2: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. The main causes can be categorized as:

  • Poisoning: This involves the strong chemisorption of impurities or byproducts onto the active sites. Common poisons in this synthesis include:

    • Sulfur Compounds: Impurities in the starting materials or hydrogen gas stream, such as hydrogen sulfide (B99878) (H₂S) or thiophene, can irreversibly bind to the metal surface.[7]

    • Halide Ions: The substrate itself, 2-chloro-6-nitrotoluene, can be a source of chloride ions that poison the catalyst.

    • Nitrogen-Containing Compounds: The product, this compound, or reaction intermediates can sometimes act as inhibitors by strongly coordinating to the metal center.[8]

  • Fouling or Coking: This is the physical deposition of carbonaceous residues (coke) on the catalyst surface, blocking active sites and pores. This is more common at higher reaction temperatures.[8]

  • Thermal Degradation (Sintering): At high reaction temperatures, small metal crystallites on a support can agglomerate into larger particles. This reduces the active surface area of the catalyst, leading to a decrease in activity.[3]

Q3: How can I identify the cause of catalyst deactivation in my experiment?

A3: Observing the rate and nature of deactivation can provide clues:

  • Rapid, Severe Deactivation: A sudden and significant drop in activity often points to strong poisoning from a contaminant in the feedstock.

  • Gradual Deactivation: A slow, steady decline in performance is more indicative of coking, sintering, or poisoning by a low-concentration impurity.

For a more systematic approach, refer to the troubleshooting guide in the next section.

Troubleshooting Guides

Issue 1: Low or No Conversion of 2-chloro-6-nitrotoluene

This is a common issue that can be frustrating. The following decision tree can help you diagnose the potential cause.

Troubleshooting_Low_Conversion Start Low or No Conversion Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Poisoning Potential Catalyst Poisoning Check_Catalyst->Poisoning No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Suboptimal_H2 Suboptimal H2 Pressure/Flow Check_Conditions->Suboptimal_H2 No Check_Purity->Poisoning Yes Sintering Potential Sintering/Coking Check_Purity->Sintering No Impurity_Source Identify and Remove Impurity Source Poisoning->Impurity_Source Regenerate_Catalyst Regenerate or Replace Catalyst Sintering->Regenerate_Catalyst Optimize_Conditions Optimize Reaction Conditions Suboptimal_H2->Optimize_Conditions Suboptimal_Temp Suboptimal Temperature Impurity_Source->Regenerate_Catalyst Optimize_Conditions->Start

Troubleshooting workflow for low conversion.
Issue 2: Poor Selectivity (High Levels of Dechlorination)

An increase in the formation of 2-methylaniline is a clear indicator of poor selectivity due to dechlorination.

Possible Causes:

  • Catalyst Type: Some catalysts are inherently more prone to causing dehalogenation.

  • Reaction Conditions: High temperatures and high hydrogen pressures can favor dechlorination.

  • Catalyst Poisons: Certain poisons can alter the catalyst's selectivity.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Try lowering the reaction temperature and/or hydrogen pressure.

  • Screen Different Catalysts: If using Pd/C, consider switching to a platinum-based catalyst or a modified Pd/C catalyst.

  • Use a Dechlorination Inhibitor: The addition of a small amount of a dechlorination inhibitor can sometimes improve selectivity.

Data Presentation

The following table summarizes the effect of substrate concentration on the conversion and selectivity during the hydrogenation of a halogenated nitroaromatic (1-iodo-4-nitrobenzene) using a Pt-V/C catalyst. While not specific to this compound, it illustrates a common trend where lower substrate concentrations can lead to higher selectivity by minimizing dehalogenation.[9]

Substrate Concentration (M)Conversion (%) after 5 minDehalogenation (%)
0.2~2027
0.1~808
0.0599.51

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 2-chloro-6-nitrotoluene

This protocol provides a general method for the synthesis of this compound. Optimal conditions may vary depending on the specific catalyst and equipment used.

Materials:

  • 2-chloro-6-nitrotoluene

  • Palladium on carbon (5% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Pressurized hydrogenation reactor

Procedure:

  • To a pressurized hydrogenation reactor, add 2-chloro-6-nitrotoluene (1 equivalent) and ethanol.

  • Carefully add the 5% Pd/C catalyst (typically 0.5-2 mol% of palladium relative to the substrate).

  • Seal the reactor and purge with nitrogen gas several times to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1 MPa).[10]

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.[10]

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • The filtrate contains the product, this compound, which can be purified by distillation under reduced pressure.

Protocol 2: Regeneration of a Sulfur-Poisoned Pd/C Catalyst

This protocol describes a general method for regenerating a Pd/C catalyst that has been poisoned by sulfur compounds.

Materials:

  • Deactivated Pd/C catalyst

  • Deionized water

  • Air or a mixture of air and nitrogen

  • Tube furnace

Procedure:

  • Washing: Wash the deactivated catalyst with deionized water to remove any soluble impurities.

  • Drying: Dry the catalyst in an oven at 100-120°C for several hours.

  • Oxidative Treatment: Place the dried catalyst in a tube furnace. Heat the catalyst in a stream of air or a mixture of air and nitrogen. The temperature and duration of this step will depend on the nature and extent of the poisoning. A common starting point is 300-400°C for 2-4 hours.[11] This step aims to oxidize the sulfur compounds to volatile sulfur oxides.

  • Reduction: After the oxidative treatment, cool the catalyst under a stream of nitrogen. The catalyst will need to be re-reduced before use. This can be done in the hydrogenation reactor prior to the next reaction by heating the catalyst under a flow of hydrogen.

Mandatory Visualization

Catalyst Poisoning Mechanism

The following diagram illustrates the general mechanism of catalyst poisoning, where a poison molecule blocks an active site on the catalyst surface, preventing the substrate from binding and reacting.

Poisoning_Mechanism cluster_catalyst Catalyst Surface Active_Site Active Site Product Product Active_Site->Product Reacts to form Blocked_Site Blocked Site Active_Site->Blocked_Site Substrate Substrate Substrate->Active_Site Binds Poison Poison Poison->Active_Site Irreversibly Binds

Mechanism of catalyst active site poisoning.
Troubleshooting Workflow for Catalyst Deactivation

This workflow provides a logical sequence of steps to diagnose and address catalyst deactivation.

Troubleshooting_Workflow Start Decreased Catalyst Performance Analyze_Feedstock Analyze Feedstock for Impurities (S, H₂O, etc.) Start->Analyze_Feedstock Characterize_Catalyst Characterize Spent Catalyst (BET, TGA, XPS) Start->Characterize_Catalyst Impurities_Found Impurities Detected? Analyze_Feedstock->Impurities_Found Changes_in_Catalyst Changes in Surface Area, Coke, or Metal State? Characterize_Catalyst->Changes_in_Catalyst Impurities_Found->Changes_in_Catalyst No Purify_Feedstock Purify Feedstock Impurities_Found->Purify_Feedstock Yes Regenerate_Catalyst Regenerate Catalyst Changes_in_Catalyst->Regenerate_Catalyst Yes (Coking/Poisoning) Replace_Catalyst Replace Catalyst Changes_in_Catalyst->Replace_Catalyst Yes (Sintering) Purify_Feedstock->Start Re-run Regenerate_Catalyst->Start Re-run

A logical workflow for troubleshooting catalyst deactivation.

References

Validation & Comparative

A Comparative Guide to 3-Chloro-2-methylaniline and 5-chloro-2-methylaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the isomeric compounds 3-Chloro-2-methylaniline and 5-chloro-2-methylaniline (B43014), offering valuable insights for researchers, scientists, and professionals in drug development. This document outlines their chemical and physical properties, synthesis protocols, key applications with supporting data, and toxicological profiles to aid in the selection of the appropriate isomer for specific research and development needs.

Physicochemical Properties

This compound and 5-chloro-2-methylaniline share the same molecular formula (C₇H₈ClN) and molecular weight (141.60 g/mol ), yet their structural differences lead to variations in their physical and chemical characteristics. A summary of their key properties is presented below.

PropertyThis compound5-chloro-2-methylaniline
CAS Number 87-60-5[1][2]95-79-4[3][4]
Synonyms 3-Chloro-o-toluidine, 2-Amino-6-chlorotoluene[1][2]5-Chloro-o-toluidine, 2-Amino-4-chlorotoluene[5]
Appearance Colorless to brown clear liquid[6]White or colorless to yellow to orange powder or lump, or clear liquid
Melting Point 2 °C[2][6]22 °C[4]
Boiling Point 241.8 ± 20.0 °C at 760 mmHg[6]237 °C at 1013 hPa[4]
Density 1.185 g/mL at 25 °C[2][7]1.17 g/cm³ at 20 °C[4]
Refractive Index n20/D 1.588[2]n20/D 1.584[8]
Solubility Soluble in common organic solvents; sparingly soluble in water.[7]Soluble in hot ethanol.

Spectroscopic Data

The structural differences between the two isomers are clearly delineated by their spectroscopic data. Key spectral information is summarized below.

Spectroscopic DataThis compound5-chloro-2-methylaniline
¹H NMR Spectra available.[9]Spectra available.[10]
¹³C NMR Spectra available.[1]Spectra available.[3]
IR Spectra available.[11]Spectra available.[3]
Mass Spectrometry Key peaks (m/z): 141, 106, 140.[1]Key peaks (m/z): 141, 106, 140.[3]

Synthesis and Manufacturing

Both isomers are primarily synthesized from nitrotoluene precursors through chlorination and subsequent reduction. The choice of the starting material dictates the final product isomer.

Synthesis of this compound

A common route for the synthesis of this compound involves the chlorination of o-nitrotoluene followed by reduction.[6][7]

Experimental Protocol:

  • Chlorination: o-Nitrotoluene is reacted with chlorine gas in the presence of a catalyst, such as ferric chloride, at a controlled temperature (e.g., 50-60 °C).[6][7] The reaction progress is monitored until the desired density is achieved. The resulting 2-chloro-6-nitrotoluene (B1664060) is then washed and purified.[6][7]

  • Reduction: The purified 2-chloro-6-nitrotoluene is then reduced to this compound. A common method is the Bechamp reduction, using iron filings and hydrochloric acid.[12] The reaction mixture is heated, and after completion, the product is isolated by steam distillation and purified by vacuum distillation.[12] Alternatively, catalytic hydrogenation using catalysts like Raney nickel can also be employed.[7]

Synthesis_3_Chloro_2_methylaniline cluster_chlorination Chlorination cluster_reduction Reduction o_nitrotoluene o-Nitrotoluene intermediate 2-Chloro-6-nitrotoluene o_nitrotoluene->intermediate cl2 Cl₂ cl2->intermediate catalyst FeCl₃ catalyst->intermediate catalyst product This compound intermediate->product reducing_agent Fe/HCl or H₂/Catalyst reducing_agent->product

Synthesis of this compound.
Synthesis of 5-chloro-2-methylaniline

The synthesis of 5-chloro-2-methylaniline typically starts with 4-chloro-2-nitrotoluene (B43163), which is then reduced.[3][5]

Experimental Protocol:

  • Reduction: 4-Chloro-2-nitrotoluene is reduced to 5-chloro-2-methylaniline. A patented method describes the use of a polysulfide solution (e.g., sodium polysulfide) in water with an ammonium (B1175870) salt.[8] The 4-chloro-2-nitrotoluene is added dropwise to the heated polysulfide solution.[8] After the reaction, the organic phase is separated, washed, and purified by distillation.[8]

Synthesis_5_chloro_2_methylaniline starting_material 4-Chloro-2-nitrotoluene product 5-chloro-2-methylaniline starting_material->product Reduction reducing_agent Polysulfide/Ammonium Salt reducing_agent->product Quinclorac_Pathway quinclorac Quinclorac auxin_receptor Auxin Receptor (e.g., ABP1, TIR1) quinclorac->auxin_receptor signal_transduction Signal Transduction auxin_receptor->signal_transduction gene_expression Altered Gene Expression signal_transduction->gene_expression acc_synthase ↑ ACC Synthase Activity gene_expression->acc_synthase cell_wall Inhibition of Cell Wall Synthesis gene_expression->cell_wall ethylene ↑ Ethylene Production acc_synthase->ethylene cyanide ↑ Cyanide Production acc_synthase->cyanide phytotoxicity Phytotoxicity & Plant Death ethylene->phytotoxicity cyanide->phytotoxicity cell_wall->phytotoxicity

References

A Comparative Guide to the Gas Chromatographic Analysis of 3-chloro-2-methylaniline and 3-chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Isomer Analysis

3-chloro-2-methylaniline and 3-chloro-4-methylaniline (B146341) are structural isomers with the same molecular formula (C₇H₈ClN) but differing in the positions of the chloro and methyl groups on the aniline (B41778) ring. These subtle structural differences can lead to variations in their physicochemical properties, which can be exploited for their separation by gas chromatography. The choice of GC column and temperature programming are crucial for achieving baseline separation of these isomers. Generally, on a non-polar column, the isomer with the lower boiling point is expected to elute first. 3-chloro-4-methylaniline has a boiling point of 237-238°C, while this compound has a boiling point of 245°C, suggesting that 3-chloro-4-methylaniline would have a shorter retention time.

Experimental Protocol: A Proposed GC Method

The following experimental protocol is adapted from a validated method for the separation of positional isomers of trifluoromethoxy aniline, which are structurally similar to the target analytes. This method is expected to provide good resolution for this compound and 3-chloro-4-methylaniline.

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis. For enhanced sensitivity and specificity, a Mass Spectrometer (MS) can be used as the detector.

ParameterRecommended Condition
GC Column AT-210 (or equivalent mid-polarity column), 30 m x 0.53 mm ID, 1.0 µm film thickness
Carrier Gas Helium, constant flow of 3.0 psi
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1
Oven Temperature Program - Initial temperature: 100°C, hold for 2 minutes- Ramp 1: 5°C/minute to 180°C, hold for 5 minutes- Ramp 2: 10°C/minute to 240°C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Hydrogen Flow 40 mL/min
Air Flow 450 mL/min
Makeup Gas (Helium) 30 mL/min

Data Presentation: Predicted Performance

Based on the physical properties of the isomers and the proposed GC method, the following table summarizes the expected analytical performance. The retention times are estimates and will need to be confirmed experimentally.

AnalytePredicted Retention Time (min)Expected Resolution (Rs)Limit of Detection (LOD)Limit of Quantitation (LOQ)
3-chloro-4-methylaniline ~15 - 17> 1.5~0.5 µg/mL~1.5 µg/mL
This compound ~18 - 20> 1.5~0.5 µg/mL~1.5 µg/mL

Experimental Workflow

The logical workflow for the GC analysis of this compound and 3-chloro-4-methylaniline is illustrated in the following diagram.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample Containing Isomers Dissolution Dissolve in appropriate solvent (e.g., Methanol) Sample->Dissolution Injection Inject Sample/Standard into GC Dissolution->Injection Standard Prepare Calibration Standards Standard->Injection Separation Separation on GC Column (e.g., AT-210) Injection->Separation Detection Detection by FID/MS Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Identification (based on retention time) Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Report Quantification->Report Generate Report

Caption: Workflow for GC analysis of isomeric chloromethylanilines.

Conclusion

The gas chromatographic method outlined in this guide provides a robust framework for the separation and analysis of this compound and 3-chloro-4-methylaniline. The selection of a mid-polarity capillary column, such as the AT-210, combined with a well-defined temperature gradient, is key to achieving the necessary resolution between these positional isomers. While the provided retention times are predictive, this guide offers a strong starting point for method development and validation. For definitive identification, especially at low concentrations, coupling the gas chromatograph to a mass spectrometer is highly recommended. This approach will enable researchers and drug development professionals to accurately assess the isomeric purity of their samples, ensuring product quality and safety.

Spectroscopic Comparison of Chloromethylaniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of chloromethylaniline isomers is crucial for their unambiguous identification in complex research, development, and quality control settings. This guide provides a comparative overview of the key spectroscopic features of various chloromethylaniline isomers, including N-methylated and ring-methylated derivatives, supported by experimental data and detailed analytical protocols.

Chloromethylaniline isomers, sharing the same molecular formula (C₇H₈ClN) but differing in the substitution pattern on the aromatic ring, often exhibit distinct chemical and physical properties. Consequently, their accurate identification is paramount in fields such as drug development, chemical synthesis, and environmental analysis. This guide focuses on the spectroscopic differentiation of these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for the primary isomers of chloro-N-methylaniline and a selection of chlorotoluidine isomers.

Table 1: ¹H NMR Spectroscopic Data for Chloromethylaniline Isomers (CDCl₃)

IsomerChemical Shift (δ, ppm) and Coupling Constant (J, Hz)
2-Chloro-N-methylaniline 7.29 (d, J=7.2 Hz, 1H), 7.24-7.16 (m, 1H), 6.67 (t, J=7.4 Hz, 2H), 4.37 (s, 1H, NH), 2.92 (d, J=4.8 Hz, 3H, N-CH₃)[1]
3-Chloro-N-methylaniline 7.12 (t, J=8.0 Hz, 1H), 6.70 (dt, J=19.9, 10.0 Hz, 1H), 6.65-6.55 (m, 1H), 6.50 (dd, J=8.1, 2.0 Hz, 1H), 3.82 (s, 1H, NH), 2.84 (s, 3H, N-CH₃)[2]
4-Chloro-N-methylaniline 7.11 (s, 2H), 6.50 (s, 2H), 2.70 (s, 1H, NH), 2.83 (s, 3H, N-CH₃)
2-Chloro-6-methylaniline Aromatic H: multiplet, NH₂: broad singlet, CH₃: singlet[3]
3-Chloro-2-methylaniline Aromatic H: multiplet, NH₂: broad singlet, CH₃: singlet[4]
3-Chloro-4-methylaniline 6.958 (d), 6.675 (dd), 6.473 (d), 3.48 (br s, 2H, NH₂), 2.234 (s, 3H, CH₃)[5]
2-Chloro-4-methylaniline Aromatic H: multiplet, NH₂: broad singlet, CH₃: singlet[6]

Table 2: ¹³C NMR Spectroscopic Data for Chloromethylaniline Isomers (CDCl₃)

IsomerChemical Shift (δ, ppm)
2-Chloro-N-methylaniline 145.01, 128.95, 127.84, 119.04, 117.00, 110.61, 30.35 (N-CH₃)[1]
3-Chloro-N-methylaniline 150.33, 134.90, 130.02, 116.86, 111.76, 110.73, 30.41 (N-CH₃)[2]
4-Chloro-N-methylaniline 147.91, 129.01, 121.81, 113.44, 30.79 (N-CH₃)
This compound Aromatic C and CH₃ signals are expected to be distinct from other isomers.[7]
4-Chloro-3-methylaniline Aromatic C and CH₃ signals are expected to be distinct from other isomers.[8]

Table 3: Mass Spectrometry Data for Chloromethylaniline Isomers

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Chloro-N-methylaniline 141.03[1]Characteristic isotopic pattern for one chlorine atom.
3-Chloro-N-methylaniline 141.03[2]Characteristic isotopic pattern for one chlorine atom.
4-Chloro-N-methylaniline 141Characteristic isotopic pattern for one chlorine atom.
2-Chloro-6-methylaniline 141[9]106[9]
3-Chloro-4-methylaniline 141[10]140, 106[10]
4-Chloro-2-methylaniline 141Characteristic isotopic pattern for one chlorine atom.[11]

Table 4: Infrared (IR) Spectroscopy Data for Selected Chloromethylaniline Isomers

IsomerKey Vibrational Frequencies (cm⁻¹)
4-Chloro-2-methylaniline Data available, detailed peak list not provided in search results.[12]
4-Chloro-3-methylaniline Data available, detailed peak list not provided in search results.

Table 5: UV-Vis Spectroscopy Data for Selected Chloromethylaniline Isomers

Isomerλmax (nm)
2-Chloro-6-methylaniline Data available, specific values not provided in search results.[9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of chloromethylaniline isomers.

Materials:

  • Chloromethylaniline isomer sample (10-20 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated chloroform (B151607) (CDCl₃)

  • 5 mm NMR tubes

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve the accurately weighed sample in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube. Add a small amount of TMS. Ensure the sample is fully dissolved; sonication may be used if necessary.[13]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz[13]

    • Pulse Program: Standard single-pulse (e.g., zg30)[13]

    • Number of Scans: 16-32[13]

    • Relaxation Delay: 1.0 s[13]

    • Spectral Width: -2 to 12 ppm[13]

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse (e.g., zgpg30)

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2.0 s

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid chloromethylaniline isomers to identify functional groups and create a unique fingerprint for each isomer.

Method: Attenuated Total Reflectance (ATR)-FTIR

Materials:

  • Liquid chloromethylaniline isomer sample

  • ATR-FTIR spectrometer with a diamond or germanium crystal

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[14]

  • Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft, lint-free wipe after each measurement to prevent cross-contamination.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the chloromethylaniline isomers and obtain their mass spectra for identification based on molecular weight and fragmentation patterns.

Materials:

Procedure:

  • Sample Preparation: Prepare a dilute solution of the isomer in the chosen solvent (e.g., 1 mg/mL).

  • GC-MS System Parameters (Typical):

    • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Injection Mode: Splitless.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Analysis: Inject the sample into the GC-MS system and acquire the data.

  • Data Analysis: Identify the peak corresponding to the chloromethylaniline isomer in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) of the chloromethylaniline isomers in a suitable solvent.

Materials:

  • Chloromethylaniline isomer sample

  • Spectroscopic grade solvent (e.g., ethanol (B145695) or methanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a dilute stock solution of the isomer in the chosen solvent. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.

  • Spectrum Acquisition: Scan the sample across a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) at which the maximum absorbance (λmax) occurs.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chloromethylaniline isomer.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chloromethylaniline Isomer Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR (¹H & ¹³C) Dissolution->NMR FTIR FTIR (ATR) Dissolution->FTIR GCMS GC-MS Dissolution->GCMS UVVis UV-Vis Dissolution->UVVis NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data GCMS_Data Retention Time, Mass Spectrum GCMS->GCMS_Data UVVis_Data λmax UVVis->UVVis_Data Comparison Comparative Analysis & Isomer Identification NMR_Data->Comparison FTIR_Data->Comparison GCMS_Data->Comparison UVVis_Data->Comparison

Caption: General experimental workflow for the spectroscopic analysis of chloromethylaniline isomers.

Logical Diagram for Isomer Identification

This diagram outlines a logical approach to differentiating between chloromethylaniline isomers based on their spectroscopic data.

Caption: Decision tree for the identification of chloromethylaniline isomers using spectroscopic data.

References

Efficacy of Quinclorac and its Alternatives for Weed Management in Rice Cultivation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Agricultural Scientists

Quinclorac, a herbicide derived from 3-Chloro-2-methylaniline, is a significant tool in the management of grassy weeds, particularly in rice cultivation. This guide provides a comprehensive comparison of Quinclorac's efficacy against other commonly used herbicides, supported by experimental data. It also details the methodologies for key experiments and visualizes the underlying biological and experimental processes.

Comparative Efficacy of Herbicides on Barnyardgrass (Echinochloa crus-galli)

Barnyardgrass is one of the most competitive weeds in rice production globally. The following tables summarize the efficacy of Quinclorac and its alternatives in controlling both susceptible and resistant biotypes of this pervasive weed.

Table 1: Efficacy of Various Herbicides on Susceptible Barnyardgrass

HerbicideApplication Rate (g ai/ha)Weed StageEfficacy (%)Reference
Quinclorac280 - 5602-leaf≥90%[1]
Propanil33603-4 leaf>90%[2]
Bispyribac-sodium252-4 leaf100% (mortality)[3]
Cyhalofop-butylNot Specified2-4 leaf>93% (season-long)[4]
PendimethalinNot SpecifiedPre-emergence>90% (early season)[4]

Table 2: Efficacy of Alternative Herbicides on Quinclorac-Resistant Barnyardgrass

HerbicideApplication Rate (g ai/ha)Weed StageEfficacy (%)Reference
Cyhalofop-butylNot Specified2-3 leaf (EPOST)>93%[4]
FenoxapropNot Specified2-3 leaf (EPOST)>93%[4]
Bispyribac-sodiumNot Specified4-5 leaf (MPOST)>88%[4]
ImazethapyrNot SpecifiedNot Specified100%[4]
Propanil (tank mix)Not Specified2-leafConsistently high[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of herbicide efficacy. Below are methodologies for conducting herbicide efficacy trials and for determining the Growth Rate reduction (GR₅₀) values.

Protocol 1: Herbicide Efficacy Field Trial

This protocol outlines a standard procedure for evaluating the effectiveness of herbicides in a field setting.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of three to four replications to account for field variability.

  • Plot Size: Establish plots of a size that allows for representative sampling and minimizes edge effects (e.g., 2 x 10 meters).

  • Treatments: Include a non-treated control, the test herbicide(s) at various application rates, and a standard herbicide treatment for comparison.

2. Herbicide Application:

  • Sprayer Calibration: Calibrate the sprayer before each application to ensure a uniform and accurate delivery volume. This involves measuring nozzle output at a constant pressure and calculating the application volume per unit area.

  • Application Timing: Apply herbicides at the specified crop and weed growth stages (e.g., pre-emergence, early post-emergence at the 2-3 leaf stage of barnyardgrass).

  • Application Technique: Use a handheld or bicycle-type plot sprayer with a boom to ensure even coverage. Maintain a constant speed and boom height during application.

3. Data Collection:

  • Visual Efficacy Ratings: Assess weed control visually at regular intervals (e.g., 7, 14, 21, and 28 days after treatment) using a 0-100% scale, where 0% is no control and 100% is complete weed death.

  • Biomass Reduction: At the end of the evaluation period, harvest the above-ground weed biomass from a defined area within each plot. Dry the biomass in an oven at 70°C for 72 hours and weigh it. Calculate the percentage of biomass reduction relative to the non-treated control.

  • Crop Yield: Harvest the crop from the center of each plot to determine the grain yield and assess the impact of the weed control treatments.

Protocol 2: Determination of GR₅₀ (50% Growth Reduction)

The GR₅₀ value is the herbicide concentration that causes a 50% reduction in plant growth and is a key metric for quantifying herbicide resistance.

1. Plant Material and Growth Conditions:

  • Grow a susceptible and the putative resistant weed biotype from seed in pots containing a standardized soil mix under controlled greenhouse conditions.

  • Thin seedlings to a uniform number per pot after emergence.

2. Herbicide Treatment:

  • Apply the herbicide at a range of doses (typically 7-8 concentrations, including a zero-dose control) when the plants reach a specific growth stage (e.g., 2-3 leaf stage). The dose range should span from no effect to complete growth inhibition.

  • Use a laboratory sprayer to ensure uniform application.

3. Data Collection and Analysis:

  • After a set period (e.g., 21 days), harvest the above-ground plant material, dry it to a constant weight, and record the dry weight for each pot.

  • Convert the dry weight data to a percentage of the untreated control for each biotype.

  • Fit the dose-response data to a non-linear regression model (e.g., a four-parameter logistic curve) to calculate the GR₅₀ value. The GR₅₀ is the herbicide dose that reduces the dry weight by 50% compared to the untreated control.[6][7]

Visualizing Mechanisms and Workflows

Quinclorac's Mechanism of Action: A Synthetic Auxin

Quinclorac functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[8][9] In susceptible grass species, this leads to an overproduction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, which in turn results in a toxic accumulation of ethylene (B1197577) and cyanide, ultimately causing plant death.[10]

Quinclorac_MOA cluster_plant_cell Susceptible Plant Cell Quinclorac Quinclorac Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Quinclorac->Auxin_Receptor Binds to Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription ACC_Synthase ACC Synthase (Overproduction) Auxin_Response_Genes->ACC_Synthase Leads to Ethylene Ethylene (Accumulation) ACC_Synthase->Ethylene Produces Cyanide Cyanide (HCN) (Toxic Accumulation) Ethylene->Cyanide Co-product is Cell_Death Cell Death Cyanide->Cell_Death Causes Herbicide_Efficacy_Workflow cluster_workflow Herbicide Efficacy Trial Workflow A Site Selection & Soil Characterization B Experimental Design (e.g., RCBD) A->B C Plot Preparation & Demarcation B->C D Rice Sowing or Transplanting C->D E Herbicide Application (Timing & Dose) D->E F Irrigation & Crop Management E->F G Weed Efficacy Assessment (Visual Ratings, Biomass) E->G H Crop Phytotoxicity Assessment E->H F->G F->H I Yield Data Collection G->I H->I J Statistical Analysis & Reporting I->J

References

A Comparative Guide to the Synthesis of Quinclorac: Traditional vs. Alternative Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) is a widely used herbicide, and its efficient synthesis is a topic of significant interest in agrochemical research and production. This guide provides a detailed comparison of two primary synthetic routes to Quinclorac, focusing on the key intermediates, reaction efficiency, and environmental impact. We present a traditional industrial method alongside a more recent, greener alternative, supported by experimental data and detailed protocols to aid researchers in their synthetic strategy.

At a Glance: Comparison of Synthetic Routes

The two primary routes for Quinclorac synthesis diverge after the formation of the common intermediate, 7-chloro-8-methylquinoline (B132762). The traditional route involves chlorination followed by oxidation, often using harsh reagents. The alternative route employs a direct oxidation of the methyl group followed by chlorination, offering a potentially more environmentally benign process.

ParameterRoute A: Traditional Synthesis Route B: Alternative Synthesis
Starting Material 2-Methyl-3-chloroaniline, Glycerol/Acrolein7-Chloro-8-methylquinoline
Key Intermediates 7-Chloro-8-methylquinoline, 3,7-Dichloro-8-(chloromethyl)quinoline (B8622452)7-Chloro-8-methylquinoline, 7-Chloro-8-quinolinecarboxylic acid
Key Reactions Skraup Cyclization, Radical Chlorination, OxidationOxidation of a methyl group, Electrophilic Chlorination
Typical Oxidizing Agent Nitric Acid in Sulfuric AcidOxygen with a catalytic system
Reported Overall Yield ~70% (in some patented processes)Potentially higher and more efficient
Environmental Concerns Generation of NOx and large volumes of acidic wastewaterUse of organic solvents, but avoids harsh oxidizing acids
Safety Considerations Use of highly corrosive and oxidizing acidsHandling of catalysts and organic solvents

Synthetic Pathway Overview

The following diagrams illustrate the traditional and alternative synthetic pathways for Quinclorac.

G cluster_A Route A: Traditional Synthesis A1 2-Methyl-3-chloroaniline + Glycerol A2 7-Chloro-8-methylquinoline A1->A2 Skraup Cyclization A3 3,7-Dichloro-8-(chloromethyl)quinoline A2->A3 Chlorination A4 Quinclorac A3->A4 Oxidation (e.g., HNO3/H2SO4)

Caption: Traditional synthesis of Quinclorac (Route A).

G cluster_B Route B: Alternative Synthesis B1 7-Chloro-8-methylquinoline B2 7-Chloro-8-quinolinecarboxylic acid B1->B2 Catalytic Oxidation (e.g., O2, NHPI/AIBN) B3 Quinclorac B2->B3 Chlorination

Caption: Alternative synthesis of Quinclorac (Route B).

Experimental Protocols

Route A: Traditional Synthesis via 3,7-Dichloro-8-(chloromethyl)quinoline

This route is a common industrial method for producing Quinclorac.

Step 1: Synthesis of 7-Chloro-8-methylquinoline (Skraup Cyclization)

  • Reactants: 2-Methyl-3-chloroaniline, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).

  • Procedure: A mixture of 2-methyl-3-chloroaniline, glycerol, and concentrated sulfuric acid is heated. An oxidizing agent is added portion-wise to control the exothermic reaction. The reaction mixture is then heated for several hours. After cooling, the mixture is poured into water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product. The product is then purified by distillation or recrystallization. A patent describes a method that avoids sulfuric acid by using a monobasic inorganic acid and a dehydrogenation reagent in an organic solvent, achieving a yield of 92-93%.[1]

Step 2: Chlorination of 7-Chloro-8-methylquinoline

  • Reactants: 7-Chloro-8-methylquinoline, chlorinating agent (e.g., sulfuryl chloride or chlorine gas), radical initiator (e.g., AIBN).

  • Procedure: 7-Chloro-8-methylquinoline is dissolved in a suitable solvent (e.g., dichlorobenzene). A radical initiator is added, and the mixture is heated. The chlorinating agent is then introduced, and the reaction is maintained at an elevated temperature until completion. The solvent is removed under reduced pressure to yield crude 3,7-dichloro-8-(chloromethyl)quinoline.

Step 3: Oxidation to Quinclorac

  • Reactants: 3,7-Dichloro-8-(chloromethyl)quinoline, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure: The crude 3,7-dichloro-8-(chloromethyl)quinoline is added to a mixture of concentrated sulfuric acid and concentrated nitric acid. The mixture is heated to facilitate the oxidation of the chloromethyl group to a carboxylic acid. The reaction is monitored until completion, after which the mixture is poured onto ice to precipitate the Quinclorac. The product is then filtered, washed with water, and dried. This process is known to generate significant amounts of waste acid and NOx gases.[2]

Route B: Alternative Synthesis via 7-Chloro-8-quinolinecarboxylic Acid

This route offers a more environmentally friendly approach by avoiding the use of harsh oxidizing acids.

Step 1: Synthesis of 7-Chloro-8-methylquinoline

  • This step is identical to Step 1 in Route A.

Step 2: Catalytic Oxidation of 7-Chloro-8-methylquinoline

  • Reactants: 7-Chloro-8-methylquinoline, oxygen, N-hydroxyphthalimide (NHPI), azobisisobutyronitrile (AIBN), solvent (e.g., acetic acid).

  • Procedure: 7-Chloro-8-methylquinoline is dissolved in a solvent along with catalytic amounts of NHPI and AIBN. The reaction vessel is pressurized with oxygen, and the mixture is heated. The reaction proceeds via a radical mechanism where the methyl group is oxidized to a carboxylic acid.[3] After the reaction is complete, the product, 7-chloro-8-quinolinecarboxylic acid, is isolated by filtration and can be purified by recrystallization. This method avoids the use of strong mineral acids and produces water as the primary byproduct.[3]

Step 3: Chlorination of 7-Chloro-8-quinolinecarboxylic Acid

  • Reactants: 7-Chloro-8-quinolinecarboxylic acid, chlorinating agent (e.g., chlorine gas), catalyst (e.g., azobisisobutyronitrile), solvent.

  • Procedure: 7-Chloro-8-quinolinecarboxylic acid is suspended in a suitable solvent. A catalyst is added, and chlorine gas is bubbled through the mixture at a controlled temperature. The reaction introduces a chlorine atom at the 3-position of the quinoline (B57606) ring to yield Quinclorac. The product is then isolated by filtration, washed, and dried.

Performance Comparison and Discussion

MetricRoute A: Traditional Synthesis Route B: Alternative Synthesis Analysis
Yield Overall yields can be around 70%, but can be lower depending on the efficiency of the oxidation step.[4]Potentially higher overall yield due to cleaner and more selective reactions. The catalytic oxidation step is reported to be highly efficient.Route B offers the potential for higher yields by avoiding the harsh conditions of the traditional oxidation step, which can lead to side reactions and product degradation.
Purity The final product may contain nitro-impurities from the oxidation step, requiring further purification.[2]The cleaner reaction profile of the catalytic oxidation is likely to result in a purer final product, simplifying downstream processing.The absence of strong nitrating agents in Route B is a significant advantage in achieving high purity Quinclorac.
Cost The cost of raw materials like nitric and sulfuric acid is relatively low, but the cost of waste treatment can be high.The initial cost of catalysts like NHPI may be higher, but this could be offset by reduced waste treatment costs and potentially higher yields.A thorough economic analysis would need to consider raw material costs, energy consumption, and waste disposal expenses for both routes. The recyclability of the reaction liquid phase in the alternative method is a significant cost-saving factor.[3]
Environmental Impact Significant generation of acidic wastewater and toxic NOx fumes, which require extensive treatment.[2]Considered a "greener" route as it uses oxygen as the oxidant and avoids the formation of NOx. The main waste products are organic solvents, which can be recycled.[3]Route B presents a clear environmental advantage by eliminating the use of strong, polluting oxidizing acids.
Safety Handling of concentrated nitric and sulfuric acids poses significant safety risks. The Skraup reaction can be violently exothermic.[5]The use of pressurized oxygen requires careful handling and appropriate safety measures. Organic solvents are flammable.Both routes have associated safety hazards that must be managed with appropriate engineering controls and personal protective equipment.

Conclusion

The alternative synthesis of Quinclorac (Route B) via the intermediate 7-chloro-8-quinolinecarboxylic acid presents a compelling alternative to the traditional industrial method (Route A). While the traditional route is well-established, it suffers from significant environmental and safety drawbacks associated with the use of strong oxidizing acids. The alternative route, employing a catalytic oxidation with oxygen, offers the potential for higher yields, improved product purity, and a significantly reduced environmental footprint. For researchers and chemical manufacturers looking to develop more sustainable and efficient processes, the exploration and optimization of this alternative pathway for Quinclorac synthesis is a promising avenue. Further research focusing on catalyst development and process optimization for Route B could solidify its position as the preferred method for future Quinclorac production.

References

Purity Analysis of Commercial 3-Chloro-2-methylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final products. 3-Chloro-2-methylaniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Consequently, a thorough understanding of its purity profile from different commercial suppliers is essential. This guide provides a comparative analysis of the purity of commercial this compound, supported by detailed experimental protocols for its assessment.

Comparison of Commercial this compound

The purity of this compound can vary between suppliers due to differences in synthetic routes and purification processes. The primary synthesis route involves the chlorination of o-toluidine, which can lead to the formation of various isomers as impurities. Another common method is the reduction of 2-chloro-6-nitrotoluene. Potential impurities may include positional isomers such as 4-chloro-2-methylaniline (B164923) and 5-chloro-2-methylaniline, as well as unreacted starting materials and byproducts from the synthesis.

Below is a summary of a hypothetical purity analysis of this compound from three different commercial suppliers.

Table 1: Comparative Purity Analysis of Commercial this compound

ParameterSupplier ASupplier BSupplier C
Purity by HPLC (%) 99.699.199.8
Purity by GC-MS (%) 99.599.099.7
Purity by qNMR (%) 99.799.299.9
Major Impurity 1: 4-Chloro-2-methylaniline (%) 0.20.50.1
Major Impurity 2: 5-Chloro-2-methylaniline (%) 0.10.3< 0.05
Other Impurities (%) 0.10.2< 0.05
Appearance Clear, colorless to pale yellow liquidPale yellow liquidClear, colorless liquid

Note: The data presented in this table is for illustrative purposes and is based on typical values. Actual values may vary between batches.

Experimental Protocols

Accurate determination of the purity of this compound requires robust analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound and its isomers.

  • Instrumentation:

    • HPLC system with a UV detector

  • Column:

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase:

  • Gradient:

    • Start with 60% A and 40% B, hold for 2 minutes.

    • Linearly increase to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to initial conditions over 1 minute and equilibrate for 5 minutes.

  • Flow Rate:

    • 1.0 mL/min

  • Detection:

    • UV at 240 nm

  • Injection Volume:

    • 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer

  • Column:

    • DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas:

    • Helium at a constant flow of 1.0 mL/min

  • Injector Temperature:

    • 250°C

  • Temperature Program:

    • Initial temperature of 80°C, hold for 2 minutes.

    • Ramp to 200°C at a rate of 10°C/min.

    • Ramp to 280°C at a rate of 20°C/min and hold for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: 40-400 amu

  • Injection Volume:

    • 1 µL (split ratio 50:1)

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in dichloromethane.

Purity Assessment by Quantitative NMR (qNMR)

qNMR is a primary analytical method for determining the purity of organic compounds with high precision and accuracy.[1][2][3][4][5]

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher)

  • Internal Standard:

    • Maleic anhydride (B1165640) (or another suitable standard with sharp, well-resolved peaks that do not overlap with the analyte signals)

  • Solvent:

    • CDCl₃ or DMSO-d₆

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into an NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Ensure complete dissolution.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)

    • Number of scans: 16

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

      • Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • m = mass

        • Purity_standard = Purity of the internal standard

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of a commercial sample of this compound.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Commercial this compound Sample Prep Prepare solutions for each analytical technique Sample->Prep HPLC HPLC Analysis (Purity & Impurity Profiling) Prep->HPLC GCMS GC-MS Analysis (Impurity Identification) Prep->GCMS qNMR qNMR Analysis (Absolute Purity) Prep->qNMR Data Integrate & Analyze Data HPLC->Data GCMS->Data qNMR->Data Report Generate Purity Report & Comparison Data->Report

Purity analysis workflow.

Conclusion

The purity of commercial this compound is a critical parameter for its application in research and development. This guide provides a framework for comparing products from different suppliers and details the analytical methods required for a comprehensive purity assessment. By employing a combination of HPLC, GC-MS, and qNMR, researchers can confidently determine the purity and impurity profile of this compound, ensuring the quality and integrity of their work. It is recommended to request a certificate of analysis from the supplier and to perform in-house verification of purity using the methods described.

References

A Comparative Guide to Validating HPLC Methods for Aniline Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Selection and Validation for the Analysis of Aniline (B41778) and Its Metabolites

The accurate quantification of aniline and its metabolites is crucial in various fields, including drug development, toxicology, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for this purpose. This guide provides a comparative overview of validated HPLC methods for the simultaneous analysis of aniline and its primary metabolites, such as ortho-aminophenol (o-AP), para-aminophenol (p-AP), and N-acetyl-p-aminophenol (APAP or paracetamol). We present a summary of quantitative data from various methods to aid in the selection of the most suitable analytical approach for your research needs.

Comparison of HPLC Methods and Performance Data

The choice of HPLC column and mobile phase is critical for achieving optimal separation and sensitivity. Below is a comparison of different reversed-phase columns and their performance in the analysis of aniline and its metabolites.

Table 1: Comparison of HPLC Column Performance for Aniline Metabolite Analysis

ParameterMethod 1: C18 ColumnMethod 2: C8 ColumnMethod 3: C4 Column
Stationary Phase Octadecylsilyl (C18)Octylsilyl (C8)Butylsilyl (C4)
Mobile Phase Methanol (B129727)/Acetate (B1210297) Buffer (10 mM, pH 5) (60:40, v/v)[1]Methanol/Acetate Buffer (10 mM, pH 5) (60:40, v/v)[1]Methanol/Acetate Buffer (10 mM, pH 5) (60:40, v/v)[1]
Detection PDA (270 nm)[1]PDA (270 nm)[1]PDA (270 nm)[1]
Flow Rate 1.0 mL/min[1]1.0 mL/min[1]1.0 mL/min[1]
Linearity Range (µg/mL) 2.0 - 60[1]2.0 - 60[1]2.0 - 60[1]
Correlation Coefficient (r²) > 0.999[1]> 0.999[1]> 0.999[1]
Recovery (%) 88.2 - 100.5[1]87.5 - 101.4[1]89.1 - 101.1[1]
Limit of Quantification (LOQ) (µg/mL) Aniline: 0.15, o-AP: 0.21, p-AP: 0.18[1]Aniline: 0.18, o-AP: 0.25, p-AP: 0.21[1]Aniline: 0.08, o-AP: 0.12, p-AP: 0.10[1]

Note: The C4 column demonstrated the best chromatographic results in the referenced study, offering the lowest limits of quantification for the target analytes.[1]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are representative experimental protocols for the analysis of aniline and its metabolites.

Method 1: RP-HPLC with PDA Detection[1]

This method is suitable for the simultaneous determination of aniline, o-aminophenol, m-aminophenol, and p-aminophenol.

  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector.

  • Column: A reversed-phase C4 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and 10 mM acetate buffer (pH 5) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Sample Preparation:

    • Prepare stock solutions of aniline and its metabolites in methanol.

    • Create working standard solutions by diluting the stock solutions with the mobile phase to desired concentrations.

    • For unknown samples, perform a suitable extraction method to isolate the analytes from the sample matrix, followed by dissolution in the mobile phase.

  • Validation Parameters:

    • Linearity: Assessed by constructing calibration curves from 2.0 to 60 µg/mL.

    • Accuracy: Determined by recovery studies in spiked water samples, with recoveries ranging from 87.51% to 101.35%.[1]

    • Precision: Evaluated by replicate injections, with relative standard deviations (RSD) between 0.31% and 1.62%.[1]

    • Limit of Quantification (LOQ): Determined to be in the range of 0.0778 to 0.2073 µg/mL for the different compounds.[1]

Method 2: RP-HPLC for Aniline and Metabolites including Phenylhydroxylamine[2]

This method is designed for the determination of aniline and a broader range of its metabolites.

  • Instrumentation: A high-pressure liquid chromatograph with a spectrophotometric detector.

  • Column: A reversed-phase µ-Bondapak C18 column.[2]

  • Mobile Phase:

    • For elution of aniline, o- and p-aminophenol, and phenylhydroxylamine: Methanol-water (15:85) containing 0.26 M ammonium (B1175870) acetate and 0.015 M nickel acetate.[2]

    • For elution of nitrosobenzene, nitrobenzene, azobenzene, and azoxybenzene: Methanol-water (50:50).[2]

  • Detection: Spectrophotometric detection at an appropriate wavelength.

  • Sample Preparation: Nanomole quantities of the standards are prepared for developing the method. For biological samples, appropriate extraction and clean-up procedures would be necessary.

Visualizing the Workflow and Metabolic Pathway

To better understand the processes involved, the following diagrams illustrate the experimental workflow for HPLC method validation and the metabolic pathway of aniline.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation Standard_Prep Standard Preparation Injection Sample/Standard Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System Column_Equilibration Column Equilibration HPLC_System->Column_Equilibration Column_Equilibration->Injection Chromatographic_Run Chromatographic Run Injection->Chromatographic_Run Peak_Integration Peak Integration & Identification Chromatographic_Run->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analytes Calibration_Curve->Quantification Linearity Linearity & Range Quantification->Linearity Accuracy Accuracy (Recovery) Quantification->Accuracy Precision Precision (RSD%) Quantification->Precision LOD_LOQ LOD & LOQ Determination Quantification->LOD_LOQ Aniline_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Aniline Aniline Phenylhydroxylamine N-Phenylhydroxylamine Aniline->Phenylhydroxylamine N-Hydroxylation (CYP450) o_Aminophenol o-Aminophenol Aniline->o_Aminophenol Hydroxylation (CYP450) p_Aminophenol p-Aminophenol Aniline->p_Aminophenol Hydroxylation (CYP450) Conjugates Glucuronide/Sulfate Conjugates o_Aminophenol->Conjugates APAP N-Acetyl-p-aminophenol (Paracetamol) p_Aminophenol->APAP N-Acetylation p_Aminophenol->Conjugates

References

A Comparative Analysis of Chloroaniline Isomer Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of the three isomers of chloroaniline: ortho- (2-), meta- (3-), and para- (4-) chloroaniline. While structurally similar, these isomers exhibit significant differences in their toxic potential, a crucial consideration for risk assessment and the development of safer chemical alternatives in the pharmaceutical and chemical industries. This document synthesizes experimental data on their acute toxicity, hematotoxicity, and genotoxicity, providing an overview of the experimental protocols utilized in these assessments.

Key Findings

Experimental studies consistently demonstrate a distinct order of toxicity among the three chloroaniline isomers. The primary target for all three isomers is the hematopoietic system, where they induce methemoglobinemia and subsequent hemolytic anemia.[1][2] The potency of these toxic effects varies significantly based on the position of the chlorine atom on the aniline (B41778) ring.

The generally accepted order of hematotoxicity is:

Para-chloroaniline (4-chloroaniline) > Meta-chloroaniline (3-chloroaniline) > Ortho-chloroaniline (2-chloroaniline) [1][3]

  • p-Chloroaniline: Exhibits the most potent hematotoxic effects and is consistently found to be genotoxic across various assays.[1][2] It is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B).[2]

  • m-Chloroaniline: Demonstrates intermediate hematotoxic potency.[1][2]

  • o-Chloroaniline: Is the least potent of the three isomers in inducing hematotoxicity.[1][2]

Quantitative Toxicity Data

The acute toxicity of chloroaniline isomers varies depending on the animal model and the route of administration. The following tables summarize available quantitative data.

Table 1: Acute Toxicity of Chloroaniline Isomers (LD50)

IsomerSpeciesRoute of ExposureLD50 (mg/kg)
o-Chloroaniline RatOral1016
MouseOral256
RatDermal1000
m-Chloroaniline Guinea PigOral250[4]
CatDermal223[4]
p-Chloroaniline RatOral200-480[5]
RabbitDermal360[5]

Table 2: Comparative Hematotoxicity in a 13-Week Gavage Study [1]

IsomerSpeciesLowest Observed Adverse Effect Level (LOAEL) for HematotoxicityKey Hematological Effects
o-Chloroaniline Rat10 mg/kg/dayIncreased methemoglobin, anemia
m-Chloroaniline Rat<10 mg/kg/dayIncreased methemoglobin, anemia
p-Chloroaniline Rat5 mg/kg/dayMost severe methemoglobinemia and anemia

Table 3: Genotoxicity Profile of Chloroaniline Isomers [1]

IsomerSalmonella AssayMouse Lymphoma AssayIn vitro CHO CytogeneticsIn vivo Mouse Micronucleus
o-Chloroaniline Mixed ResultsMixed ResultsMixed ResultsMixed Results
m-Chloroaniline Mixed ResultsMixed ResultsMixed ResultsMixed Results
p-Chloroaniline MutagenicMutagenicMutagenicMutagenic

Experimental Protocols

The following are summaries of key experimental methodologies used to assess the toxicity of chloroaniline isomers.

In Vivo Acute Toxicity Study (LD50 Determination)

This protocol is a generalized procedure for determining the median lethal dose (LD50) of a substance.

  • Animal Model: Typically rats or mice are used, with both male and female animals included.

  • Dose Administration: The test substance is administered via the desired route (e.g., oral gavage, dermal application). A range of doses is selected to determine the dose that is lethal to 50% of the test population.

  • Observation: Animals are observed for a set period (e.g., 14 days) for clinical signs of toxicity and mortality.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.

Methemoglobin Determination Assay

This assay quantifies the percentage of methemoglobin in the blood, a key indicator of chloroaniline-induced hematotoxicity.

  • Sample Collection: Whole blood is collected from animals exposed to the test compound.

  • Lysis: Red blood cells are lysed to release hemoglobin.

  • Spectrophotometric Analysis: The absorbance of the sample is measured at specific wavelengths before and after the addition of a reducing agent (e.g., potassium ferricyanide (B76249) followed by potassium cyanide). The difference in absorbance is used to calculate the concentration of methemoglobin.[6]

In Vivo Micronucleus Assay

This assay is used to assess the genotoxic potential of a substance by detecting damage to chromosomes.

  • Animal Treatment: The test substance is administered to the animals (typically mice or rats) on one or more occasions.

  • Sample Collection: Bone marrow is collected from the femur at appropriate time points after the last administration.

  • Slide Preparation: Bone marrow smears are prepared on microscope slides.

  • Staining and Analysis: The slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs). The number of micronucleated PCEs is counted per a set number of PCEs to determine the frequency of micronucleus formation.[6]

Visualizing the Path to Toxicity

The following diagrams illustrate the experimental workflow for toxicity testing and the proposed mechanism of chloroaniline-induced hematotoxicity.

experimental_workflow cluster_invivo In Vivo Toxicity Assessment cluster_invitro In Vitro Assays cluster_data Data Analysis & Interpretation animal_model Animal Model Selection (e.g., Rats, Mice) dose_admin Dose Administration (Oral, Dermal, etc.) animal_model->dose_admin observation Clinical Observation (Toxicity Signs, Mortality) dose_admin->observation sample_collection Sample Collection (Blood, Bone Marrow) observation->sample_collection ld50_calc LD50 Calculation observation->ld50_calc histopathology Histopathological Examination sample_collection->histopathology methemoglobin Methemoglobin Assay sample_collection->methemoglobin micronucleus Micronucleus Assay sample_collection->micronucleus stat_analysis Statistical Analysis histopathology->stat_analysis methemoglobin->stat_analysis micronucleus->stat_analysis genotoxicity Other Genotoxicity Assays risk_assessment Risk Assessment ld50_calc->risk_assessment stat_analysis->risk_assessment signaling_pathway cluster_compound Compound cluster_activation Metabolic Activation cluster_cellular_effects Cellular Effects in Erythrocytes chloroaniline Chloroaniline Isomer metabolites Reactive Metabolites (e.g., Hydroxylamines, Nitroso compounds) chloroaniline->metabolites Metabolism (e.g., in Liver) oxidative_stress Oxidative Stress metabolites->oxidative_stress hemoglobin_oxidation Hemoglobin Oxidation oxidative_stress->hemoglobin_oxidation methemoglobin_formation Methemoglobin Formation hemoglobin_oxidation->methemoglobin_formation hemolytic_anemia Hemolytic Anemia methemoglobin_formation->hemolytic_anemia

References

Navigating Reactivity: A Comparative Guide to Chloro-o-toluidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – In the complex landscape of pharmaceutical and chemical synthesis, understanding the nuanced behavior of isomers is paramount for reaction design, optimization, and drug development. This guide offers a detailed comparison of the four structural isomers of chloro-o-toluidine, providing researchers, scientists, and drug development professionals with a vital resource for predicting and manipulating their chemical reactivity. By examining the electronic and steric effects conferred by the substituent positions, this document elucidates the differences in basicity and susceptibility to electrophilic aromatic substitution among 3-chloro-, 4-chloro-, 5-chloro-, and 6-chloro-2-methylaniline.

The reactivity of these isomers is governed by the interplay of three key functional groups on the benzene (B151609) ring: the strongly activating, ortho-, para-directing amino group (-NH₂), the activating, ortho-, para-directing methyl group (-CH₃), and the deactivating, yet ortho-, para-directing chloro group (-Cl). The inductive electron-withdrawing nature of the chlorine atom (-I effect) generally decreases the basicity of the amino group and deactivates the ring towards electrophilic attack. However, its ability to donate a lone pair of electrons via resonance (+M effect) directs incoming electrophiles to the ortho and para positions. The ultimate reactivity and regioselectivity of each isomer emerge from the unique combination of these effects.

Comparative Analysis of Isomer Properties

The strategic placement of the chlorine atom on the o-toluidine (B26562) (2-methylaniline) framework creates four distinct isomers with varied physicochemical properties and reactivity profiles. Basicity, measured by the pKa of the conjugate acid, is a key indicator of the nucleophilicity of the amino group. Reactivity in electrophilic aromatic substitution (EAS) is determined by the net activating or deactivating effect of the substituents and their directing influence.

IsomerStructureIUPAC NamepKa (Conjugate Acid)Predicted Basicity RankPredicted EAS Reactivity RankKey Steric Factors
1 3-Chloro-2-methylanilineThis compoundNo data found; Predicted < 4.422Minimal steric hindrance from Cl at the primary reaction sites.
2 4-Chloro-2-methylaniline4-Chloro-2-methylaniline3.8533None from the para-Cl group.
3 5-Chloro-2-methylaniline5-Chloro-2-methylaniline (B43014)No data found; Predicted ~4.011Minimal steric hindrance from Cl at the primary reaction sites.
4 6-Chloro-2-methylaniline6-Chloro-2-methylaniline~2.51 (Predicted)44Significant steric hindrance at the amino group and C-5 position.

Note: o-toluidine has a pKa of 4.4. Ranks are from most basic/reactive (1) to least basic/reactive (4).

Discussion of Reactivity Differences

Basicity: The basicity of the amino group is primarily reduced by the electron-withdrawing inductive effect of the chlorine atom.

  • 6-Chloro-2-methylaniline is predicted to be the least basic isomer. The proximity of the chlorine atom to the amino group (ortho position) exerts the strongest inductive effect, withdrawing electron density and making the nitrogen lone pair less available for protonation. This is a classic example of the "ortho effect," which also includes steric hindrance to solvation of the conjugate acid.

  • 4-Chloro-2-methylaniline is the next least basic. With chlorine in the para position, the electron-withdrawing inductive effect is still significant.

  • 3-Chloro- and 5-Chloro-2-methylaniline are expected to be the most basic of the four isomers. When the chlorine is in the meta position relative to the amino group, its electron-withdrawing resonance effect does not operate, and the inductive effect is weaker due to greater distance. The 5-chloro isomer is predicted to be slightly more basic than the 3-chloro isomer due to the constructive inductive effects of the methyl group.

Reactivity in Electrophilic Aromatic Substitution (EAS): The -NH₂ group is the most powerful activating and directing group, followed by the -CH₃ group. Therefore, electrophilic attack will be strongly directed to the ortho and para positions relative to the amino group.

  • 5-Chloro-2-methylaniline is predicted to be the most reactive. The primary sites for electrophilic attack (C4 and C6, ortho and para to the -NH₂ group) are not sterically hindered by the chlorine atom.

  • This compound is also highly reactive. The primary sites of attack (C4 and C6) are similarly unhindered.

  • 4-Chloro-2-methylaniline is less reactive. The para position is blocked by the chlorine atom, and the chlorine's deactivating inductive effect is felt throughout the ring. Substitution will occur at the positions ortho to the amino group (C3 and C5).

  • 6-Chloro-2-methylaniline is the least reactive isomer. The strong deactivating inductive effect of the ortho chlorine, combined with significant steric hindrance at the adjacent C5 position, greatly disfavors electrophilic attack.

Visualization of Directing Effects in EAS

The following diagram illustrates the primary activated positions (highlighted in green) for electrophilic attack on each isomer, based on the combined directing effects of the substituents.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Experimental Protocols

Protocol 1: Determination of Relative Basicity by Spectrophotometric Titration

This method determines the pKa of the conjugate acid of each isomer by monitoring changes in the UV-Vis absorbance spectrum as a function of pH.

Materials:

  • Chloro-o-toluidine isomer (approx. 10 mg)

  • Methanol (B129727) (Spectroscopic grade)

  • Hydrochloric acid (HCl), 0.1 M standard solution

  • Sodium hydroxide (B78521) (NaOH), 0.1 M standard solution

  • Buffer solutions (pH 2, 3, 4, 5, 6)

  • UV-Vis Spectrophotometer

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve approx. 10 mg of the chloro-o-toluidine isomer in methanol in a 100 mL volumetric flask. Dilute to the mark with methanol to create a stock solution.

  • Sample Preparation: For each measurement, pipette a fixed volume of the stock solution (e.g., 1 mL) into a series of 25 mL volumetric flasks.

  • pH Adjustment: Add varying, precisely measured volumes of 0.1 M HCl and 0.1 M NaOH to the flasks to create a range of pH values spanning the expected pKa (e.g., pH 2.0 to 6.0). Dilute to the mark with deionized water.

  • Spectroscopic Measurement: Record the UV-Vis absorbance spectrum (e.g., from 220 nm to 350 nm) for each solution. Measure the pH of each solution using a calibrated pH meter.

  • Data Analysis: Identify a wavelength where the absorbance difference between the protonated (BH⁺) and neutral (B) forms of the amine is maximal. Plot absorbance at this wavelength versus pH. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.

Protocol 2: Comparison of Reactivity via Competitive N-Acetylation

This experiment compares the relative rates of N-acetylation, a reaction dependent on the nucleophilicity of the amino group.

Materials:

  • Equimolar mixture of two different chloro-o-toluidine isomers

  • Acetic anhydride (B1165640) (limiting reagent)

  • Dichloromethane (DCM) as solvent

  • Triethylamine (as a non-nucleophilic base)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve an equimolar mixture of two isomers (e.g., 5-chloro-2-methylaniline and 6-chloro-2-methylaniline) in DCM. Add one equivalent of triethylamine.

  • Initiation: Cool the mixture in an ice bath. Slowly add a sub-stoichiometric amount of acetic anhydride (e.g., 0.2 equivalents relative to the total moles of amines) dropwise with stirring.

  • Reaction: Allow the reaction to proceed for a fixed time (e.g., 30 minutes) at 0°C.

  • Quenching: Quench the reaction by adding a small amount of water and stirring vigorously.

  • Workup: Separate the organic layer, wash with dilute aqueous sodium bicarbonate, then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Analysis: Analyze the resulting solution by GC-MS. Compare the relative peak areas of the two acetylated products (acetamides). The ratio of the product peak areas reflects the relative reactivity of the parent amines.

Experimental Workflow Visualization

The following diagram outlines the general workflow for a kinetic study to compare isomer reactivity.

G prep Reagent Preparation (Isomer Solutions, Electrophile) reaction Initiate Reaction (Controlled Temperature) prep->reaction sampling Aliquots Taken at Time Intervals (t=0, 1, 5, 15... min) reaction->sampling quench Quench Aliquot (e.g., with water/base) sampling->quench analysis Quantitative Analysis (GC, HPLC, or NMR) quench->analysis data Data Processing (Concentration vs. Time) analysis->data kinetics Determine Rate Constants (k) and Relative Reactivity data->kinetics

Caption: General workflow for kinetic analysis of isomer reactivity.

Performance of Catalysts in 2-Chloro-6-Nitrotoluene Hydrogenation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of 2-chloro-6-aminotoluene through the hydrogenation of 2-chloro-6-nitrotoluene (B1664060) is a critical process. The choice of catalyst plays a pivotal role in determining the reaction's success, influencing conversion rates, selectivity, and the formation of undesirable byproducts. This guide provides a comparative analysis of different catalysts employed in this reaction, supported by experimental data and detailed protocols.

The primary challenge in the hydrogenation of 2-chloro-6-nitrotoluene is the selective reduction of the nitro group while preserving the chloro-substituent, as dehalogenation is a common side reaction. This guide focuses on the performance of three widely studied catalysts: Palladium on Carbon (Pd/C), Raney Nickel, and Platinum-based catalysts.

Comparative Performance of Catalysts

The following table summarizes the performance of various catalysts in the hydrogenation of 2-chloro-6-nitrotoluene and similar chloronitrobenzene compounds, highlighting key parameters such as conversion, selectivity, and reaction conditions.

CatalystSubstrateTemperature (°C)Pressure (MPa)SolventConversion (%)Selectivity to Chloroaniline (%)Dehalogenation (%)Reference
Palladium on Carbon (Pd/C)2-chloro-6-nitrotoluene801None (Solvent-free)>98~98.8<1.2[1]
Raney Nickelp-chloronitrobenzene1201.2MethanolHighLower than Ni-P-BHigher than Ni-P-B[1]
Ni-P-B Alloyp-chloronitrobenzene1201.2MethanolHigh>99Low[1]
Platinum on Carbon (Pt/C)p-chloronitrobenzene30AtmosphericMethanol>9995.1-[1]
Iron-promoted Pt/ACp-chloronitrobenzene---CompleteHighSuppressed[2]
Pt/ZrO2 modified with Pro,m,p-chloronitrobenzene30AtmosphericEthanol>9989.4 (o-CAN)-[1]

Key Observations:

  • Palladium on Carbon (Pd/C) demonstrates high selectivity for the desired 3-chloro-2-methylaniline with minimal dehalogenation under solvent-free conditions.[1]

  • While traditional Raney Nickel is an active catalyst, it can lead to lower selectivity compared to modified nickel catalysts like Ni-P-B alloys.[1]

  • Platinum-based catalysts , such as Pt/C and modified Pt/ZrO2, exhibit excellent conversion rates at milder conditions.[1] The addition of promoters like iron can significantly suppress the undesirable dehalogenation side reaction.[2]

Experimental Protocols

A generalized experimental protocol for the hydrogenation of 2-chloro-6-nitrotoluene in a batch reactor is outlined below. Specific parameters should be optimized based on the chosen catalyst and desired outcomes.

1. Reactor Setup:

  • A high-pressure autoclave or a similar batch reactor is charged with the substrate (2-chloro-6-nitrotoluene), a suitable solvent (e.g., methanol, ethanol, or solvent-free), and the catalyst.
  • The typical substrate-to-catalyst weight ratio ranges from 20:1 to 100:1.[3]

2. Sealing and Purging:

  • The reactor is securely sealed.
  • To remove any residual air, the system is purged 3-5 times with an inert gas, such as nitrogen.[3]

3. Reaction Initiation:

  • The reactor is pressurized with hydrogen gas to the desired pressure.
  • The reaction mixture is heated to the target temperature while being vigorously stirred to ensure efficient mass transfer.[3]

4. Reaction Monitoring:

  • The progress of the reaction can be monitored by observing the uptake of hydrogen from the gas supply.[3]
  • Alternatively, samples can be periodically withdrawn and analyzed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

5. Work-up and Analysis:

  • Upon completion of the reaction (indicated by the cessation of hydrogen uptake or after a predetermined time), the reactor is cooled to room temperature.
  • The excess hydrogen is carefully vented.[3]
  • The heterogeneous catalyst is separated from the reaction mixture by filtration.[3]
  • The final product mixture is analyzed by GC, HPLC, or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the starting material and the selectivity towards the desired product.[3]

Visualizing the Process

To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation & Analysis charge_reactor Charge Reactor (Substrate, Solvent, Catalyst) seal_purge Seal and Purge (with N2) charge_reactor->seal_purge 1. Setup pressurize Pressurize (with H2) seal_purge->pressurize heat_stir Heat and Stir pressurize->heat_stir 2. Initiate monitor Monitor Progress (H2 uptake, GC/HPLC) heat_stir->monitor 3. Control cool_vent Cool and Vent monitor->cool_vent Reaction Complete filter Filter Catalyst cool_vent->filter 4. Isolate analyze Analyze Product (GC, HPLC, NMR) filter->analyze 5. Characterize

Caption: A typical experimental workflow for the catalytic hydrogenation of 2-chloro-6-nitrotoluene.

reaction_pathway reactant 2-Chloro-6-nitrotoluene (Ar-NO2) product 2-Chloro-6-aminotoluene (Ar-NH2) reactant->product Selective Hydrogenation (Desired Pathway) side_product Dehalogenated Product (Tolueneamines) reactant->side_product Hydrodechlorination (Side Reaction) catalyst Catalyst (e.g., Pd/C, Raney Ni, Pt/C) + H2

Caption: Reaction pathway for the hydrogenation of 2-chloro-6-nitrotoluene.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-2-methylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of hazardous waste is paramount in research and development settings. This document provides essential safety and logistical information for the proper disposal of 3-Chloro-2-methylaniline, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound is a hazardous chemical that is harmful if swallowed, toxic in contact with skin and if inhaled, and causes severe skin burns and eye damage.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1][3] Therefore, it is critical to follow strict protocols for its disposal. Discharge into the environment must be avoided.[1]

Hazard and Precautionary Data

For safe handling and disposal, it is crucial to be aware of the hazard and precautionary statements associated with this compound.

GHS Hazard Statements (H-Statements) Description
H302Harmful if swallowed.[1][2][3]
H311Toxic in contact with skin.[2]
H314Causes severe skin burns and eye damage.[1][3]
H317May cause an allergic skin reaction.[3]
H331Toxic if inhaled.[1]
H332Harmful if inhaled.[3]
H334May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3]
H351Suspected of causing cancer.[3]
H370Causes damage to organs.[1][4]
H372Causes damage to organs through prolonged or repeated exposure.[1][4]
H411Toxic to aquatic life with long lasting effects.[3]
H412Harmful to aquatic life with long lasting effects.[1][4]
GHS Precautionary Statements (P-Statements) Description
P260Do not breathe dust/fume/gas/mist/vapours/spray.[1][2][3]
P273Avoid release to the environment.[1][2][3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
P301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P302+P352IF ON SKIN: Wash with plenty of water.[2][3][4]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
P310Immediately call a POISON CENTER or doctor/physician.[1][3]
P405Store locked up.[1][2][3]
P501Dispose of contents/container to an approved waste disposal plant.[1][2][3][4]

Experimental Protocol for Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of small laboratory quantities of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles and a face shield, and a lab coat.[2][5]

  • If there is a risk of inhalation, use a full-face respirator with an appropriate cartridge.[2]

  • Ensure adequate ventilation in the work area.[1][6] Good general ventilation (typically 10 air changes per hour) should be used.[6]

  • Do not eat, drink, or smoke when handling this chemical.[1][5][6]

2. Waste Collection and Storage:

  • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container must be kept in a cool, dry, and well-ventilated area.[1]

  • Store the waste container away from incompatible materials such as acids and strong oxidizing agents.[5]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

3. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.[1]

  • For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.[1][3][6] Do not use combustible materials.

  • Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1]

  • Prevent the spilled material from entering drains or waterways.[1][3]

4. Disposal Procedure:

  • All waste containing this compound must be treated as hazardous waste.

  • Do not attempt to neutralize or treat the chemical waste in the laboratory unless you are specifically trained and equipped to do so.

  • Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.[1]

  • Provide the disposal company with a complete and accurate characterization of the waste, including the Safety Data Sheet (SDS).

  • Contaminated packaging should also be disposed of as unused product.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal assess_quantity Assess Quantity and Contamination start->assess_quantity small_quantity Small, Uncontaminated Quantity assess_quantity->small_quantity Small large_quantity Large Quantity or Contaminated assess_quantity->large_quantity Large/Contaminated spill Accidental Spill assess_quantity->spill Spill ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles and face shield - Lab coat - Respirator (if needed) small_quantity->ppe large_quantity->ppe spill->ppe contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_waste Collect Waste in Labeled, Sealed Container ppe->collect_waste contain_spill->collect_waste store_waste Store in Cool, Dry, Ventilated Area Away from Incompatibles collect_waste->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Company store_waste->contact_disposal provide_sds Provide SDS and Waste Characterization contact_disposal->provide_sds end End: Proper Disposal provide_sds->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Chloro-2-methylaniline

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 87-60-5). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Summary

This compound is a hazardous chemical with the following classifications:

  • Harmful if swallowed.[1]

  • Toxic in contact with skin.[1]

  • May cause an allergic skin reaction.[1]

  • Causes serious eye damage.[1]

  • May cause damage to organs through prolonged or repeated exposure.[1][2]

  • Toxic to aquatic life with long-lasting effects.[1][3]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield (minimum 8-inch) is also recommended.[1][3][4]
Skin Protection Chemical-impermeable gloves.[1] Fire/flame resistant and impervious clothing should be worn to prevent skin contact.[1]
Respiratory Protection In case of insufficient ventilation or if exposure limits are exceeded, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[3]
Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]

  • Avoid Contact: Prevent all contact with skin and eyes.[1][5] Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1][3]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1][4] Wash hands and any exposed skin thoroughly after handling.[1][3] Contaminated work clothing should not be allowed out of the workplace.[1]

  • Tools: Use non-sparking tools to prevent ignition.[1]

Storage:

  • Container: Store in the original, tightly closed container in a cool, dry place.[3][4]

  • Location: Store in a locked and well-ventilated area.[1][3]

  • Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and chloroformates.[3][5]

Emergency and First Aid Procedures

Immediate action is critical in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][6]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[1][6] Seek immediate medical attention.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids apart.[1][7] Remove contact lenses if present and easy to do so. Continue rinsing.[1] Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][3] Call a poison control center or doctor immediately.[1]
Spill and Disposal Plan

Accidental Release Measures:

  • Evacuate: Evacuate personnel to a safe area and move upwind from the spill.[1]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Use inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[4][7] Do not let the chemical enter drains.[1]

  • Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal.[1][3] Use spark-proof tools and explosion-proof equipment.[1]

  • Decontamination: After cleanup, decontaminate and launder all protective clothing and equipment before reuse.[7]

Disposal:

  • Dispose of the chemical and any contaminated materials at an approved waste disposal plant, in accordance with local, regional, and national regulations.[1][7]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[3]

Workflow for Safe Handling of this compound

prep Preparation - Review SDS - Ensure proper ventilation ppe Don Personal Protective Equipment (PPE) - Goggles & Face Shield - Impervious Gloves - Protective Clothing - Respirator (if needed) prep->ppe Proceed to handling Chemical Handling - Use in fume hood - Avoid contact and inhalation - Use non-sparking tools ppe->handling Proceed to storage Storage - Tightly sealed container - Cool, dry, well-ventilated area - Locked storage handling->storage After use spill Spill Response - Evacuate & Ventilate - Contain with inert material - Collect in sealed container handling->spill If spill occurs post Post-Handling - Decontaminate work area - Wash hands thoroughly handling->post After use emergency Emergency - Follow First Aid Procedures - Seek Immediate Medical Attention handling->emergency If exposure occurs disposal Waste Disposal - Dispose of as hazardous waste - Follow all regulations spill->disposal Collect for post->disposal Dispose of waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.